Product packaging for D-Ribopyranosylamine(Cat. No.:CAS No. 85280-61-1)

D-Ribopyranosylamine

Katalognummer: B3024223
CAS-Nummer: 85280-61-1
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: RQBSUMJKSOSGJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

beta-D-Lyxopyranosylamine (9CI) is a monosaccharide derivative with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol . Its CAS registry number is 501947-89-3 . This compound is a lyxose sugar in its pyranose ring form, where the anomeric hydroxyl group has been replaced by an amine functionality. As a glycosylamine, it serves as a fundamental building block in carbohydrate chemistry research. Computed physical properties include a predicted density of approximately 1.553 g/cm³ and a boiling point of around 339.97 °C at 760 mmHg . This chemical is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4 B3024223 D-Ribopyranosylamine CAS No. 85280-61-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-aminooxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSUMJKSOSGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005763
Record name Pentopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85280-61-1
Record name NSC129242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of D-Ribopyranosylamine from D-Ribose and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of D-Ribopyranosylamine from the reaction of D-ribose and ammonia (B1221849). The primary product of this reaction, β-D-ribopyranosylamine, has been synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods.[1] This document provides a summary of the reaction, a plausible reaction pathway, a generalized experimental protocol based on available information, and visualizations to aid in understanding the process. While a comprehensive, detailed experimental protocol from the primary literature could not be accessed for this guide, the information presented serves as a foundational resource for researchers in carbohydrate chemistry and drug development.

Introduction

The synthesis of glycosylamines, such as this compound, is a fundamental process in carbohydrate chemistry with implications for nucleoside synthesis and the study of the Maillard reaction. The reaction of reducing sugars like D-ribose with amines, including ammonia, leads to the formation of N-glycosides. Specifically, the reaction between D-ribose and ammonia yields this compound, a key intermediate for various synthetic applications. The crystalline structure of the β-anomer has been confirmed, revealing a chair conformation.[1]

Reaction Pathway and Mechanism

The synthesis of this compound proceeds through the nucleophilic addition of ammonia to the anomeric carbon of D-ribose. The open-chain aldehyde form of D-ribose is in equilibrium with its cyclic hemiacetal forms (furanose and pyranose). Ammonia reacts with the aldehyde group to form a Schiff base intermediate, which then cyclizes to form the more stable pyranosylamine. The reaction typically favors the formation of the β-anomer.

Reaction_Pathway D_ribose D-Ribose (cyclic hemiacetal) open_chain D-Ribose (open-chain aldehyde) D_ribose->open_chain Equilibrium schiff_base Schiff Base Intermediate open_chain->schiff_base + NH3 - H2O ammonia Ammonia (NH3) ammonia->schiff_base ribopyranosylamine β-D-Ribopyranosylamine schiff_base->ribopyranosylamine Cyclization

Caption: Reaction pathway for the synthesis of β-D-Ribopyranosylamine.

Experimental Protocol (Generalized)

While the specific, detailed experimental protocol from the primary literature could not be retrieved, the following is a generalized procedure based on common practices for glycosylamine synthesis.

Materials:

  • D-Ribose

  • Aqueous Ammonia (e.g., 25-30% solution)

  • Solvent (e.g., water, methanol, or a mixture)

  • Crystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Dissolution: D-ribose is dissolved in a suitable solvent.

  • Reaction with Ammonia: An excess of aqueous ammonia is added to the D-ribose solution.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent to yield crystalline β-D-ribopyranosylamine.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve D-Ribose in Solvent start->dissolve add_ammonia Add Aqueous Ammonia dissolve->add_ammonia react Stir at Controlled Temperature add_ammonia->react monitor Monitor Reaction (TLC) react->monitor workup Remove Solvent and Excess Ammonia monitor->workup Reaction Complete purify Recrystallize Crude Product workup->purify characterize Characterize Product (NMR, IR, X-ray) purify->characterize end End characterize->end

Caption: Generalized experimental workflow for this compound synthesis.

Quantitative Data

Due to the inability to access the full text of the primary research article, a comprehensive table of quantitative data, including reaction yield, cannot be provided at this time. The primary literature reports characterization by analytical and spectral methods, which would include techniques like NMR and IR spectroscopy, as well as single-crystal X-ray diffraction for structural elucidation.[1]

ParameterDataReference
Product β-D-Ribopyranosylamine[1]
Crystal System Orthorhombic[1]
Space Group P212121[1]
Conformation 4C1 (Chair)[1]

Conclusion

The reaction of D-ribose with ammonia provides a direct route to the synthesis of this compound, with the β-anomer being the thermodynamically favored product. This guide offers a foundational understanding of the synthesis, including a plausible reaction pathway and a generalized experimental workflow. For detailed, specific reaction conditions and quantitative yield data, researchers are encouraged to consult the primary literature, specifically the 2003 publication in Carbohydrate Research by Rajsekhar, Rao, and Guionneau.[1] Further research into optimizing this synthesis could be valuable for applications in medicinal chemistry and the synthesis of novel nucleoside analogs.

References

The Role of D-Ribopyranosylamine in Prebiotic Nucleoside Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of the N-glycosidic bond, which links a ribose sugar to a nucleobase, is a critical and challenging step in the prebiotic synthesis of ribonucleosides, the building blocks of RNA. Direct condensation of D-ribose and nucleobases under plausible prebiotic conditions is notoriously inefficient, yielding a mixture of isomers with very low yields, and often failing entirely for pyrimidines. This guide explores the role of D-Ribopyranosylamine, a reactive intermediate formed from the plausible prebiotic reaction of D-ribose and ammonia (B1221849). While chemically intuitive as a precursor to nucleosides, this pathway remains less explored than more complex, yet higher-yielding, "systems chemistry" approaches. This document details the confirmed synthesis of this compound, outlines its potential role in forming the N-glycosidic bond, and provides quantitative data and experimental protocols, contextualized by comparing it with more established prebiotic pathways.

The Glycosidic Bond Problem in Prebiotic Chemistry

A central tenet of the "RNA World" hypothesis is the abiotic emergence of ribonucleotides. However, the formation of the N-glycosidic bond between D-ribose and nucleobases presents a significant thermodynamic and kinetic barrier. Key challenges include:

  • Low Yields: Heating ribose and purine (B94841) nucleobases, even in the dry state with catalysts like magnesium salts, produces yields of only a few percent.[1]

  • Lack of Selectivity: These reactions produce a complex mixture of α and β anomers, as well as furanose and pyranose ring isomers, whereas biological systems exclusively use the β-furanose form.

  • Failure with Pyrimidines: Direct condensation methods are largely unsuccessful for pyrimidine (B1678525) bases like cytosine and uracil.[1]

  • Instability of Ribose: Ribose itself is unstable under many proposed prebiotic conditions, readily degrading in what is known as the formose reaction.[2]

These difficulties have led researchers to investigate alternative pathways that bypass the direct coupling of a pre-formed sugar and a pre-formed base, or that utilize activated intermediates. This compound is one such plausible intermediate.

Formation of this compound

This compound is formed through the reaction of D-ribose with ammonia, a plausible prebiotic molecule. This reaction creates a more reactive substrate for nucleophilic attack by a nucleobase precursor. The amine group at the anomeric C1 position is a better leaving group than the hydroxyl group of ribose, facilitating the formation of the N-glycosidic bond.

The formation of β-D-ribopyranosylamine from D-ribose and ammonia has been demonstrated and its structure confirmed by single-crystal X-ray diffraction.[3]

Diagram: Formation of this compound

formation cluster_ribose D-Ribose Equilibrium cluster_reaction Reaction with Ammonia Open-chain D-Ribose (open-chain) Pyranose α/β-D-Ribopyranose Open-chain->Pyranose cyclization Furanose α/β-D-Ribofuranose Pyranose->Furanose isomerization Ribopyranosylamine β-D-Ribopyranosylamine Pyranose->Ribopyranosylamine + NH3 - H2O Furanose->Open-chain ring-opening

Caption: Equilibrium of D-ribose and its reaction with ammonia.

Proposed Role in Prebiotic Nucleoside Synthesis

While the formation of this compound is established, its direct, high-yield reaction to form canonical nucleosides under prebiotic conditions is not well-documented in existing literature. The prevailing successful pathways proceed through different intermediates like ribo-aminooxazoline (RAO) for pyrimidines or formamidopyrimidines (FaPys) for purines.[1][4]

The proposed pathway involving this compound would proceed via nucleophilic attack from a nitrogen atom of a nucleobase (or its precursor) at the anomeric carbon of the ribosylamine, displacing the amino group.

Diagram: Proposed Nucleoside Synthesis Pathway

synthesis_pathway ribose D-Ribose ribosylamine This compound ribose->ribosylamine + NH3 ammonia Ammonia (NH3) nucleoside Ribonucleoside (N-Glycosidic Bond Formed) ribosylamine->nucleoside + Nucleobase - NH3 nucleobase Nucleobase Precursor (e.g., Pyrimidine or Purine) nucleobase->nucleoside

Caption: Proposed pathway for nucleoside synthesis via this compound.

This direct glycosylation approach is chemically logical but appears to be less efficient and selective than the integrated pathways discovered more recently, which build the sugar and base components in a more concerted fashion, thereby overcoming the selectivity issues.

Quantitative Data Summary

Quantitative data for the direct synthesis of nucleosides from this compound is scarce in prebiotic literature. For context, the tables below summarize data for the formation of key intermediates and the yields from a more established, alternative pathway.

Table 1: Synthesis of this compound

Reactants Conditions Product Yield Reference

| D-Ribose, Ammonia | Methanol, Room Temp. | β-D-Ribopyranosylamine | Not specified |[3] |

Table 2: Representative Yields from an Alternative Prebiotic Pathway (Pyrimidine Synthesis via Ribo-aminooxazoline)

Reaction Step Reactants Product Yield Reference
Anhydronucleoside Formation Ribo-aminooxazoline, Cyanoacetylene (B89716) α-Anhydrocytidine High [1]
Thiolysis α-Anhydrocytidine, H₂S (in Formamide) α-2-Thiocytidine High [1]
Photoanomerization α-2-Thiocytidine β-2-Thiocytidine Excellent

| Hydrolysis | β-2-Thiocytidine | β-Ribocytidine / β-Ribouridine | High | |

Table 3: Representative Yields for Purine Synthesis (via Formamidopyrimidines)

Reaction Step Reactants Product Yield Reference

| Glycosylation | Formamidopyrimidines (FaPys), Sugars | N-9 Nucleosides | up to 60% |[4] |

The high yields and selectivity of the alternative pathways (Tables 2 & 3) explain the current research focus on these more complex systems over the simpler, direct glycosylation with ribosylamine.

Experimental Protocols

Protocol 1: Synthesis of β-D-Ribopyranosylamine

(Adapted from Rao et al., Carbohydrate Research, 2003)[3]

  • Dissolution: Dissolve D-ribose in methanol.

  • Reaction: Bubble ammonia gas through the methanolic solution of D-ribose at room temperature or use a sealed container with aqueous ammonia. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Allow the solution to stand. β-D-Ribopyranosylamine will crystallize out of the solution.

  • Isolation: Collect the crystals by filtration.

  • Characterization: The product can be characterized using analytical methods such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the β-pyranose structure.

Protocol 2: High-Level Workflow for Pyrimidine Ribonucleoside Synthesis

(Conceptual workflow based on the Sutherland pathway)[1]

This multi-step, one-pot synthesis highlights the "systems chemistry" approach.

  • Initial Reaction: React cyanamide, glycolaldehyde, and glyceraldehyde in an aqueous phosphate (B84403) buffer. This forms 2-aminooxazole and pentose (B10789219) aminooxazolines, including ribo-aminooxazoline (RAO).

  • Intermediate Formation: Introduce cyanoacetylene to the mixture. This reacts with RAO to form an α-anhydronucleoside intermediate.

  • Reduction & Anomerization: The system is subjected to a reductive step (e.g., using a prebiotic reductant like H₂S) followed by UV irradiation. This sequence converts the α-anomer to the desired β-anomer with high efficiency.

  • Hydrolysis to Canonical Nucleosides: Subsequent hydrolysis of the β-anomer yields β-cytidine and β-uridine.

Diagram: Comparative Experimental Workflow

workflow cluster_pathA Pathway 1: Via Ribopyranosylamine (Proposed) cluster_pathB Pathway 2: Via RAO (Sutherland - Simplified) A1 Mix D-Ribose + Ammonia A2 Isolate This compound A1->A2 A3 React with Nucleobase Precursor A2->A3 A4 Nucleoside Product (Low Yield / Selectivity) A3->A4 B1 Mix Precursors (Glyceraldehyde, etc.) B2 Form Ribo-aminooxazoline + Anhydronucleoside B1->B2 B3 UV Irradiation + Reductant B2->B3 B4 β-Ribonucleosides (High Yield / Selectivity) B3->B4

Caption: Comparison of proposed vs. established prebiotic workflows.

Conclusion and Future Outlook

This compound represents a prebiotically plausible and chemically intuitive intermediate in the synthesis of nucleosides. Its formation from D-ribose and ammonia is experimentally verified. However, the direct pathway from ribosylamine to nucleosides appears to be outcompeted by more complex, yet more selective and higher-yielding, reaction networks that have become the focus of modern prebiotic chemistry research.

While the this compound pathway may not be the primary route for the bulk synthesis of canonical nucleosides on the early Earth, it cannot be entirely discounted. It may have contributed to a pool of diverse ribosylated molecules or played a role under specific geochemical conditions not yet fully explored. Future research, particularly computational studies on the reaction kinetics and thermodynamics of ribosylamine with various nucleobase precursors, could further elucidate its potential contribution to the origins of life. For professionals in drug development, understanding these fundamental pathways, including the less efficient ones, can provide insights into the synthesis of novel nucleoside analogues.

References

Stability and Degradation of D-Ribopyranosylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a key intermediate in the Maillard reaction, is a labile molecule whose stability is of significant interest in the fields of food chemistry, biochemistry, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core stability characteristics and degradation pathways of this compound. It summarizes the key factors influencing its stability, details the primary degradation routes including hydrolysis and the Amadori rearrangement, and presents methodologies for its analysis. This document is intended to serve as a valuable resource for professionals involved in research and development where the stability of sugar-amine conjugates is a critical parameter.

Introduction

This compound is an N-substituted glycosylamine formed through the condensation reaction between the reducing sugar D-ribose and a primary amine. This initial step of the Maillard reaction is reversible and is followed by a series of complex reactions leading to a wide array of products, some of which are associated with color, flavor, and potential biological activities. The inherent instability of this compound makes it a transient species, and understanding its degradation is crucial for controlling the Maillard reaction and for the development of stable amine-containing drug formulations where ribose or its derivatives may be present.

Factors Influencing Stability

The stability of this compound is primarily influenced by pH, temperature, and the presence of water.

  • pH: The stability of glycosylamines, in general, is highly dependent on the pH of the medium. They are known to be more stable at higher pH ranges. Under acidic conditions, the N-glycosidic bond is susceptible to hydrolysis, leading to the reversion of this compound to its precursors, D-ribose and the corresponding amine. The rate of hydrolysis is generally accelerated at lower pH values.

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound. Thermal stress can promote both the hydrolysis of the glycosidic bond and the progression of the Maillard reaction, leading to the formation of Amadori products and subsequent advanced glycation end-products (AGEs).

  • Water Activity: As a hydrolysis reaction, the degradation of this compound is influenced by the presence of water. Lowering water activity can slow down the hydrolytic cleavage of the N-glycosidic bond.

Core Degradation Pathways

The degradation of this compound proceeds through two primary, competing pathways: hydrolysis and the Amadori rearrangement . The prevailing pathway is largely determined by the reaction conditions, particularly pH.

Hydrolysis

Under aqueous acidic conditions, the predominant degradation pathway for this compound is the hydrolysis of the N-glycosidic bond. This reaction is a reversible process that yields the original D-ribose and amine. The mechanism involves the protonation of the ring oxygen or the nitrogen atom, followed by the nucleophilic attack of water on the anomeric carbon.

Diagram 1: Hydrolysis of this compound

G Hydrolysis of this compound DRibopyransylamine This compound Intermediates Protonated Intermediates DRibopyransylamine->Intermediates + H+ Intermediates->DRibopyransylamine - H+ Products D-Ribose + Amine Intermediates->Products + H2O - H+ Products->Intermediates - H2O + H+

A simplified diagram illustrating the acid-catalyzed hydrolysis of this compound.

Amadori Rearrangement

The Amadori rearrangement is a key step in the Maillard reaction and represents a significant degradation pathway for this compound, particularly under neutral to basic conditions.[1] This acid or base-catalyzed isomerization involves the conversion of the N-glycoside of an aldose (this compound) to the corresponding 1-amino-1-deoxy-ketose, known as the Amadori product.[1] This rearrangement proceeds from the open-chain form of the glycosylamine (a Schiff base). The formation of the Amadori product is generally considered irreversible and serves as a gateway to the more complex stages of the Maillard reaction.[1]

Diagram 2: The Amadori Rearrangement Pathway

G Amadori Rearrangement of this compound DRibopyransylamine This compound (cyclic hemiaminal) SchiffBase Schiff Base (acyclic imine) DRibopyransylamine->SchiffBase Ring Opening EnolIntermediate Enol Intermediate SchiffBase->EnolIntermediate Tautomerization AmadoriProduct Amadori Product (1-amino-1-deoxy-D-fructofuranose derivative) EnolIntermediate->AmadoriProduct Tautomerization FurtherDegradation Further Degradation (AGEs, Melanoidins) AmadoriProduct->FurtherDegradation

The pathway from this compound to the Amadori product and subsequent degradation.

Quantitative Data on Stability

Specific quantitative data on the stability of isolated this compound, such as its half-life under various pH and temperature conditions, is not extensively available in the literature. Most studies focus on the overall Maillard reaction, where this compound is a transient intermediate. However, based on the known stability of other glycosylamines, it can be inferred that the half-life of this compound would be significantly shorter under acidic conditions and at elevated temperatures.

The table below summarizes the expected qualitative stability of this compound based on general knowledge of glycosylamine chemistry.

ConditionExpected StabilityPrimary Degradation Pathway
Acidic pH (e.g., < 4) LowHydrolysis
Neutral pH (e.g., 6-8) ModerateAmadori Rearrangement
Alkaline pH (e.g., > 8) HigherAmadori Rearrangement
Low Temperature HigherSlow degradation
High Temperature LowAccelerated degradation

Experimental Protocols

Detailed experimental protocols for specifically studying the stability of this compound are not standardized. However, based on common practices for analyzing reaction kinetics and degradation pathways of related compounds, the following methodologies can be adapted.

Protocol for Monitoring this compound Degradation by HPLC

This protocol outlines a general procedure for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound and its major degradation products as a function of time under controlled pH and temperature.

Materials:

  • This compound (synthesized and purified)

  • Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of water and acetonitrile)

  • Thermostated incubator or water bath

  • Vials and syringes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired buffer.

  • Incubation: Aliquot the stock solution into several vials and place them in a thermostated environment at the desired temperature.

  • Sampling: At predetermined time intervals, withdraw a sample from one of the vials.

  • Quenching (optional): If the degradation is rapid, the reaction in the withdrawn sample can be quenched by rapid cooling or by adjusting the pH to a more stable range.

  • HPLC Analysis: Inject the sample into the HPLC system.

  • Data Acquisition: Record the chromatogram and determine the peak areas of this compound and any appearing degradation products.

  • Quantification: Use a calibration curve to determine the concentration of this compound at each time point.

  • Kinetic Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life).

Diagram 3: Experimental Workflow for HPLC-based Stability Study

G Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound in buffered solution Incubate Incubate at controlled T and pH Prep->Incubate Sample Withdraw samples at time intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing and Kinetic Analysis HPLC->Data

A flowchart outlining the key steps in an HPLC-based stability study of this compound.

Characterization of Degradation Products by Mass Spectrometry (MS) and NMR Spectroscopy

Objective: To identify the chemical structures of the degradation products of this compound.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For major degradation products, isolation via preparative HPLC followed by analysis using ¹H and ¹³C NMR spectroscopy can provide detailed structural elucidation.

Conclusion

This compound is a chemically labile intermediate whose stability is governed by environmental factors such as pH and temperature. Its degradation primarily proceeds via hydrolysis to its constituent sugar and amine, or through the Amadori rearrangement, which initiates the complex cascade of the Maillard reaction. While specific quantitative stability data remains scarce, the qualitative principles and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and control the stability of this compound in their respective applications. Further research focusing on the detailed kinetic analysis of this compound degradation under various conditions is warranted to fill the existing knowledge gaps.

References

An In-depth Technical Guide to the Discovery and History of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a glycosylamine derived from D-ribose, represents a fundamental structure in carbohydrate chemistry. While its N-substituted derivatives have been the subject of extensive research due to their potential as nucleoside analogues, the history and characterization of the parent compound are less broadly documented. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, with a particular focus on the seminal work that provided the first definitive structural evidence. Experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction

Glycosylamines are a class of carbohydrate derivatives in which the anomeric hydroxyl group is replaced by an amino group. These compounds are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, including nucleosides and glycoproteins. This compound, as a derivative of the ubiquitous D-ribose, is of particular interest. Its structure provides a scaffold for the synthesis of novel nucleoside analogues, which are cornerstones in the development of antiviral and anticancer therapeutics. Understanding the history and fundamental chemistry of this compound is therefore essential for researchers seeking to innovate in this space.

Discovery and Historical Context

While the synthesis of various glycosylamines has been a part of carbohydrate chemistry for over a century, the definitive characterization of the parent β-D-ribopyranosylamine was a relatively recent event. The primary challenge in studying simple glycosylamines is their inherent instability, particularly in aqueous solutions where they can readily hydrolyze back to the parent sugar and ammonia (B1221849).

A pivotal moment in the history of this compound came in 2003 with the work of Rajsekhar, Rao, and Guionneau. Their research provided the first crystallographic evidence for the formation of β-D-ribopyranosylamine from the reaction of D-ribose with ammonia.[1] This study was significant as it unequivocally established the structure and conformation of the molecule in the solid state. The compound was synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods.[1]

The X-ray diffraction analysis revealed that β-D-ribopyranosylamine exists in a chair conformation (specifically, the 4C1 conformation) in the solid state.[1] This work provided a foundational reference point for the stereochemistry and structural features of this fundamental glycosylamine.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent synthetic applications.

PropertyValueReference
Molecular Formula C₅H₁₁NO₄[1]
Molecular Weight 149.15 g/mol [1]
Melting Point 142-145 °C-

Note: Specific optical rotation and detailed NMR spectral data for the unsubstituted this compound are not consistently reported in the literature, likely due to its instability in solution. Data for N-substituted derivatives are more common.

Synthesis of β-D-Ribopyranosylamine

The synthesis of β-D-ribopyranosylamine is achieved through the direct reaction of D-ribose with ammonia. The experimental protocol detailed by Rajsekhar et al. (2003) provides a clear and reproducible method.

Experimental Protocol

Materials:

Procedure:

  • A solution of D-ribose is prepared in methanol.

  • The methanolic solution of D-ribose is then saturated with ammonia gas at a low temperature (e.g., 0 °C). Alternatively, a pre-saturated solution of ammonia in methanol can be used.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 48-72 hours), during which the product crystallizes out of the solution.

  • The crystalline product is collected by filtration.

  • The collected solid is washed with a small amount of cold methanol and then with diethyl ether to facilitate drying.

  • The final product is dried under vacuum to yield crystalline β-D-ribopyranosylamine.

This procedure is effective for producing the crystalline β-anomer of this compound.[1]

Synthesis Workflow Diagram

SynthesisWorkflow D_ribose D-Ribose Reaction Reaction Mixture (Stirred at RT) D_ribose->Reaction Methanol Methanol Methanol->Reaction Ammonia Ammonia Ammonia->Reaction Crystallization Crystallization Reaction->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Methanol, Diethyl Ether) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Final_Product β-D-Ribopyranosylamine Drying->Final_Product

Synthesis of β-D-Ribopyranosylamine Workflow

Biological Role and Signaling Pathways

A thorough review of the current scientific literature reveals a notable absence of information regarding a specific biological role or involvement in signaling pathways for the parent compound, this compound. While its precursor, D-ribose, is a central molecule in cellular metabolism, being a key component of ATP, RNA, and various coenzymes, this compound itself has not been identified as a natural metabolite or signaling molecule in biological systems.

The primary interest in this compound and its derivatives lies in their synthetic utility as precursors to nucleoside analogues. These synthetic analogues can mimic natural nucleosides and thereby interfere with viral replication or cell division, forming the basis of many therapeutic agents.

Therefore, at present, this compound is best considered a synthetic building block of significant interest in medicinal chemistry and drug development, rather than a compound with a known endogenous biological function.

Conclusion

This compound is a molecule of fundamental importance in carbohydrate chemistry, serving as a gateway to the synthesis of a diverse range of N-glycosides. The definitive structural elucidation of its β-anomer in 2003 marked a significant milestone in its history, providing a solid foundation for further research. While its direct biological role remains uncharacterized, its significance as a synthetic precursor for the development of novel therapeutics is undisputed. This guide provides researchers and scientists with a concise yet in-depth understanding of the discovery, synthesis, and properties of this compound, which will be invaluable for future explorations in this field.

References

The Furanose to Pyranose Transition in Ribosylamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the furanose to pyranose isomerization in ribosylamines, a critical aspect of the conformational dynamics of N-glycosidic compounds. Understanding this equilibrium is paramount for researchers in drug development, glycobiology, and medicinal chemistry, as the ring size of the ribose moiety can significantly influence the biological activity, metabolic stability, and binding affinity of ribosylamine-containing molecules, including nucleoside analogues.

Core Concepts: The Furanose-Pyranose Equilibrium

Ribosylamines, like their parent monosaccharides, exist in a dynamic equilibrium between an open-chain aldehyde-amine form and cyclic hemiaminal structures. Intramolecular cyclization of the ribose backbone results in the formation of either a five-membered ring (furanose) or a six-membered ring (pyranose). Each of these cyclic forms can further exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C1). This complex equilibrium, known as mutarotation, is influenced by a variety of factors, including the nature of the nitrogen substituent, solvent polarity, pH, and temperature.

Generally, for unsubstituted ribose in aqueous solution, the pyranose form is thermodynamically more stable than the furanose form.[1][2] However, the introduction of a nitrogenous substituent at the anomeric carbon to form a ribosylamine can significantly alter this equilibrium. The interplay of steric and stereoelectronic effects, including the anomeric and reverse anomeric effects, governs the relative populations of the furanose and pyranose isomers.

The Transition Mechanism

The interconversion between the furanose and pyranose forms of a ribosylamine proceeds through the open-chain iminium ion intermediate. The process is typically catalyzed by acid or base.

Acid-Catalyzed Mechanism:

  • Protonation of the ring oxygen (in the case of a hemiaminal) or the exocyclic nitrogen facilitates ring opening to form the open-chain iminium ion.

  • Rotation around the C-C bonds in the open-chain form allows for conformational flexibility.

  • Intramolecular nucleophilic attack by either the C4-hydroxyl (leading to the furanose form) or the C5-hydroxyl (leading to the pyranose form) on the iminium carbon results in the formation of the corresponding cyclic hemiaminal.

  • Deprotonation yields the final furanose or pyranose product.

Quantitative Analysis of the Isomeric Mixture

The relative populations of the furanose and pyranose isomers at equilibrium can be quantified using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.

Compound ClassIsomersSolventEquilibrium Ratio (α-pyranose:β-pyranose:α-furanose:β-furanose)Reference
D-GlucosePyranose AnomersWater36.4% α : 63.6% β[3]
Reduced Pyrimidine (B1678525) RibosidesFuranose vs. PyranosepH 1, 37°CPyranose predominates by a factor of 6-9[4]
Imines of D-GalactosaminePyranose vs. FuranoseDMSO-d6β-pyranose is the most abundant isomer[5]
D-RiboseFuranose vs. PyranoseWaterPyranose is substantially more stable at equilibrium[6][7][8][9]

Note: The equilibrium in ribosylamines is highly dependent on the specific N-substituent and the experimental conditions. The data presented here for related compounds illustrates the general principles.

Experimental Protocol: NMR Spectroscopic Analysis of Furanose-Pyranose Equilibrium

This protocol outlines the key steps for the qualitative and quantitative analysis of the furanose-pyranose equilibrium in a novel ribosylamine using ¹H and ¹³C NMR spectroscopy.

4.1. Sample Preparation

  • Dissolve a precisely weighed amount of the ribosylamine sample (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) to a final concentration of 10-50 mM in an NMR tube.

  • The choice of solvent is critical as it can influence the equilibrium.[1] For biological relevance, D₂O with appropriate buffering is often preferred.

  • Allow the solution to equilibrate at a constant temperature. The time to reach equilibrium can vary from minutes to days and should be monitored by acquiring spectra at different time points until no further changes are observed. For some ribosides, the half-life of isomerization can be as short as 12 minutes at pH 1 and 37°C.[4]

4.2. NMR Data Acquisition

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum. The anomeric proton signals (H1) are typically found in the region of 4.5-6.0 ppm and are well-separated for the different isomers.

    • Key diagnostic features:

      • Chemical Shift: The chemical shift of the anomeric proton can provide initial clues about the ring size and anomeric configuration.

      • Coupling Constants (J-couplings): The ³J(H1, H2) coupling constant is particularly informative. For pyranoses in a chair conformation, a large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between H1 and H2 (often in the α-anomer), while a smaller coupling constant (typically < 4 Hz) suggests a cis or equatorial-axial relationship (often in the β-anomer). Furanose rings are more flexible, and their ³J(H1, H2) values are generally smaller. An increase of about 4 Hz in the J1',2' coupling constant can be indicative of a pyranose form.[4]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbon (C1) signals are typically in the range of 80-100 ppm and are distinct for each isomer.

    • This technique is excellent for quantitative analysis as the peak integrals are directly proportional to the concentration of each species under appropriate experimental conditions (e.g., with sufficient relaxation delay).

  • 2D NMR (COSY, HSQC, HMBC):

    • Homonuclear Correlation Spectroscopy (COSY) helps to establish the connectivity between protons within each spin system (i.e., for each isomer).

    • Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C resonances for each isomer.

    • Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming assignments and the overall structure of each isomer.

4.3. Data Analysis and Quantitation

  • Assign the resonances for each of the furanose and pyranose anomers based on chemical shifts, coupling constants, and 2D correlation data.

  • For quantitative analysis, integrate the well-resolved signals of the anomeric protons in the ¹H spectrum or, more accurately, the anomeric carbons in the ¹³C spectrum.

  • The relative percentage of each isomer is calculated from the ratio of its integral to the sum of the integrals of all isomers.

Visualization of Key Processes

Furanose_Pyranose_Transition cluster_furanose Furanose Ring cluster_open Open-Chain Form cluster_pyranose Pyranose Ring alpha_F α-Furanose beta_F β-Furanose alpha_F->beta_F Anomerization Open Iminium Ion alpha_F->Open Ring Opening/ Closing beta_F->Open alpha_P α-Pyranose Open->alpha_P Ring Opening/ Closing beta_P β-Pyranose Open->beta_P alpha_P->beta_P Anomerization

Caption: Furanose-pyranose equilibrium in ribosylamines.

NMR_Workflow start Ribosylamine Sample dissolve Dissolve in Deuterated Solvent start->dissolve equilibrate Equilibration (Monitor over time) dissolve->equilibrate acquire_1d Acquire 1D NMR (¹H, ¹³C) equilibrate->acquire_1d acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) equilibrate->acquire_2d analyze_1d Analyze Chemical Shifts & J-Couplings acquire_1d->analyze_1d quantify Integrate Signals & Calculate Ratios analyze_1d->quantify report Report Equilibrium Composition quantify->report assign Assign Resonances for Each Isomer acquire_2d->assign structure Confirm Structure of Each Isomer assign->structure structure->quantify

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Directions

A thorough understanding of the furanose to pyranose transition in ribosylamines is essential for the rational design of N-glycosidic compounds with desired biological activities. The equilibrium between these isomeric forms is a delicate balance of multiple factors, and its characterization requires sophisticated analytical techniques, primarily high-resolution NMR spectroscopy. Future research in this area will likely focus on the development of computational models to accurately predict the furanose-pyranose equilibrium for novel ribosylamines, thereby accelerating the drug discovery process. Furthermore, investigating this isomerization in complex biological environments will provide deeper insights into the behavior of these molecules in vivo.

References

The Gateway to Bioactive Nucleosides: A Technical Guide to the Biological Significance of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a derivative of the ubiquitous monosaccharide D-ribose, stands as a pivotal intermediate in the synthesis of a vast array of biologically active nucleoside analogs. While its intrinsic biological activity is not extensively documented, its significance lies in its role as a versatile building block for compounds with significant therapeutic potential, particularly in antiviral and anticancer applications. This technical guide delves into the core biological relevance of this compound, focusing on its synthesis, its conversion to crucial nucleoside analogs, and the metabolic context of its parent molecule, D-ribose. Detailed experimental methodologies, quantitative data on the activity of its derivatives, and visual representations of key pathways are provided to support researchers and drug development professionals in this field.

Introduction: The Unassuming Precursor with Profound Potential

D-ribose, a fundamental five-carbon sugar, is the structural backbone of ribonucleic acid (RNA) and a key component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] Its amino derivative, this compound, emerges as a stable and reactive intermediate for the stereoselective synthesis of nucleoside analogs. These synthetic nucleosides, which mimic naturally occurring molecules, can interfere with viral replication and cancer cell proliferation, making them a cornerstone of modern chemotherapy.[3][4][5] The strategic importance of this compound, therefore, is intrinsically linked to the pharmacological activity of the molecules it helps create.

The Metabolic Fountainhead: D-Ribose and the Pentose (B10789219) Phosphate (B84403) Pathway

To appreciate the synthetic utility of this compound, it is essential to understand the natural biosynthesis of its precursor, D-ribose. D-ribose is primarily synthesized in the pentose phosphate pathway (PPP), a crucial metabolic route that parallels glycolysis.[6][7][8] The key product of the PPP for nucleotide synthesis is ribose-5-phosphate (B1218738) (R5P).[6][9][10] R5P is then converted to phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[7][9][10]

Pentose_Phosphate_Pathway Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative Phase (NADPH production) Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerization PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase Nucleotide Synthesis Nucleotide Synthesis PRPP->Nucleotide Synthesis

Figure 1: Simplified overview of the Pentose Phosphate Pathway leading to nucleotide synthesis.

Synthesis of this compound: A Chemical Gateway

The synthesis of this compound from D-ribose is a fundamental step in harnessing its potential. A common and efficient method involves the direct reaction of D-ribose with ammonia (B1221849) in an aqueous or alcoholic solution. This reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose), with the β-D-ribopyranosylamine form often being a stable and isolable product.

Experimental Protocol: Synthesis of β-D-Ribopyranosylamine

A representative protocol for the synthesis of β-D-Ribopyranosylamine is as follows:

  • Dissolution: D-ribose is dissolved in a suitable solvent, such as methanol (B129727) saturated with ammonia.

  • Reaction: The solution is stirred at room temperature for a specified period, typically several hours to days, allowing for the formation of the ribosylamine.

  • Crystallization: The product is often induced to crystallize by the addition of a co-solvent, such as diethyl ether.

  • Isolation and Purification: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Characterization: The structure and purity of the synthesized β-D-Ribopyranosylamine are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

From Ribosylamine to Nucleoside Analogs: The Core of Drug Development

This compound serves as a key precursor for the synthesis of a wide variety of nucleoside analogs. The primary amino group at the anomeric carbon provides a reactive handle for the formation of the crucial N-glycosidic bond with various heterocyclic bases.

General Synthesis Strategy: The Convergent Approach

The synthesis of nucleoside analogs from this compound typically follows a convergent approach, where the sugar moiety and the heterocyclic base are prepared separately and then coupled.[11]

Nucleoside_Analog_Synthesis This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Heterocyclic Base Heterocyclic Base Heterocyclic Base->Coupling Reaction Nucleoside Analog Nucleoside Analog Coupling Reaction->Nucleoside Analog N-glycosidic bond formation

Figure 2: Convergent synthesis of nucleoside analogs from this compound.
Enzymatic Synthesis: A Greener Alternative

In addition to chemical synthesis, enzymatic methods are gaining prominence for the synthesis of nucleoside analogs due to their high stereoselectivity and milder reaction conditions.[4][12][13] Nucleoside phosphorylases and transglycosylases can catalyze the formation of the N-glycosidic bond between a ribose donor and a heterocyclic base.[14][15] While not directly starting from this compound, these enzymatic approaches highlight the biological machinery available for creating similar linkages and offer a more sustainable route for the production of these important compounds.

Biological Activities of this compound Derivatives: A Quantitative Perspective

The true biological significance of this compound is realized through the pharmacological activities of its derivatives. Numerous nucleoside analogs synthesized from ribose precursors have demonstrated potent antiviral and anticancer effects.

Antiviral Activity

Many antiviral drugs are nucleoside analogs that act as chain terminators during viral DNA or RNA synthesis.[11][16] By incorporating into the growing nucleic acid chain, they prevent further elongation, thereby halting viral replication.

Nucleoside AnalogVirus TargetIC₅₀ (µM)Reference
RibavirinInfluenza A (H1N1)15 - 48[16]
Zidovudine (AZT)HIV~0.01[3]
Lamivudine (3TC)HIV, HBV~0.002 - 0.2[17]

Table 1: Antiviral activity of selected nucleoside analogs. IC₅₀ represents the half-maximal inhibitory concentration.

Anticancer Activity

In cancer chemotherapy, nucleoside analogs can inhibit DNA synthesis in rapidly dividing cancer cells or be incorporated into DNA, leading to apoptosis.[5]

Nucleoside AnalogCancer Cell LineIC₅₀ (µM)Reference
GemcitabinePancreatic cancer~0.01 - 1[5]
Cytarabine (Ara-C)Leukemia~0.1 - 1[4]
FludarabineChronic lymphocytic leukemia~1 - 10[4]

Table 2: Anticancer activity of selected nucleoside analogs. IC₅₀ represents the half-maximal inhibitory concentration.

Conclusion and Future Directions

This compound, while not a biologically active molecule in its own right in most contexts, represents a critical nexus between fundamental carbohydrate chemistry and modern drug discovery. Its role as a stable and versatile precursor to a multitude of life-saving nucleoside analogs solidifies its biological significance. Future research will likely focus on the development of more efficient and stereoselective methods for its synthesis and its utilization in the creation of novel nucleoside analogs with improved efficacy and reduced toxicity. The exploration of enzymatic routes for the synthesis of ribosylamine derivatives also holds significant promise for more sustainable pharmaceutical manufacturing. As our understanding of disease pathways deepens, the strategic modification of the D-ribose scaffold, initiated from this compound, will continue to be a fruitful avenue for the development of next-generation therapeutics.

References

Methodological & Application

Application Note and Protocol: Characterization of D-Ribopyranosylamine using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribopyranosylamines are important carbohydrate derivatives that serve as key intermediates in the synthesis of various biologically active molecules, including nucleoside analogues and other pharmaceuticals. The stereochemistry and conformation of these compounds are crucial for their biological activity and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful and indispensable tool for the structural elucidation of these molecules in solution. This application note provides a detailed protocol for the characterization of the anomeric mixture of D-Ribopyranosylamine, focusing on the assignment of signals for the α and β anomers and the determination of their conformational preferences.

In aqueous solution, the reaction between D-ribose and an amine source (such as ammonia) leads to an equilibrium mixture of α and β-ribopyranosylamines, along with other isomeric forms. The six-membered pyranose ring of these molecules typically adopts a chair conformation to minimize steric strain. For D-ribopyranosylamines, the major anomers in solution are the α-anomer, which predominantly adopts a ¹C₄ conformation, and the β-anomer, which favors a ⁴C₁ conformation[1]. The analysis of ¹H NMR chemical shifts (δ) and, more importantly, the vicinal proton-proton coupling constants (³JHH), allows for the unambiguous determination of the anomeric configuration and the ring conformation of each isomer.

Key Principles of ¹H NMR Characterization
  • Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly sensitive to its axial or equatorial orientation. Generally, an axial anomeric proton resonates at a lower chemical shift (is more shielded) than an equatorial one. Furthermore, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), ³J(H₁,H₂), is indicative of their dihedral angle. A large coupling constant (typically 7-9 Hz) suggests a trans-diaxial relationship, while a smaller coupling constant (1-4 Hz) indicates a cis or gauche relationship.

  • Ring Protons (H-2 to H-5): The chemical shifts and coupling constants of the other ring protons provide further information to confirm the overall structure and conformation. Large diaxial coupling constants (³Jₐₐ) are typically observed between adjacent axial protons, while smaller couplings are seen for axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions.

Data Presentation: Expected ¹H NMR Parameters

The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for the α and β anomers of this compound in D₂O. These values are representative and may vary slightly depending on the experimental conditions such as solvent, temperature, and pH.

Proton α-D-Ribopyranosylamine (¹C₄ Conformation) β-D-Ribopyranosylamine (⁴C₁ Conformation)
Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H-1 ~4.8 - 5.0³J(H₁,H₂) ≈ 2-4
H-2 ~3.5 - 3.7³J(H₂,H₁) ≈ 2-4, ³J(H₂,H₃) ≈ 3-5
H-3 ~3.6 - 3.8³J(H₃,H₂) ≈ 3-5, ³J(H₃,H₄) ≈ 3-5
H-4 ~3.7 - 3.9³J(H₄,H₃) ≈ 3-5, ³J(H₄,H₅ₐ) ≈ 1-2
H-5a ~3.8 - 4.0²J(H₅ₐ,H₅ₑ) ≈ 12-13, ³J(H₅ₐ,H₄) ≈ 1-2
H-5e ~3.6 - 3.8²J(H₅ₑ,H₅ₐ) ≈ 12-13, ³J(H₅ₑ,H₄) ≈ 2-4

Experimental Protocols

Synthesis of this compound (in situ for NMR analysis)

This protocol describes the in situ formation of this compound for direct NMR analysis.

Materials:

Procedure:

  • Dissolve 10-20 mg of D-ribose in 0.6 mL of D₂O directly in a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material, D-ribose, for comparison. This will show a complex mixture of its own anomers and tautomers.

  • To the same NMR tube, add a molar excess (approximately 1.2 equivalents) of ammonium bicarbonate or a small volume of concentrated aqueous ammonia in D₂O.

  • Gently mix the contents of the NMR tube by inverting it several times.

  • Allow the reaction to proceed at room temperature. The formation of this compound occurs relatively quickly, and the equilibrium between the anomers can be monitored by acquiring ¹H NMR spectra at different time intervals (e.g., 15 min, 1 hour, 4 hours).

  • Once the spectrum indicates that the reaction has reached equilibrium (i.e., the relative integrals of the anomeric protons are stable), the sample is ready for detailed NMR analysis.

¹H NMR Data Acquisition

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time (aq): 2-4 seconds

  • Processing:

    • Apply an exponential line broadening factor of 0.3 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm at 298 K).

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton signals, especially in regions of signal overlap, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (H-H connectivities within the spin system).

  • TOCSY (Total Correlation Spectroscopy): To reveal all protons belonging to a particular spin system, starting from a well-resolved signal like the anomeric proton.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming stereochemistry and conformation (e.g., distinguishing between axial and equatorial protons).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis start D-Ribose dissolve Dissolve in D2O start->dissolve add_amine Add Amine Source (e.g., NH4HCO3) dissolve->add_amine equilibrate Equilibrate at Room Temp. add_amine->equilibrate nmr_1d 1D 1H NMR (with water suppression) equilibrate->nmr_1d nmr_2d 2D NMR (COSY, TOCSY, HSQC, NOESY) nmr_1d->nmr_2d process Process Spectra (FT, Phase, Baseline) nmr_2d->process reference Reference to HDO signal process->reference assign Assign Signals (Chemical Shifts & Coupling Constants) reference->assign conformation Determine Anomeric Ratio & Conformation assign->conformation

Caption: Experimental workflow for the ¹H NMR characterization of this compound.

logical_relationship cluster_alpha α-Anomer cluster_beta β-Anomer alpha α-D-Ribopyranosylamine alpha_conf ¹C₄ Conformation alpha->alpha_conf alpha_h1 H-1 (axial) alpha_conf->alpha_h1 alpha_j ³J(H₁,H₂) ≈ 2-4 Hz alpha_h1->alpha_j beta β-D-Ribopyranosylamine beta_conf ⁴C₁ Conformation beta->beta_conf beta_h1 H-1 (axial) beta_conf->beta_h1 beta_j ³J(H₁,H₂) ≈ 8-9 Hz beta_h1->beta_j nmr_spectrum ¹H NMR Spectrum nmr_spectrum->alpha identifies nmr_spectrum->beta identifies

Caption: Logical relationship for identifying this compound anomers by ¹H NMR.

References

Applications of D-Ribopyranosylamine in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Ribopyranosylamine and its derivatives are versatile building blocks in carbohydrate chemistry, primarily serving as precursors for the synthesis of biologically active molecules such as nucleoside analogs and iminosugars. Their unique structural features allow for the creation of diverse compound libraries for drug discovery, particularly in the development of antiviral and anticancer agents, as well as enzyme inhibitors.

Application 1: Synthesis of Nucleoside Analogs

This compound is a key starting material for the synthesis of pyranosyl nucleoside analogs. These compounds, which are structurally related to the natural nucleosides that constitute DNA and RNA, can interfere with viral replication and cancer cell proliferation. The primary amino group at the anomeric center provides a convenient handle for the introduction of various heterocyclic bases.

Mechanism of Action of Antiviral Nucleoside Analogs

Many nucleoside analogs exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][2] Upon entering a host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form.[3] This triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by RdRp.[2] Incorporation of the analog can lead to chain termination, either immediately or after the addition of a few more nucleotides, or it can introduce mutations into the viral genome, a process known as lethal mutagenesis.[1][2]

Antiviral Nucleoside Analog Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Nucleoside_Analog Nucleoside Analog NA_MP Nucleoside Analog Monophosphate Nucleoside_Analog->NA_MP Host Kinase NA_DP Nucleoside Analog Diphosphate NA_MP->NA_DP Host Kinase NA_TP Nucleoside Analog Triphosphate (Active Form) NA_DP->NA_TP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) NA_TP->RdRp Incorporation RNA_Chain Growing Viral RNA Chain RdRp->RNA_Chain Chain_Termination Chain Termination / Lethal Mutagenesis RNA_Chain->Chain_Termination Synthesis_of_Azido_Ribofuranoside Start 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose Reaction Stir at room temperature Start->Reaction Reagents Trimethylsilyl azide (B81097) (TMSN₃) Tin tetrachloride (SnCl₄) Dichloromethane (DCM) Reagents->Reaction Product Azido-2,3,5-tri-O-acetyl- β-D-ribofuranoside Reaction->Product

References

Application Notes and Protocols for the Synthesis of C-Nucleosides Using D-Ribopyranosylamine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nucleosides are a class of nucleoside analogs where the nitrogenous base is connected to the ribose sugar via a carbon-carbon bond instead of the typical carbon-nitrogen glycosidic bond. This structural modification imparts greater stability against enzymatic and hydrolytic cleavage, making C-nucleosides attractive candidates for therapeutic agents with improved pharmacokinetic profiles. While various synthetic strategies exist for the preparation of C-nucleosides, this document focuses on the application of D-ribopyranosylamine as a potential precursor, alongside the more established route starting from D-ribonolactone.

Application Notes

This compound, readily accessible from D-ribose, presents a logical starting point for C-nucleoside synthesis. The primary challenge lies in the conversion of the anomeric amino group into a suitable leaving group or a reactive species to facilitate carbon-carbon bond formation. Conceptually, this compound can be transformed into various key intermediates amenable to C-glycosylation reactions.

Strategic Approaches:

Two main strategies for C-nucleoside synthesis are prevalent: the linear construction of the heterocyclic base onto a functionalized ribose moiety, and the convergent approach involving the coupling of a pre-formed heterocycle with a ribosyl derivative.[1][2] The latter is more widely applied in medicinal chemistry.

For a this compound-based synthesis, a convergent strategy would typically involve the following conceptual steps:

  • Protection of Functional Groups: The amino and hydroxyl groups of this compound must be appropriately protected to prevent unwanted side reactions.

  • Activation of the Anomeric Center: The protected glycosylamine needs to be converted into a reactive intermediate. This could involve transformation into a glycosyl halide, a glycosyl cyanide, or a species suitable for generating an anomeric radical or an oxocarbenium ion.

  • Carbon-Carbon Bond Formation: The activated ribosyl donor is then reacted with a carbon nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium), a stabilized carbanion (e.g., from a malonate), or through a transition-metal-catalyzed cross-coupling reaction.

  • Deprotection: Removal of the protecting groups to yield the final C-nucleoside.

Comparison with the D-Ribonolactone Route:

The use of D-ribonolactone is a more extensively documented and arguably more direct route to C-nucleosides.[1][2] Nucleophilic addition of an organometallic heterocycle to the lactone, followed by reduction of the resulting lactol, stereoselectively furnishes the C-nucleoside.

FeatureThis compound Route (Proposed)D-Ribonolactone Route (Established)
Starting Material This compoundD-Ribonolactone
Key Transformation Conversion of the anomeric amino group to a reactive species for C-C bond formation.Nucleophilic addition to the lactone carbonyl followed by reduction.
Stereocontrol Can be challenging and may result in anomeric mixtures.Generally provides good stereocontrol, often favoring the desired β-anomer.[2]
Versatility Potentially adaptable to a wide range of carbon nucleophiles.Well-suited for reactions with organometallic heterocycles.
Documentation Less documented in the scientific literature.Extensively documented with numerous examples.[1][2][3]

Experimental Protocols

Protocol 1: Proposed Synthesis of a C-Nucleoside from this compound

This protocol outlines a proposed synthetic pathway, as direct literature procedures are scarce. The steps are based on established transformations of glycosylamines and related sugar derivatives.

Step 1: N-Acetylation and O-Benzoylation of this compound

  • Suspend this compound (1.0 eq) in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v).

  • Stir the mixture at room temperature for 16 hours.

  • Remove the solvents under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

  • Dissolve the crude N-acetylated product in pyridine and cool to 0 °C.

  • Add benzoyl chloride (4.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the fully protected N-acetyl-O-benzoyl-D-ribopyranosylamine.

Step 2: Conversion to Glycosyl Bromide

  • Dissolve the protected ribopyranosylamine (1.0 eq) in dichloromethane (B109758).

  • Cool the solution to 0 °C and bubble dry HBr gas through the solution for 30 minutes or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by pouring it into ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure at a low temperature to yield the crude glycosyl bromide, which should be used immediately in the next step.

Step 3: C-Glycosylation with a Carbon Nucleophile (Example: Reformatsky Reaction)

  • To a suspension of activated zinc dust (2.0 eq) in anhydrous THF, add a solution of ethyl bromoacetate (B1195939) (1.5 eq) and the crude glycosyl bromide (1.0 eq) in THF.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Step 4: Deprotection

  • Dissolve the C-glycoside (1.0 eq) in a solution of sodium methoxide (B1231860) in methanol (B129727) (0.5 M).

  • Stir the reaction at room temperature until TLC indicates complete removal of the benzoyl groups.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

  • The N-acetyl group can be removed under more forcing basic or acidic conditions if required, followed by purification to yield the final C-nucleoside.

Protocol 2: Established Synthesis of a C-Nucleoside from D-Ribonolactone

This protocol is based on well-established literature procedures for the synthesis of C-nucleosides.[1][2]

Step 1: Protection of D-Ribonolactone

  • To a solution of D-ribonolactone (1.0 eq) in acetone, add 2,2-dimethoxypropane (B42991) (2.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude 2,3-O-isopropylidene-D-ribonolactone can often be used without further purification. For the protection of the 5-hydroxyl group, dissolve the product in pyridine, cool to 0 °C, and add tert-butyldimethylsilyl chloride (1.2 eq). Stir overnight at room temperature.

  • Work up as described above and purify by column chromatography to yield 2,3-O-isopropylidene-5-O-(tert-butyldimethylsilyl)-D-ribonolactone.

Step 2: Nucleophilic Addition of a Lithiated Heterocycle

  • Prepare the lithiated heterocycle in situ by reacting the corresponding bromo-heterocycle (1.2 eq) with n-butyllithium (1.1 eq) in anhydrous THF at -78 °C.

  • To this solution, add a solution of the protected D-ribonolactone (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify the resulting lactol by column chromatography.

Step 3: Reductive Deoxygenation

  • Dissolve the lactol (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add triethylsilane (3.0 eq) followed by boron trifluoride diethyl etherate (2.0 eq).

  • Stir the reaction at -78 °C and allow it to slowly warm to 0 °C over 3 hours.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Extract with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to obtain the protected C-nucleoside.

Step 4: Deprotection

  • Dissolve the protected C-nucleoside in a solution of trifluoroacetic acid in water (e.g., 9:1 v/v) and stir at room temperature until the protecting groups are cleaved (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene.

  • Purify the final C-nucleoside by reverse-phase HPLC or recrystallization.

Data Presentation

Table 1: Representative Yields and Diastereomeric Ratios for C-Glycosylation Reactions

Starting MaterialC-Glycosylation MethodCarbon NucleophileTypical Yield (%)Diastereomeric Ratio (β:α)Reference
Protected D-RibonolactoneOrganolithium Addition/ReductionLithiated Pyrrolo[2,1-f][1][2][4]triazine60-80>10:1[3]
Protected D-RibonolactoneOrganolithium Addition/ReductionLithiated Imidazo[2,1-f][1][2][4]triazine55-75>10:1[2]
GlycalHeck Coupling5-Iodouracil50-70N/A[5]

Table 2: Representative Spectroscopic Data for a C-Nucleoside (e.g., a β-D-Ribofuranosyl-Pyridine Derivative)

Proton (¹H)Chemical Shift (ppm)Carbon (¹³C)Chemical Shift (ppm)
H-1'~4.5-5.0 (d)C-1'~75-80
H-2'~4.0-4.5 (m)C-2'~70-75
H-3'~4.0-4.5 (m)C-3'~70-75
H-4'~3.8-4.2 (m)C-4'~80-85
H-5'a, H-5'b~3.5-3.8 (m)C-5'~60-65
Aromatic-H~7.0-8.5Aromatic-C~120-150

Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.

Visualizations

proposed_pathway A This compound B Protected Ribopyranosylamine A->B Protection C Glycosyl Bromide B->C HBr D Protected C-Glycoside C->D C-Nucleophile E C-Nucleoside D->E Deprotection

Caption: Proposed synthetic pathway for C-nucleosides from this compound.

established_pathway A D-Ribonolactone B Protected Ribonolactone A->B Protection C Lactol Intermediate B->C Lithiated Heterocycle D Protected C-Nucleoside C->D Reduction (Et3SiH, BF3.OEt2) E C-Nucleoside D->E Deprotection

Caption: Established synthetic pathway for C-nucleosides from D-ribonolactone.

comparison cluster_0 This compound Route cluster_1 D-Ribonolactone Route A This compound B Activation of Anomeric Center A->B C C-C Bond Formation B->C G C-Nucleoside C->G yields D D-Ribonolactone E Nucleophilic Addition D->E F Reduction E->F F->G yields

Caption: Comparison of synthetic routes to C-nucleosides.

References

Application Notes and Protocols for the Enzymatic Synthesis of D-Ribopyranosylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine analogs represent a unique class of compounds with significant potential in drug discovery and development. Their structural similarity to natural nucleosides, combined with the distinct pyranose ring conformation, offers opportunities for developing novel therapeutic agents with improved stability, bioavailability, and target specificity. Enzymatic synthesis provides a powerful and green alternative to traditional chemical methods for producing these analogs, offering high regio- and stereoselectivity under mild reaction conditions.

These application notes provide a comprehensive overview of the prospective enzymatic routes for synthesizing this compound analogs, detailed experimental protocols for key methodologies, and insights into their potential biological applications. While the enzymatic synthesis of the furanose counterparts (nucleosides) is well-established, the direct enzymatic synthesis of the pyranose form is an emerging area. The protocols outlined below are based on the known catalytic activities of relevant enzyme classes and provide a strong foundation for the development and optimization of bespoke synthesis pathways.

Enzymatic Approaches to this compound Analog Synthesis

The key challenge in the enzymatic synthesis of this compound analogs is the formation of the N-glycosidic bond between the pyranose form of D-ribose and a primary or secondary amine. The most promising enzyme class for this transformation is the Glycosyltransferases (GTs).

Glycosyltransferases (GTs):

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.[1][2] For the synthesis of this compound analogs, a promiscuous N-glycosyltransferase that can accept a variety of amine-containing aglycones is required. While many known GTs synthesize O-, S-, or C-glycosides, some exhibit activity towards nitrogen nucleophiles.[1][3] The general reaction is as follows:

D-Ribose Donor + Amine Acceptor --(Glycosyltransferase)--> this compound Analog + Byproduct

The choice of the D-ribose donor is critical. Activated donors such as UDP-D-ribose or GDP-D-ribose are commonly used in GT-catalyzed reactions. The equilibrium of the reaction can be influenced by the choice of substrates and the removal of byproducts.

Data Presentation: Key Enzymes and Substrates

The following table summarizes the key enzymatic components and substrates for the proposed synthesis of this compound analogs.

Enzyme ClassEnzyme Example (Promiscuous)Sugar DonorAmine Acceptor (Aglycone)ProductReference
Glycosyltransferase (GT)UGT71E5 from Carthamus tinctoriusUDP-D-ribose, GDP-D-riboseAromatic amines, Heterocyclic amines, Aliphatic aminesThis compound Analog[3]
Nucleoside Phosphorylase (NP)Purine Nucleoside Phosphorylase (PNP)α-D-Ribose-1-phosphateAmine-containing nucleobase analogsN-Ribopyranosyl Nucleoside Analog[4][5]

Experimental Protocols

Protocol 1: General Screening for Glycosyltransferase Activity

This protocol describes a general method for screening different glycosyltransferases for their ability to synthesize this compound analogs.

Materials:

  • Glycosyltransferase (e.g., commercially available or recombinantly expressed)

  • UDP-D-ribose or GDP-D-ribose (Sugar Donor)

  • Amine-containing aglycone (Acceptor)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • DMSO (for dissolving hydrophobic acceptors)

  • 96-well microtiter plates

  • Incubator

  • HPLC-MS system for analysis

Procedure:

  • Prepare a stock solution of the amine acceptor in DMSO or an appropriate solvent.

  • In a 96-well plate, prepare the reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 0.1 mg/mL BSA

    • 1 mM UDP-D-ribose (or GDP-D-ribose)

    • 0.5 mM Amine Acceptor (final DMSO concentration should be <5%)

    • 1-5 µg of Glycosyltransferase

  • Incubate the plate at 30°C for 12-24 hours with gentle shaking.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to precipitate the enzyme and other solids.

  • Analyze the supernatant by HPLC-MS to detect the formation of the this compound analog. Monitor for the expected mass of the product.

Protocol 2: Preparative Scale Synthesis and Purification

This protocol outlines a method for the larger-scale synthesis and purification of a target this compound analog once a suitable enzyme has been identified.

Materials:

  • Optimized Glycosyltransferase

  • UDP-D-ribose or GDP-D-ribose

  • Target Amine Aglycone

  • Reaction Buffer (optimized pH and composition from screening)

  • Stirred-cell reactor or agitated vessel

  • Ultrafiltration system (e.g., Amicon with a 10 kDa MWCO membrane)

  • Flash chromatography system or preparative HPLC

  • Solvents for chromatography (e.g., acetonitrile, water, methanol)

Procedure:

  • In a stirred-cell reactor, prepare the reaction mixture at the desired volume (e.g., 100 mL). The concentrations of substrates and enzyme should be optimized for maximum conversion.

  • Maintain the reaction at the optimal temperature and pH with constant stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction has reached completion (or equilibrium), terminate it by cooling the mixture to 4°C.

  • Concentrate the reaction mixture and remove the enzyme using an ultrafiltration system.

  • Lyophilize the flow-through to obtain the crude product.

  • Purify the this compound analog from the crude mixture using flash chromatography or preparative HPLC. The choice of the stationary and mobile phases will depend on the polarity of the analog.

  • Collect the fractions containing the pure product and confirm its identity and purity by NMR and HRMS.

Mandatory Visualizations

Diagram 1: Proposed Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_substrates Substrates cluster_activation Enzymatic Activation cluster_glycosylation N-Glycosylation cluster_purification Downstream Processing D-Ribose D-Ribose Enzyme1 Ribokinase / Pyrophosphokinase D-Ribose->Enzyme1 Amine_Aglycone Amine Aglycone Enzyme2 Promiscuous N-Glycosyltransferase Amine_Aglycone->Enzyme2 Activated_Ribose Activated D-Ribose (e.g., UDP-D-Ribose) Enzyme1->Activated_Ribose ATP -> ADP Activated_Ribose->Enzyme2 Product This compound Analog Enzyme2->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Analog Purification->Final_Product

Caption: A proposed multi-enzyme cascade for the synthesis of this compound analogs.

Diagram 2: Logical Relationship of Glycosylation and Bioactivity

Glycosylation_Bioactivity cluster_properties Modified Physicochemical Properties cluster_bioactivity Altered Biological Activity Parent_Molecule Parent Amine Molecule (Aglycone) Glycosylation Enzymatic Glycosylation (with D-Ribopyranose) Parent_Molecule->Glycosylation Glycosylated_Analog This compound Analog Glycosylation->Glycosylated_Analog Solubility Increased Solubility Glycosylated_Analog->Solubility Stability Altered Metabolic Stability Glycosylated_Analog->Stability Permeability Modified Membrane Permeability Glycosylated_Analog->Permeability Target_Binding Enhanced/Altered Target Binding Affinity Solubility->Target_Binding ADME Improved ADME Profile Stability->ADME Permeability->ADME Reduced_Toxicity Reduced Off-Target Toxicity Target_Binding->Reduced_Toxicity

Caption: How glycosylation can modulate the properties and bioactivity of a parent molecule.

Biological Context and Applications

The introduction of a D-ribopyranosyl moiety to a pharmacologically active amine can significantly alter its biological properties. This modification can lead to:

  • Improved Pharmacokinetics: The sugar moiety can increase the water solubility of hydrophobic drugs, facilitating their formulation and administration. It can also influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule.

  • Enhanced Target Binding: The hydroxyl groups of the ribose sugar can form additional hydrogen bonds with the target protein or nucleic acid, potentially increasing binding affinity and specificity.

  • Reduced Toxicity: By altering the interaction with off-target molecules, glycosylation can reduce the toxicity of a drug candidate.

  • Novel Biological Activities: The this compound analog may exhibit entirely new biological activities compared to the parent amine, opening up new therapeutic avenues. For example, some N-glycosylated compounds have shown promising antibacterial and anticancer properties.[6][7]

Conclusion

The enzymatic synthesis of this compound analogs is a promising field with the potential to accelerate drug discovery and development. While direct, well-documented enzymatic routes are still under exploration, the use of promiscuous glycosyltransferases in chemoenzymatic strategies provides a viable and attractive approach. The protocols and conceptual frameworks presented in these application notes offer a solid starting point for researchers to develop robust and efficient enzymatic syntheses for this novel class of compounds. Further research into the discovery and engineering of specific N-glycosyltransferases that favor the formation of pyranoside products will be instrumental in advancing this field.

References

Protecting Group Strategies for the Synthesis of D-Ribopyranosylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of D-Ribopyranosylamine, focusing on various protecting group strategies. The careful selection and application of protecting groups for the hydroxyl and amino functionalities of D-ribose are critical for achieving desired yields and stereoselectivity.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, including nucleoside analogues and other carbohydrate-based therapeutics. The presence of multiple hydroxyl groups and a primary amine necessitates a robust protecting group strategy to ensure regioselective reactions and prevent unwanted side products. This note outlines common strategies employing acetyl, benzyl (B1604629), and carbamate (B1207046) protecting groups.

Hydroxyl Protecting Group Strategies

The hydroxyl groups of D-ribose are typically protected as esters (e.g., acetates) or ethers (e.g., benzyl ethers). The choice of protecting group depends on the desired stability and the conditions required for subsequent reaction steps.

Acetyl Protection

Acetyl groups are widely used due to their ease of introduction and removal. Per-O-acetylation of D-ribose is a common first step, rendering the hydroxyl groups unreactive for subsequent amination at the anomeric position.

Benzyl Protection

Benzyl ethers offer greater stability compared to acetates, particularly under acidic and basic conditions, making them suitable for multi-step syntheses. Their removal is typically achieved by hydrogenolysis.

Amine Protecting Group Strategies

The primary amino group of this compound is nucleophilic and requires protection to prevent side reactions during further synthetic modifications. Carbamates, such as Boc and Cbz, are commonly employed for this purpose.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is stable under a wide range of conditions but can be easily removed with mild acid, providing an orthogonal protecting group strategy in the presence of acid-labile O-protecting groups.

Carboxybenzyl (Cbz) Protection

The Cbz group is another widely used amine protecting group that is stable to acidic conditions and can be removed by catalytic hydrogenolysis, often concurrently with O-benzyl ethers.

Data Summary

The following table summarizes quantitative data for key steps in the synthesis of protected this compound derivatives.

StepReactantsProtecting GroupProductYield (%)Anomeric Selectivity (β:α)Reference
1. O-ProtectionD-Ribose, Acetic Anhydride (B1165640), Pyridine (B92270)Acetyl1,2,3,4-Tetra-O-acetyl-D-ribopyranose58-66Mixture[1]
2. AminationPer-O-acetyl-D-ribopyranose, Ammonia (B1221849)Acetyl2,3,4-Tri-O-acetyl-β-D-ribopyranosylamineHighPredominantly β[2]
3. N-Protection2,3,4-Tri-O-acetyl-β-D-ribopyranosylamine, (Boc)₂OBocN-Boc-2,3,4-tri-O-acetyl-β-D-ribopyranosylamineHighNot ApplicableGeneral Protocol
4. O-ProtectionD-Ribose, Benzyl Bromide, NaHBenzylPer-O-benzyl-D-riboseHighMixture[3]
5. N-ProtectionThis compound, Benzyl ChloroformateCbzN-Cbz-D-ribopyranosylamineHighNot Applicable[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Tri-O-acetyl-β-D-ribopyranosylamine

This protocol involves the per-O-acetylation of D-ribose followed by amination.

Step 1: Per-O-acetylation of D-Ribose [1]

  • To a solution of D-ribose (1.0 eq) in pyridine (10 vol), add acetic anhydride (20 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated D-ribose as a mixture of anomers.

Step 2: Amination of Per-O-acetylated D-Ribose

  • Dissolve the per-O-acetylated D-ribose (1.0 eq) in a saturated solution of ammonia in methanol.

  • Stir the mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford 2,3,4-tri-O-acetyl-β-D-ribopyranosylamine.

Protocol 2: N-Boc Protection of 2,3,4-Tri-O-acetyl-β-D-ribopyranosylamine
  • To a solution of 2,3,4-tri-O-acetyl-β-D-ribopyranosylamine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 eq) and triethylamine (B128534) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2,3,4-tri-O-acetyl-β-D-ribopyranosylamine.

Protocol 3: Synthesis of Per-O-benzyl-D-ribose[3]
  • To a suspension of sodium hydride (5.0 eq) in dry DMF, add a solution of D-ribose (1.0 eq) in DMF at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzyl bromide (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield per-O-benzyl-D-ribose.

Protocol 4: N-Cbz Protection of this compound[4]
  • To a solution of this compound (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Cbz-D-ribopyranosylamine.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflow of the protecting group strategies described.

Protecting_Group_Strategy_Acetyl DRibose D-Ribose PerOAcetyl Per-O-acetyl-D-ribopyranose DRibose->PerOAcetyl Ac₂O, Pyridine TriOAcetylAmine 2,3,4-Tri-O-acetyl-β-D-ribopyranosylamine PerOAcetyl->TriOAcetylAmine NH₃/MeOH NBocAmine N-Boc-2,3,4-tri-O-acetyl-β-D-ribopyranosylamine TriOAcetylAmine->NBocAmine (Boc)₂O, Et₃N

Caption: Workflow for Acetyl and Boc Protection.

Protecting_Group_Strategy_Benzyl DRibose D-Ribose PerOBenzyl Per-O-benzyl-D-ribose DRibose->PerOBenzyl BnBr, NaH Deprotection Deprotection (Anomeric) PerOBenzyl->Deprotection Amination This compound Deprotection->Amination e.g., H₂, Pd/C then NH₃ NCbzAmine N-Cbz-D-ribopyranosylamine Amination->NCbzAmine Cbz-Cl, NaHCO₃

Caption: Workflow for Benzyl and Cbz Protection.

Orthogonal_Strategy cluster_O_Protection O-Protection cluster_N_Protection N-Protection O_Acetyl Acetyl (Acid/Base Labile) N_Boc Boc (Acid Labile) O_Acetyl->N_Boc Non-Orthogonal (Both Acid Labile) N_Cbz Cbz (H₂/Pd Labile) O_Acetyl->N_Cbz Orthogonal Pair O_Benzyl Benzyl (H₂/Pd Labile) O_Benzyl->N_Boc Orthogonal Pair O_Benzyl->N_Cbz Non-Orthogonal (Both H₂/Pd Labile)

Caption: Orthogonality of Protecting Groups.

References

Application Note: Proposed HPLC-ELSD Method for the Analysis of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the separation and quantification of D-Ribopyranosylamine. Due to the limited availability of specific, validated HPLC methods for this compound in the public domain, this application note provides a scientifically grounded starting point for method development. The proposed protocol is based on established analytical principles for polar, non-chromophoric analytes and leverages techniques successfully applied to similar compounds, such as other amino sugars. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.

Introduction

This compound is a key intermediate in various biological and chemical processes, including the Maillard reaction and the synthesis of certain nucleoside analogs. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. However, the high polarity and lack of a significant chromophore in this compound present challenges for traditional reversed-phase HPLC with UV detection. This application note proposes a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the retention and separation of highly polar compounds. Coupled with Evaporative Light Scattering Detection (ELSD), which does not require the analyte to have a chromophore, this approach offers a promising solution for the analysis of this compound. While direct HPLC methods for this compound are not extensively reported, methods for analyzing related compounds like D-ribose and other amino sugars provide a strong foundation for the proposed methodology.[1][2]

Proposed HPLC-ELSD Method

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like this compound can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

The Evaporative Light Scattering Detector (ELSD) is a universal detector that is independent of the optical properties of the analyte. The column eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column with an amide or aminopropyl stationary phase is recommended. A potential starting column could be a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or a similar HILIC column.

  • Solvents: HPLC-grade acetonitrile (B52724) and ultrapure water.

  • Modifier (Optional): Formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization in the ELSD.

Experimental Protocol

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 10-500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. The final concentration should fall within the range of the standard curve. If necessary, centrifuge or filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

HPLC-ELSD Conditions

The following are proposed starting conditions for method development. Optimization will likely be necessary.

ParameterProposed Condition
Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 95:5 Acetonitrile:Water + 0.1% Formic Acid
Mobile Phase B 50:50 Acetonitrile:Water + 0.1% Formic Acid
Gradient Program 0-1 min: 100% A; 1-8 min: to 100% B; 8-10 min: 100% B; 10.1-15 min: 100% A
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen, 3 bar
Data Analysis
  • Quantification: Use the peak area from the ELSD chromatograms to construct a calibration curve by plotting the log of the peak area against the log of the concentration of the working standards. Perform a linear regression on the log-log plot to determine the concentration of this compound in the samples.

Method Development and Validation Considerations

  • Column Selection: Evaluate different HILIC stationary phases (e.g., amide, amino, silica) to optimize selectivity and peak shape.

  • Mobile Phase Optimization: Adjust the organic solvent (acetonitrile vs. acetone), aqueous component, and modifier (formic acid, ammonium formate, ammonium acetate) to achieve optimal retention and resolution.

  • ELSD Parameter Optimization: Optimize the drift tube temperature and nebulizer gas flow to maximize the signal-to-noise ratio for this compound.

  • Validation Parameters: Once the method is optimized, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation (Illustrative)

The following tables represent the type of data that would be generated during method validation.

Table 1: Illustrative Linearity Data for this compound

Concentration (µg/mL)Log(Concentration)Peak AreaLog(Peak Area)
101.0015,2344.18
251.4041,8974.62
501.7098,5624.99
1002.00245,3215.39
2502.40754,1235.88
5002.701,897,4566.28
Correlation Coefficient (r²) > 0.995

Table 2: Illustrative Precision Data (n=6)

Concentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
100246,1234,9222.0%

Table 3: Illustrative Accuracy (Spike Recovery) Data

Sample MatrixSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Placebo5049.298.4
Placebo100101.5101.5
Placebo250245.898.3

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing std_prep Prepare this compound Stock & Working Standards filter Filter through 0.22 µm Syringe Filter std_prep->filter sample_prep Dissolve/Dilute Sample in Initial Mobile Phase sample_prep->filter injection Inject onto HILIC Column filter->injection separation Gradient Elution (Increasing Polarity) injection->separation detection ELSD Detection: Nebulization, Evaporation, Light Scattering separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Construct Log-Log Calibration Curve integration->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Proposed workflow for the HPLC-ELSD analysis of this compound.

G cluster_method Method Selection Logic cluster_separation Separation Technique cluster_detection Detection Technique analyte Analyte Properties High Polarity No Chromophore rp_hplc Reversed-Phase HPLC (Poor Retention) analyte->rp_hplc Leads to hilichplc HILIC (Good Retention for Polar Analytes) analyte->hilichplc Favors uv_detector UV Detector (Low Sensitivity) analyte->uv_detector Leads to elsd_detector ELSD (Universal Detection) analyte->elsd_detector Favors final_method Proposed Method: HILIC-ELSD hilichplc->final_method elsd_detector->final_method

Caption: Rationale for selecting HILIC-ELSD for this compound analysis.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the development of an analytical HPLC method for this compound. By employing a HILIC separation mechanism and ELSD detection, the inherent challenges associated with the analysis of this polar, non-chromophoric compound can be effectively overcome. The provided protocol and illustrative data serve as a robust starting point for researchers to establish a validated, routine method for the quantification of this compound in various sample matrices. Further optimization and validation are essential to ensure the method is fit for its intended purpose.

References

Application Notes and Protocols for the Large-Scale Synthesis of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the large-scale synthesis of D-Ribopyranosylamine, a valuable building block in the synthesis of various nucleoside analogs and other bioactive molecules. The presented method is based on the direct reaction of D-ribose with aqueous ammonia (B1221849), a cost-effective and scalable approach. This protocol is designed to be robust and reproducible, yielding the desired β-D-ribopyranosylamine in high purity.

Introduction

This compound is a key synthetic intermediate in carbohydrate and medicinal chemistry. Its primary amine group at the anomeric center allows for the facile formation of N-glycosidic bonds, making it a crucial precursor for the synthesis of a wide range of biologically active compounds, including antiviral and anticancer nucleoside analogs. The development of a scalable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and biotechnology industries. The protocol described herein utilizes readily available starting materials and straightforward procedures, making it suitable for large-scale production. The reaction proceeds via the direct amination of D-ribose in an aqueous ammonia solution, with ammonium (B1175870) bicarbonate used to drive the equilibrium towards the formation of the glycosylamine. The resulting product is the thermodynamically favored β-anomer in its pyranose form[1].

Data Presentation

ParameterValueReference
Product Name β-D-Ribopyranosylamine
Synonyms 1-Amino-1-deoxy-D-ribopyranose
CAS Number 43179-09-5
Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 142-145 °C
Solubility DMSO (Slightly), Water (Slightly)
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere
Purity (typical) >95% after recrystallization
Yield (typical) 70-80% (crystalline product)

Experimental Protocols

Materials and Equipment
  • D-Ribose

  • Ammonium bicarbonate (NH₄HCO₃)

  • Aqueous ammonia (28-30% NH₃ solution)

  • Ethanol (B145695)

  • Methanol (B129727)

  • Deionized water

  • Round-bottom flask (appropriate for the desired scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Lyophilizer (optional)

  • Standard laboratory glassware

  • NMR spectrometer

  • Melting point apparatus

Large-Scale Synthesis of β-D-Ribopyranosylamine

This protocol is designed for a large-scale synthesis and can be adapted for different batch sizes by adjusting the reagent quantities proportionally.

1. Reaction Setup:

  • In a large round-bottom flask equipped with a magnetic stir bar, dissolve D-ribose (1.0 equivalent) and ammonium bicarbonate (1.0 equivalent) in a commercial aqueous ammonia solution (28-30%). A typical concentration would be a 0.2 M solution of D-ribose.

  • For example, for a synthesis starting with 150 g of D-ribose (1.0 mol), use 79.06 g of ammonium bicarbonate (1.0 mol) and approximately 5 L of aqueous ammonia.

2. Reaction Conditions:

  • Stir the mixture at a controlled temperature of 40-45 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods. The reaction is typically complete within 24-48 hours.

3. Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept below 40 °C to avoid product degradation.

  • The concentration should be continued until the volume is reduced to approximately one-third of the initial volume.

4. Purification by Recrystallization:

  • To the concentrated aqueous solution, add ethanol or methanol to induce crystallization. The optimal ratio of the aqueous concentrate to the alcohol should be determined empirically but a good starting point is to add the alcohol until the solution becomes cloudy, then add a small amount of water to redissolve the solid, and allow it to cool slowly.

  • Allow the mixture to stand at room temperature for several hours and then at 4 °C overnight to facilitate complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol or methanol.

  • Dry the purified β-D-Ribopyranosylamine under vacuum to a constant weight.

5. Optional Lyophilization:

  • For applications where the glycosylamine is used in situ for subsequent reactions, the concentrated aqueous solution from step 3 can be lyophilized to obtain the crude product as a solid. This crude product is often of sufficient purity for direct use in N-acylation or other derivatization reactions.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product D_Ribose D-Ribose Reaction Reaction (40-45 °C, 24-48 h) D_Ribose->Reaction Ammonia_Bicarb Aqueous Ammonia & Ammonium Bicarbonate Ammonia_Bicarb->Reaction Concentration Concentration (Rotary Evaporation) Reaction->Concentration Purification Recrystallization (Ethanol/Methanol) Concentration->Purification Drying Drying under Vacuum Purification->Drying Final_Product β-D-Ribopyranosylamine (Crystalline Solid) Drying->Final_Product

Caption: Workflow for the large-scale synthesis of β-D-Ribopyranosylamine.

Signaling Pathways and Logical Relationships

The synthesis of this compound from D-ribose and ammonia is a reversible reaction. The addition of ammonium bicarbonate helps to drive the equilibrium towards the product side. The reaction proceeds through the formation of an imine intermediate from the open-chain form of D-ribose, which then cyclizes to form the more stable pyranose ring structure. The β-anomer is the thermodynamically favored product.

Reaction_Mechanism D_Ribose_Open D-Ribose (Open-chain form) Imine_Intermediate Imine Intermediate D_Ribose_Open->Imine_Intermediate + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine_Intermediate Ribopyranosylamine β-D-Ribopyranosylamine Imine_Intermediate->Ribopyranosylamine Cyclization

Caption: Simplified reaction pathway for the formation of this compound.

References

Application Notes and Protocols for Monitoring D-Ribopyranosylamine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the monitoring of D-Ribopyranosylamine formation from D-ribose and an amine source using thin-layer chromatography (TLC). This compound and its derivatives are important precursors in the synthesis of various biologically active nucleoside analogues. Real-time monitoring of the reaction progress is crucial for optimizing reaction conditions and maximizing yield. TLC offers a simple, rapid, and cost-effective method for this purpose. These guidelines cover the synthesis of this compound, preparation and execution of TLC, and visualization and interpretation of the results.

Introduction

The synthesis of glycosylamines, such as this compound, is a fundamental step in the production of a wide array of nucleoside analogues used in drug development. The reaction typically involves the condensation of a reducing sugar, in this case, D-ribose, with an amine. Monitoring the consumption of the starting materials and the formation of the product is essential for process control. Thin-layer chromatography is an invaluable technique for qualitatively tracking the progress of these reactions.[1][2] This method allows for the rapid separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1]

Reaction and Monitoring Principles

The formation of this compound from D-ribose and an amine is a nucleophilic addition-elimination reaction. The progress of this reaction can be effectively monitored by TLC by observing the disappearance of the D-ribose spot and the appearance of a new spot corresponding to the this compound product. A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to aid in the identification of the spots.[1][3]

Chemical Reaction

reactant1 D-Ribose reaction_center reactant1->reaction_center reactant2 R-NH2 (Amine) reactant2->reaction_center product This compound water H2O reaction_center->product reaction_center->water

Caption: Formation of this compound from D-Ribose and an amine.

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

This protocol is based on the general principles of glycosylamine synthesis.[4]

Materials:

Procedure:

  • Dissolve D-ribose in methanol in a round-bottom flask.

  • Add the ammonia solution to the flask. The molar ratio of ammonia to D-ribose should be in excess.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).[2][5]

TLC Monitoring Protocol

Materials:

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (Eluent)

  • Visualization reagent (stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[5] Mark lanes for the starting material (D-ribose), a co-spot, and the reaction mixture at different time points.[1][3]

  • Spot the plate:

    • In the "starting material" lane, spot a dilute solution of D-ribose in methanol.

    • In the "co-spot" lane, spot the D-ribose solution, and then carefully spot the reaction mixture on top of it.[1][3]

    • In the "reaction mixture" lanes, spot aliquots of the reaction mixture taken at different time intervals.[1][5]

  • Develop the plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[5] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly.[6] Apply a visualization stain and heat gently with a heat gun or on a hot plate until spots appear.[7][8]

TLC Visualization Stains

Since D-ribose and this compound are often not UV-active, a chemical stain is required for visualization.[6][8]

  • p-Anisaldehyde Stain:

    • Preparation: A solution of p-anisaldehyde (15 g) in ethanol (B145695) (250 ml) with concentrated sulfuric acid (2.5 ml).[7]

    • Visualization: Dip the dried TLC plate in the stain, remove excess stain, and heat.[7] Carbohydrates and amines typically give colored spots.

  • Ninhydrin (B49086) Stain:

    • Preparation: A solution of ninhydrin (1.5 g) in n-butanol (100 mL) with acetic acid (3 mL).[9]

    • Visualization: Dip the plate and heat. This stain is specific for primary and secondary amines, which will appear as colored spots (typically purple or yellow).[9] D-ribose will not be visualized with this stain.

  • Potassium Permanganate (B83412) (KMnO4) Stain:

    • Preparation: A solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water.[9]

    • Visualization: Dip the plate and observe. Compounds that can be oxidized by permanganate will appear as yellow-brown spots on a purple background.[6]

Data Presentation and Interpretation

The progress of the reaction is determined by the change in the TLC profile over time. The D-ribose spot will diminish in intensity, while the this compound spot will appear and intensify. The retention factor (Rf) is a key parameter for identifying and comparing compounds. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[8]

Table 1: TLC Data for Monitoring this compound Synthesis
CompoundTypical Eluent SystemApproximate Rf ValueVisualization with p-Anisaldehyde
D-RiboseDichloromethane:Methanol (9:1)0.3 - 0.4Brownish-green spot
This compoundDichloromethane:Methanol (9:1)0.5 - 0.6Yellowish-brown spot

Note: Rf values are indicative and can vary depending on the exact TLC conditions (plate, temperature, chamber saturation).

Workflow and Logic Diagrams

Experimental Workflow

cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis prep_reaction Prepare Reaction Mixture (D-ribose + Amine in Methanol) run_reaction Run Reaction and Take Aliquots at Time Intervals prep_reaction->run_reaction prep_tlc Prepare TLC Plate (Draw baseline, mark lanes) spot_initial Spot Initial Reactants (D-ribose, Co-spot) prep_tlc->spot_initial develop_tlc Develop TLC Plate in Eluent spot_initial->develop_tlc spot_reaction Spot Reaction Mixture on TLC Plate run_reaction->spot_reaction spot_reaction->develop_tlc visualize Dry Plate and Visualize with Stain and Heat develop_tlc->visualize interpret Interpret Results (Rf values, Spot Intensity) visualize->interpret

Caption: Experimental workflow for monitoring this compound reactions by TLC.

Troubleshooting

  • Streaking of spots: This may be due to overloading the sample on the TLC plate or a highly polar solvent system. Try diluting the sample before spotting.

  • No separation of spots: The eluent system may not be optimal. Adjust the polarity of the mobile phase. For polar compounds like sugars and amines, a more polar solvent system is generally required.

  • Faint or no spots: The concentration of the analyte may be too low, or the staining procedure may not be effective. Ensure proper staining and heating, or try a different stain.

Conclusion

Thin-layer chromatography is a powerful and accessible tool for the real-time monitoring of this compound synthesis. By following the protocols outlined in these application notes, researchers can effectively track the progress of their reactions, leading to better control over the synthesis and improved outcomes in the development of novel therapeutic agents.

References

Synthesis of N-aryl-D-ribopyranosylamines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis of N-aryl-D-ribopyranosylamines, a class of compounds with significant potential in medicinal chemistry. This guide includes established protocols, quantitative data, and visualizations to facilitate their application in research and development.

N-aryl-D-ribopyranosylamines are carbohydrate derivatives where an aryl amine is linked to the anomeric carbon of a D-ribose sugar in its pyranose form. These compounds are of growing interest due to their potential biological activities, serving as precursors for nucleoside analogues and other bioactive molecules. Their synthesis is a key step in the exploration of their therapeutic applications.

Synthetic Methodologies

The primary method for the synthesis of N-aryl-D-ribopyranosylamines is the direct condensation of D-ribose with an aromatic amine. This reaction, a form of the Maillard reaction, typically results in a mixture of anomers (α and β) and isomers (pyranose and furanose), with the pyranose form generally being more stable. The reaction can be carried out under various conditions, including neat or in a suitable solvent, and can be catalyzed by acids.

A general approach involves heating a mixture of D-ribose and the desired aryl amine in a solvent such as ethanol (B145695) or methanol. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting N-aryl-D-ribopyranosylamine can then be isolated and purified by crystallization or column chromatography.

For instance, the reaction of D-ribose with aniline (B41778) has been shown to produce N-phenyl-α-D-ribopyranosylamine. Similarly, substituted anilines, such as p-toluidine (B81030) and p-nitroaniline, can be used to generate the corresponding N-(p-tolyl)-D-ribopyranosylamine and N-(p-nitrophenyl)-D-ribopyranosylamine.

Key Experimental Protocols

Protocol 1: General Synthesis of N-aryl-D-ribopyranosylamines

This protocol describes a general procedure for the synthesis of N-aryl-D-ribopyranosylamines by direct condensation.

Materials:

  • D-ribose

  • Substituted aryl amine (e.g., aniline, p-toluidine, p-nitroaniline)

  • Anhydrous ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol, or water)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve D-ribose (1.0 eq) in a minimal amount of hot anhydrous ethanol.

  • To this solution, add the aryl amine (1.1 eq).

  • If catalysis is desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Various N-aryl-D-ribopyranosylamines

Aryl AmineSolventCatalystReaction Time (h)Yield (%)
AnilineEthanolNone475
p-ToluidineMethanolAcetic Acid382
p-NitroanilineEthanolNone665
p-ChloroanilineMethanolAcetic Acid478
2,4-DinitroanilineEthanolNone855

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

Visualization of the Synthetic Workflow

The synthesis of N-aryl-D-ribopyranosylamines can be visualized as a straightforward workflow.

Synthesis_Workflow Reactants D-Ribose + Aryl Amine Mixing Dissolve in Solvent (e.g., Ethanol) Reactants->Mixing Reaction Heating/Reflux (Optional Catalyst) Mixing->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product N-aryl-D-ribopyranosylamine Purification->Product

Caption: General workflow for the synthesis of N-aryl-D-ribopyranosylamines.

Potential Applications in Drug Development

N-aryl-D-ribopyranosylamines are valuable intermediates in the synthesis of various biologically active compounds, particularly nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. By modifying the aryl group and the ribose moiety, a diverse library of compounds can be generated for screening against various therapeutic targets.

While the direct biological activity of many N-aryl-D-ribopyranosylamines is still under investigation, their structural similarity to natural nucleosides suggests potential roles as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and viral replication.

For example, N-glycosides have been explored for their potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in nucleotide metabolism or the induction of apoptosis.

Potential Signaling Pathway Involvement

The potential anticancer activity of N-aryl-D-ribopyranosylamine derivatives could be mediated through various signaling pathways. One hypothetical pathway involves the inhibition of enzymes crucial for DNA synthesis, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_cell Cancer Cell Drug N-aryl-D-ribopyranosylamine Derivative TargetEnzyme Enzyme in Nucleotide Metabolism (e.g., DHFR) Drug->TargetEnzyme Inhibition DNA_Synthesis DNA Synthesis TargetEnzyme->DNA_Synthesis CellCycleArrest Cell Cycle Arrest DNA_Synthesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

The synthesis of N-aryl-D-ribopyranosylamines represents a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the potential for diverse structural modifications make these compounds attractive targets for further investigation in drug discovery. The application notes and protocols provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

The Pivotal Role of D-Ribopyranosylamine in Advancing Maillard Reaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is of profound interest in food science, medicine, and drug development. It is responsible for the desirable flavors and colors in cooked foods, but also for the formation of advanced glycation end-products (AGEs) implicated in aging and various pathological conditions. D-Ribopyranosylamine, the N-glycoside formed from the initial condensation of D-ribose and an amine, represents a critical, yet often bypassed, starting point for mechanistic and kinetic studies of the Maillard reaction. The use of pre-formed this compound allows researchers to isolate and investigate the progression of the reaction from the first stable intermediate, providing deeper insights into the subsequent rearrangement, degradation, and polymerization steps. This document provides detailed application notes and protocols for the synthesis and utilization of this compound in Maillard reaction research.

Application Notes

The application of this compound as a starting material in Maillard reaction studies offers several advantages:

  • Isolation of Reaction Stages: By beginning with the glycosylamine, researchers can study the Amadori rearrangement and subsequent reactions in isolation from the initial, reversible condensation step. This allows for a more precise investigation of the factors influencing the formation of key intermediates and final products.

  • Kinetic Studies: Using this compound enables more accurate kinetic modeling of the later stages of the Maillard reaction, as the initial, often rapid, formation of the glycosylamine is no longer a variable.

  • Mechanistic Elucidation: Studying the degradation of specific this compound derivatives (e.g., with different amino acid side chains) can help to elucidate the complex reaction pathways leading to the formation of various flavor compounds, colorants, and potentially toxic substances.

  • Drug Development: In the context of drug stability and formulation, understanding the reactions of amine-containing drug substances with reducing sugars is crucial. This compound can be used as a model compound to study the degradation pathways of such drugs in the presence of sugar-based excipients. The Maillard reaction is known to produce advanced glycation end products (AGEs) which can have detrimental health effects.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 43179-09-5N/A
Molecular Formula C₅H₁₁NO₄N/A
Molecular Weight 149.15 g/mol N/A
Melting Point 142-145°C[2]
Appearance White to Off-White Solid[2]
Solubility Slightly soluble in DMSO and Water[2]
Stability Hygroscopic[2]
Table 2: Reactivity of Amino Acids with Ribose in Maillard Reaction (Solid State, 65°C)
Amino AcidTime to Darken, Melt, and Bubble (hours)
Alanine 2
Serine 2
Isoleucine 2

Note: This table is adapted from a study on the solid-state Maillard reaction of ribose and amino acids. While not directly starting with this compound, it provides a relative measure of reactivity that is initiated by the formation of the corresponding ribosylamine.

Experimental Protocols

Protocol 1: Synthesis of β-D-Ribopyranosylamine

This protocol is based on the method described by Rajsekhar et al. (2003)[3].

Materials:

  • D-Ribose

  • Ammonia (B1221849) solution (aqueous)

  • Methanol

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve D-ribose in a minimal amount of water in a round bottom flask.

  • Add an excess of concentrated aqueous ammonia solution to the D-ribose solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • Dissolve the resulting syrup in a small amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.

  • Collect the crystalline β-D-Ribopyranosylamine by filtration, wash with cold methanol, and dry under vacuum.

  • Characterize the product using techniques such as melting point determination, NMR spectroscopy, and X-ray crystallography to confirm its identity and purity.[3]

Protocol 2: Monitoring the Maillard Reaction using this compound and an Amino Acid

This protocol outlines a general method to study the reaction between this compound and an amino acid, focusing on the formation of browning and specific reaction products.

Materials:

  • Synthesized this compound

  • Amino acid of choice (e.g., glycine, lysine)

  • Phosphate (B84403) buffer (pH 7.4)

  • Heating block or water bath

  • UV-Vis spectrophotometer

  • HPLC-MS system for product analysis

  • Test tubes or reaction vials

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in phosphate buffer (e.g., 100 mM).

    • Prepare a stock solution of the chosen amino acid in phosphate buffer (e.g., 100 mM).

    • In a series of test tubes, mix the this compound and amino acid solutions to achieve the desired final concentrations (e.g., 50 mM each). Include a control with only this compound in buffer.

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature (e.g., 65°C or 95°C) for a set period (e.g., 0, 1, 2, 4, 8, 24 hours).[4]

  • Browning Measurement:

    • At each time point, take an aliquot of the reaction mixture and dilute it with the phosphate buffer.

    • Measure the absorbance of the diluted solution at 420 nm using a UV-Vis spectrophotometer. This provides a measure of the extent of browning.[5]

  • Product Analysis by HPLC-MS:

    • At each time point, take another aliquot of the reaction mixture and stop the reaction by cooling on ice or by adding a quenching agent if necessary.

    • Analyze the samples using a suitable HPLC-MS method to identify and quantify the formation of key Maillard reaction products, such as Amadori products, dicarbonyl compounds, and other degradation products.[6]

    • A reversed-phase C18 column is often used with a gradient of water and acetonitrile, both containing a small amount of formic acid, as the mobile phase.[6]

Visualizations

Maillard_Reaction_Pathway reactant reactant intermediate intermediate product product pathway pathway Ribose D-Ribose Ribopyranosylamine This compound (Schiff Base) Ribose->Ribopyranosylamine Amine Amine (e.g., Amino Acid) Amine->Ribopyranosylamine Amadori Amadori Product Ribopyranosylamine->Amadori Amadori Rearrangement Dicarbonyls α-Dicarbonyls Amadori->Dicarbonyls Strecker Strecker Degradation Dicarbonyls->Strecker Melanoidins Melanoidins (Brown Polymers) Dicarbonyls->Melanoidins Flavors Flavor Compounds Strecker->Flavors Experimental_Workflow step step analysis analysis start Start: Synthesize This compound react React this compound with Amino Acid start->react incubate Incubate at Controlled Temperature react->incubate sample Collect Aliquots at Time Points incubate->sample browning Measure Browning (Absorbance at 420 nm) sample->browning hplc Analyze Products by HPLC-MS sample->hplc data Data Analysis and Kinetic Modeling browning->data hplc->data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Ribopyranosylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of D-Ribopyranosylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the reaction of D-ribose with ammonia (B1221849). A well-established method involves treating D-ribose with an aqueous solution of ammonia in the presence of ammonium (B1175870) bicarbonate. This approach has been shown to produce glycosylamines from various reducing sugars in high yields.

Q2: What are the expected products of the reaction between D-ribose and ammonia?

The reaction will produce a mixture of isomers, including the desired β-D-ribopyranosylamine, its α-anomer (α-D-ribopyranosylamine), and potentially the furanose forms (α- and β-D-ribofuranosylamine). The pyranose form is generally more thermodynamically stable and is often the major product. The reaction that yields β-D-ribopyranosylamine has been crystallographically confirmed.[1]

Q3: What are the typical yields for this compound synthesis?

While specific yields for this compound can vary depending on the exact reaction conditions, related syntheses of glycosylamines from other reducing sugars using aqueous ammonia and ammonium bicarbonate have been reported to achieve quantitative yields. Optimization of reaction parameters is key to maximizing the yield of the desired product.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting D-ribose and the formation of the product. Additionally, ¹H NMR spectroscopy can be used to monitor the reaction in solution and to identify the different anomers being formed.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction Increase the reaction time. Reactions to form glycosylamines can take 24-48 hours. Monitor the reaction by TLC until the starting material is no longer visible.
Suboptimal Temperature Maintain the reaction temperature at around 40-45°C. Lower temperatures may slow down the reaction, while excessively high temperatures can lead to the formation of degradation byproducts.
Incorrect Reagent Concentration Use a concentrated aqueous solution of ammonia. The presence of ammonium bicarbonate as a catalyst can also drive the reaction to completion.
Side Reactions Minimize the formation of side products from the Maillard reaction or retro-aldol reactions by maintaining a controlled temperature and reaction time.

Issue 2: Formation of Undesired Isomers (Furanose or α-Anomer)

Possible Cause Suggested Solution
Kinetic vs. Thermodynamic Control The furanose form may be kinetically favored, while the pyranose form is thermodynamically more stable. Allowing the reaction to proceed for a longer duration at a moderate temperature can favor the formation of the more stable pyranose isomer.
Anomeric Equilibrium The α and β anomers will exist in an equilibrium in solution. To isolate the desired β-anomer, purification by column chromatography or crystallization can be employed. The conditions for crystallization can be optimized to selectively crystallize the desired anomer.

Issue 3: Difficulty in Product Purification and Isolation

Possible Cause Suggested Solution
Product is highly soluble in the reaction mixture If using aqueous ammonia, lyophilization (freeze-drying) can be an effective method to remove the volatile reagents and isolate the crude product.
Presence of multiple isomers and byproducts For high purity, column chromatography using a silica (B1680970) gel stationary phase is recommended. A solvent system such as ethyl acetate/hexane can be used for elution.
Product does not crystallize If direct crystallization from the reaction mixture is unsuccessful, purify the product by column chromatography first. The purified product can then be crystallized from a suitable solvent system, such as ethanol/hexane.

Data Presentation

Table 1: Reaction Conditions for Glycosylamine Synthesis

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Reference
D-GlucoseAqueous Ammonia, Ammonium BicarbonateWater4236QuantitativeAdapted from a general method
D-RiboseAmmoniaNot specifiedNot specifiedNot specifiedNot specified[1]
D-Glucuronic AcidAmmonia/Ammonium SaltsWater3024High[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from a general method for the synthesis of glycosylamines.

  • Reaction Setup: Dissolve D-ribose in a concentrated aqueous ammonia solution.

  • Addition of Catalyst: Add one equivalent of ammonium bicarbonate to the solution.

  • Reaction Conditions: Stir the mixture at 42°C for 36 hours.

  • Monitoring: Monitor the reaction progress by TLC until the D-ribose spot disappears.

  • Work-up: Upon completion, freeze the reaction mixture and lyophilize to obtain the crude this compound.

  • Purification (Optional): For higher purity, dissolve the crude product in a minimal amount of methanol (B129727) and purify by column chromatography on silica gel using an ethyl acetate/hexane gradient. The fractions containing the desired product can be combined, the solvent evaporated, and the product crystallized from an ethanol/hexane mixture.

Visualizations

reaction_pathway This compound Synthesis Pathway D_Ribose D-Ribose Open_Chain Open-Chain Aldehyde D_Ribose->Open_Chain Mutarotation Schiff_Base Schiff Base/Imine Open_Chain->Schiff_Base + NH₃ - H₂O beta_Ribopyranosylamine β-D-Ribopyranosylamine Schiff_Base->beta_Ribopyranosylamine Cyclization alpha_Ribopyranosylamine α-D-Ribopyranosylamine Schiff_Base->alpha_Ribopyranosylamine Ribofuranosylamines Ribofuranosylamine Isomers Schiff_Base->Ribofuranosylamines

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Time Is reaction time sufficient? (>24h) Start->Check_Reaction_Time Increase_Time Increase reaction time Check_Reaction_Time->Increase_Time No Check_Temperature Is temperature optimal? (40-45°C) Check_Reaction_Time->Check_Temperature Yes Increase_Time->Check_Temperature Adjust_Temperature Adjust temperature Check_Temperature->Adjust_Temperature No Check_Concentration Are reagent concentrations adequate? Check_Temperature->Check_Concentration Yes Adjust_Temperature->Check_Concentration Adjust_Concentration Use concentrated NH₃ and catalyst Check_Concentration->Adjust_Concentration No Analyze_Side_Products Analyze for side products (TLC, NMR) Check_Concentration->Analyze_Side_Products Yes Adjust_Concentration->Analyze_Side_Products Purify Optimize purification protocol Analyze_Side_Products->Purify

Caption: Workflow for troubleshooting low synthesis yield.

logical_relationships Factors Affecting this compound Synthesis Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Side Reactions Time Reaction Time Time->Yield Concentration Ammonia Concentration Concentration->Yield Catalyst Catalyst (e.g., (NH₄)₂CO₃) Catalyst->Yield Solvent Solvent Solvent->Yield Purification Purification Method Purification->Purity

Caption: Key factors influencing the synthesis of this compound.

References

Technical Support Center: D-Ribopyranosylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Ribopyranosylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound is often accompanied by the formation of several byproducts, primarily due to the inherent reactivity and stereochemistry of D-ribose. The most common byproducts include:

  • Anomers (α and β forms): this compound can exist as either the α or β anomer, which are diastereomers differing in the configuration at the anomeric carbon (C-1). Their formation is a result of the sugar's equilibrium in solution.[1]

  • Ring Isomers (Furanose form): Alongside the desired six-membered pyranose ring, the five-membered furanose ring isomer (D-Ribofuranosylamine) can also be formed. Under certain conditions, rearrangement from the furanose to the more stable pyranose form can occur.[2][3]

  • Glycosylcarbamate: When ammonium (B1175870) bicarbonate or a similar reagent is used as the ammonia (B1221849) source, a glycosylcarbamate intermediate is formed, which can sometimes be isolated as a byproduct.[4][5]

  • Amadori Rearrangement Product: The initial this compound can undergo an irreversible Amadori rearrangement to form 1-amino-1-deoxy-D-ribulose, a ketosamine.[6][7][8] This is a common pathway in the Maillard reaction.[6][9]

  • Diglycosylamine: The formation of secondary amines, known as diglycosylamines, can occur through the reaction of a primary glycosylamine with another molecule of D-ribose.[10]

Q2: How do reaction conditions affect the formation of these byproducts?

A2: Reaction conditions play a crucial role in the distribution of products and byproducts. Key parameters include:

  • pH: The pH of the reaction mixture can influence the rate of mutarotation and the stability of the resulting glycosylamine. Acidic conditions can catalyze the Amadori rearrangement.[6][7]

  • Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of degradation products and the irreversible Amadori rearrangement.[6]

  • Ammonia Source: The choice of the ammonia source is critical. Anhydrous ammonia in methanol (B129727) typically leads to the direct formation of the glycosylamine, while aqueous ammonia or ammonium salts like ammonium bicarbonate can introduce water and lead to the formation of intermediates like glycosylcarbamates.[4][5]

  • Solvent: The solvent can affect the solubility of reactants and the equilibrium between the different forms of D-ribose.

Q3: Is it possible to control the anomeric selectivity (α vs. β) of the reaction?

A3: Achieving high anomeric selectivity can be challenging. The α and β anomers are often formed as a mixture. The ratio of anomers can be influenced by thermodynamic and kinetic factors. In many cases, the β-anomer is thermodynamically more stable. Post-synthesis purification techniques like chromatography are typically required to separate the anomers.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase the concentration of the ammonia source. - Optimize reaction temperature.
Formation of significant amounts of byproducts (e.g., Amadori product).- Lower the reaction temperature. - Carefully control the pH to avoid acidic conditions that favor rearrangement.
Degradation of the product during workup or purification.- Use mild workup conditions. - Avoid prolonged exposure to acidic or basic conditions. - Purify the product promptly after synthesis.
Presence of Multiple Spots on TLC/LC-MS Corresponding to Isomers Formation of both α and β anomers.- This is expected. Use column chromatography for separation. Different solvent systems may be required to achieve good separation.
Formation of the furanose ring isomer.- Characterize the different spots to identify the isomers. - Reaction conditions can sometimes be tuned to favor the pyranose form (e.g., longer reaction times, thermodynamic control).
Identification of an Unexpected, More Polar Byproduct Formation of the Amadori rearrangement product (1-amino-1-deoxy-D-ribulose).- Confirm the structure using spectroscopic methods (e.g., NMR, MS). - To minimize its formation, use milder reaction conditions (lower temperature, shorter reaction time).
Product is Unstable and Decomposes Upon Storage Hydrolysis of the glycosylamine.- Store the purified product under anhydrous conditions and at low temperatures. - Avoid exposure to moisture and acidic environments.
Reaction with Ammonium Bicarbonate Yields a Different Intermediate Formation of a stable glycosylcarbamate.- The carbamate (B1207046) can be hydrolyzed to the desired glycosylamine, sometimes during the workup (e.g., treatment with a resin).[4] - Alternatively, modify the synthetic route to use a different ammonia source.

Quantitative Data on Byproduct Formation

Obtaining precise quantitative data for byproduct distribution in this compound synthesis is challenging as it is highly dependent on the specific reaction conditions. The following table provides a general overview of potential byproduct ratios based on literature for glycosylamine synthesis.

Byproduct Typical Abundance (relative to desired product) Factors Influencing Abundance
α-Anomer Can be a major component, often in equilibrium with the β-anomer.Thermodynamic equilibrium, kinetic control.
D-Ribofuranosylamine Generally a minor component, as the pyranose form is often more stable.Reaction time, temperature.
Amadori Product Can be significant, especially with prolonged reaction times or at elevated temperatures.Temperature, pH, reaction time.
Glycosylcarbamate Can be the major initial product when using ammonium bicarbonate.Choice of ammonia source.

Experimental Protocol: Synthesis of β-D-Ribopyranosylamine

This protocol is adapted from the synthesis of β-D-Ribopyranosylamine as described in the literature.

Materials:

  • D-ribose

  • Methanol (anhydrous)

  • Ammonia gas

  • Diethyl ether

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve D-ribose in a minimal amount of hot anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Bubble anhydrous ammonia gas through the solution for 1-2 hours while maintaining the temperature at 0 °C.

  • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a crude syrup.

  • Triturate the syrup with diethyl ether to induce precipitation of the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

  • Purify the product by recrystallization from methanol/diethyl ether or by column chromatography on silica (B1680970) gel to separate anomers and other byproducts.

Visualizations

Reaction_Pathway cluster_byproducts Potential Byproducts D-Ribose D-Ribose This compound (α and β anomers) This compound (α and β anomers) D-Ribose->this compound (α and β anomers) + Ammonia Byproducts Byproducts This compound (α and β anomers)->Byproducts Side Reactions Ammonia Ammonia D-Ribofuranosylamine D-Ribofuranosylamine Byproducts->D-Ribofuranosylamine Amadori Product Amadori Product Byproducts->Amadori Product Diglycosylamine Diglycosylamine Byproducts->Diglycosylamine Glycosylcarbamate Glycosylcarbamate Byproducts->Glycosylcarbamate if NH4HCO3 is used Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No byproducts Significant Byproduct Formation check_reaction->byproducts Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent concentration incomplete->optimize_conditions modify_conditions Modify Reaction Conditions: - Lower temperature - Adjust pH byproducts->modify_conditions end Pure Product, Improved Yield optimize_conditions->end purification Optimize Purification Strategy: - Column chromatography - Recrystallization modify_conditions->purification purification->end

References

Technical Support Center: Purification of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Ribopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification of this and similar glycosylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The reaction mixture typically contains the product, unreacted starting materials (D-ribose and the amine/ammonia source), and various side products. Key impurities can include:

  • Anomers: this compound exists as α and β anomers, which are often in equilibrium.[1]

  • Unreacted D-ribose: The starting sugar is a primary impurity.

  • Side Products: Amadori rearrangement products (fructosamines) can form, especially in the presence of weak acids.[1] Additionally, if using ammonium (B1175870) hydrogencarbonate, glycosylcarbamate is a known byproduct.[2]

  • Hydrolysis Products: Glycosylamines can be hydrolytically labile, reverting to the starting sugar and amine, particularly under acidic conditions.[1]

  • Ring Isomers: Depending on the reaction conditions, furanose forms may be present, although the pyranose form is generally more stable for ribosylamines formed from the free sugar.[3]

Q2: My this compound product appears unstable and degrades during purification. How can I minimize this?

A2: Glycosylamine stability is a known challenge and is highly dependent on pH and temperature.[1][4]

  • pH Control: Glycosylamines are more stable at higher pH ranges.[1] Avoid acidic conditions during workup and purification, as this can promote hydrolysis back to D-ribose and the amine.

  • Temperature: Perform purification steps at reduced temperatures where possible. Avoid prolonged heating. When concentrating the product, use a rotary evaporator with the water bath temperature kept below 35-40°C.[5]

  • Promptness: Process the crude reaction mixture and purify the product as quickly as possible after the reaction is complete to minimize the formation of degradation products.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization can be a very effective method for purifying this compound, provided a suitable solvent system is identified.[1][6] It is particularly good at removing trace impurities and can sometimes isolate a single anomer.[1] Success depends on the product being a solid and having favorable solubility properties (highly soluble in a hot solvent and poorly soluble in the same solvent when cold).[7]

Q4: What chromatographic methods are best for this compound purification?

A4: Column chromatography is a versatile technique for purifying glycosylamines.[3][8][9][10] The choice of stationary and mobile phases is critical.

  • Normal-Phase Chromatography: Silica (B1680970) gel or alumina (B75360) are common stationary phases.[10][11] Elution is typically performed with a gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol).[3]

  • Ion-Exchange Chromatography: This method separates molecules based on charge and can be effective for purifying charged glycosylamines or removing ionic impurities.[12][13]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for product stability (generally neutral to slightly basic) before extraction. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Incomplete Crystallization If recrystallizing, ensure the solution is fully saturated at the higher temperature. Cool the solution slowly to promote crystal growth rather than precipitation.[7] After reaching room temperature, cool further in an ice bath to maximize crystal formation.[7]
Product Degradation As mentioned in the FAQs, maintain a neutral to slightly basic pH and use low temperatures throughout the workup and purification process.[1]
Co-elution in Chromatography The polarity of your product may be very similar to an impurity. Optimize the solvent system for your column. Try a shallower gradient or isocratic elution. Consider a different stationary phase (e.g., alumina instead of silica gel).[10]
Problem 2: Product Purity is Low (Multiple Spots on TLC)
Possible Cause Suggested Solution
Presence of Anomers Two close spots on TLC may represent the α and β anomers. This is common and may not always require separation depending on the application. Recrystallization can sometimes selectively crystallize one anomer.[1]
Unreacted Starting Material Unreacted D-ribose is very polar and typically has a low Rf on silica TLC plates. It can often be removed with a polar wash or by using a less polar solvent system during column chromatography where the product elutes but the sugar remains on the baseline.
Formation of Side Products Amadori products or other impurities may be present.[1] Column chromatography is the most effective way to separate these.[9] A careful selection of elution solvents is necessary.
Inappropriate Recrystallization Solvent The chosen solvent may be co-dissolving impurities with your product. Try a different solvent or a two-solvent system (a "solvent" where the compound is soluble and an "antisolvent" where it is not).[6][14]
Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting low purity after initial purification attempts.

G Troubleshooting Workflow for Low Purity start Low Purity Detected (e.g., by TLC/NMR) check_tlc Analyze TLC Plate start->check_tlc two_spots Two Close Spots? check_tlc->two_spots Examine spot pattern multiple_spots Multiple/Streaky Spots? check_tlc->multiple_spots two_spots->multiple_spots No anomers Likely Anomers. Consider if separation is needed. Attempt recrystallization. two_spots->anomers Yes run_column Perform/Optimize Column Chromatography multiple_spots->run_column Yes final_purity Assess Purity anomers->final_purity change_solvent Modify Solvent System (change polarity/gradient) run_column->change_solvent change_stationary Change Stationary Phase (e.g., Silica -> Alumina) run_column->change_stationary change_solvent->final_purity change_stationary->final_purity success Purification Successful final_purity->success High Purity failure Purity Still Low. Re-evaluate reaction conditions or consider derivatization. final_purity->failure Low Purity

Caption: Troubleshooting Decision Tree for Low Purity Issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and must be determined experimentally. Common solvents for glycosylamines include ethanol, methanol, or mixtures like ethanol/hexane.[3][14]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve at all even when heated, the solvent is not polar enough. The ideal solvent dissolves the crude product when hot but not when cold.[7]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals rather than a precipitate.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of this compound using a silica gel column.

Workflow Diagram

G Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis p1 Select Solvent System (via TLC) p2 Pack Column with Silica Gel Slurry p1->p2 p3 Prepare Sample (adsorb onto silica) p2->p3 r1 Load Sample onto Column p3->r1 r2 Elute with Solvent r1->r2 r3 Collect Fractions r2->r3 a1 Analyze Fractions (via TLC) r3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Obtain Pure Product a3->a4

Caption: General Workflow for Purification by Column Chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.2-0.4 and show good separation from impurities. A common starting point for glycosylamines could be a mixture of Ethyl Acetate and Hexane, or Dichloromethane and Methanol.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined in step 1. Collect fractions of a consistent volume (e.g., 10-20 mL). Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the purified product.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

preventing anomerization of D-Ribopyranosylamine during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Ribopyranosylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to anomerization during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem during the purification of this compound?

Anomerization is the process of interconversion between the α and β anomers of a cyclic sugar or glycosylamine. This compound exists as an equilibrium mixture of these two anomers in solution. During purification, particularly with chromatographic methods, this interconversion can lead to peak broadening, peak splitting, or the appearance of multiple peaks for a single compound, complicating isolation and reducing the yield of the desired anomer.[1][2][3]

Q2: What factors influence the rate of anomerization of this compound?

The rate of anomerization is primarily influenced by temperature, pH, and the solvent system used. Generally, higher temperatures and both acidic and basic conditions can accelerate the rate of anomerization. The choice of solvent can also play a role in the equilibrium position and the rate of interconversion.

Q3: Which analytical techniques are suitable for determining the anomeric ratio of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the anomeric ratio of sugars and their derivatives.[4] Specific 1D ¹H NMR experiments can be used to integrate the signals of the anomeric protons, which have distinct chemical shifts for the α and β anomers. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can also be employed to separate the signals of the two anomers.[5] High-Performance Liquid Chromatography (HPLC) with a suitable column can also be used to separate and quantify the anomers.[6][7]

Q4: Is it possible to completely prevent anomerization during purification?

Completely halting anomerization during purification in solution is challenging due to its equilibrium nature. However, the rate of interconversion can be significantly minimized by carefully controlling the experimental conditions. The goal is typically to slow down the anomerization to a rate that is negligible over the timescale of the purification process.

Troubleshooting Guides

Issue 1: Peak Splitting or Broadening in HPLC Chromatogram

Possible Causes:

  • On-column anomerization: The rate of interconversion between the α and β anomers is significant during the chromatographic run.

  • Co-elution of anomers: The chosen chromatographic conditions are insufficient to resolve the α and β anomers, leading to a broadened or split peak.[1][8]

  • Incompatible sample solvent: The solvent in which the sample is dissolved has a significantly different strength or pH compared to the mobile phase.

  • Column issues: A blocked frit or a void in the column packing material can cause peak distortion.[1][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak splitting.

Solutions and Recommendations:

ParameterRecommendationRationale
Temperature Operate the column at a reduced temperature (e.g., 4-10 °C).Lower temperatures significantly decrease the rate of anomerization.
Mobile Phase pH Maintain a neutral pH (around 7.0) if possible. Use a buffer to stabilize the pH.Both acidic and basic conditions can catalyze anomerization.
Stationary Phase Consider Hydrophilic Interaction Chromatography (HILIC) or chiral stationary phases.[6][9][10]These phases can offer better selectivity for separating anomers.
Flow Rate Optimize the flow rate. A faster flow rate may reduce the residence time on the column, minimizing time for anomerization.Less time on the column means less opportunity for interconversion.
Sample Preparation Dissolve the sample in the initial mobile phase composition just before injection.This minimizes solvent mismatch effects that can cause peak distortion.
Issue 2: Low Yield of the Desired Anomer

Possible Causes:

  • Anomerization during sample preparation and storage: The sample may have reached its equilibrium anomeric ratio before purification.

  • Anomerization during purification: The conditions on the column are promoting the conversion of the desired anomer to the undesired one.

  • Inefficient separation: The purification method is not adequately resolving the two anomers, leading to their co-elution and subsequent loss during fraction cutting.

Preventative Measures and Solutions:

StageActionDetails
Sample Preparation Work at low temperatures.Prepare all solutions and the sample on ice to minimize anomerization.
Minimize time in solution.Purify the sample as quickly as possible after dissolution.
Purification Employ low-temperature chromatography.If possible, perform the entire chromatographic run in a cold room or with a column cooling jacket.
Use aprotic solvents if compatible.Aprotic solvents can suppress the proton-mediated anomerization mechanism.
Post-Purification Immediately freeze-dry or evaporate the solvent from the collected fractions of the pure anomer.Removing the solvent will prevent further anomerization in the purified product.
Store the purified solid at low temperatures (-20 °C or below).This will maintain the anomeric purity of the solid product.

Experimental Protocols

Protocol 1: General Approach for Column Chromatography Purification of this compound

This protocol provides a starting point for developing a purification method to isolate a specific anomer of this compound. Optimization will be required based on the specific anomeric preference and available equipment.

Materials:

  • Crude this compound

  • Chromatography column (HILIC or Chiral, e.g., Chiralpak series)[6][10]

  • HPLC or MPLC system with a fraction collector and UV or ELSD detector

  • Mobile phase solvents (e.g., Acetonitrile, Water, with buffer if necessary)

  • Rotary evaporator or lyophilizer

Methodology:

  • Column Selection and Equilibration:

    • Choose a stationary phase known for separating carbohydrate isomers, such as a HILIC or a chiral column.

    • Equilibrate the column with the initial mobile phase composition at a low temperature (e.g., 10 °C) for at least 10 column volumes.

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase immediately before injection.

    • Keep the sample solution on ice.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Run a gradient of increasing aqueous component in the mobile phase (for HILIC).

    • Monitor the elution profile using a suitable detector.

    • Collect fractions corresponding to the peaks of the anomers.

  • Post-Purification Processing:

    • Analyze the collected fractions by NMR or a fast analytical HPLC method to confirm the anomeric purity.

    • Pool the fractions containing the desired pure anomer.

    • Immediately remove the solvent using a rotary evaporator at low temperature or by lyophilization.

    • Store the purified solid product at -20 °C or below.

Workflow Diagram:

Purification_Workflow Start Crude this compound Step1 Dissolve in Initial Mobile Phase (Cold) Start->Step1 Step2 Inject onto Pre-cooled Column (HILIC/Chiral) Step1->Step2 Step3 Elute with Gradient Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Analyze Fractions (NMR/HPLC) Step4->Step5 Step6 Pool Pure Fractions Step5->Step6 Step7 Solvent Removal (Lyophilization) Step6->Step7 End Pure Anomer Step7->End

Caption: General workflow for this compound purification.

Protocol 2: ¹H NMR for Anomeric Ratio Determination

This protocol outlines the general steps for determining the α/β anomeric ratio of a this compound sample.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg).

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O) in an NMR tube.[5]

    • Ensure the sample is fully dissolved. The choice of solvent can influence the chemical shifts.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard 1D proton experiment is usually sufficient.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The anomeric protons (H-1) of the α and β anomers will appear as distinct signals in the spectrum, typically in the range of 4.5-5.5 ppm.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the anomeric protons of the α and β anomers.

    • The ratio of the integrals will give the anomeric ratio of the sample. For example, if the integral of the α-anomer is Iα and the integral of the β-anomer is Iβ, the percentage of the α-anomer is (Iα / (Iα + Iβ)) * 100.

Logical Relationship Diagram:

NMR_Analysis_Logic Sample This compound Sample Dissolution Dissolve in D2O Sample->Dissolution NMR_Acquisition Acquire 1H NMR Spectrum Dissolution->NMR_Acquisition Anomeric_Signals Identify Distinct Anomeric Proton Signals (α and β) NMR_Acquisition->Anomeric_Signals Integration Integrate Anomeric Signals Anomeric_Signals->Integration Ratio_Calculation Calculate Integral Ratio Integration->Ratio_Calculation Result Anomeric Ratio (α:β) Ratio_Calculation->Result

Caption: Logical steps for NMR-based anomeric ratio determination.

References

Technical Support Center: D-Ribopyranosylamine NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribopyranosylamine and encountering challenges with NMR peak assignments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does my NMR spectrum of this compound show more peaks than expected for a single compound?

A1: this compound, like many reducing sugars, exists in solution as a complex equilibrium mixture of different isomers (tautomers). This typically includes the α- and β-pyranose anomers, and potentially smaller amounts of the α- and β-furanose forms, as well as the open-chain aldehyde form. Each of these isomers will give rise to its own distinct set of NMR signals, leading to a spectrum that appears more complex than that of a single, rigid molecule. The relative intensities of the peaks for each isomer correspond to their equilibrium populations in the chosen solvent.

Q2: How can I distinguish between the α- and β-anomers of this compound in my ¹H NMR spectrum?

A2: The key to differentiating between the α- and β-anomers lies in the chemical shift and the coupling constant of the anomeric proton (H-1).

  • Chemical Shift: Generally, the anomeric proton of the α-anomer (axial H-1) resonates at a lower field (higher ppm) than the β-anomer (equatorial H-1).

  • Coupling Constant (³JH1,H2): The coupling constant between H-1 and H-2 is diagnostic of their dihedral angle.

    • For the β-anomer , H-1 and H-2 are typically in a trans-diaxial relationship, resulting in a larger coupling constant (typically 8-10 Hz).

    • For the α-anomer , H-1 and H-2 have a gauche relationship, leading to a smaller coupling constant (typically 2-4 Hz).

Q3: My baseline is distorted, and some peaks are broad. What could be the cause?

A3: Several factors can contribute to a poor quality NMR spectrum:

  • Sample Preparation: Inadequate dissolution of the sample, presence of particulate matter, or high sample viscosity can lead to broad peaks. Ensure your sample is fully dissolved and consider filtering it if necessary.

  • Solvent Suppression: If you are using a protiated solvent (like H₂O), improper suppression of the large solvent peak can distort the baseline. Modern NMR spectrometers have pre-saturation or other solvent suppression pulse programs to mitigate this.[1]

  • Chemical Exchange: The interconversion between the different anomers and conformers of this compound can occur on a timescale that is intermediate for the NMR experiment, leading to broadened peaks. Lowering the temperature of the experiment can sometimes slow down this exchange and result in sharper signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. It is good practice to use high-purity solvents and glassware.

Q4: I am having trouble assigning the protons of the pyranose ring. What strategy should I follow?

A4: A systematic approach using 2D NMR spectroscopy is highly recommended for unambiguous assignment.

  • Identify the Anomeric Proton (H-1): As discussed in Q2, locate the H-1 signals for both anomers based on their characteristic chemical shifts and coupling constants.

  • Use a COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Starting from your assigned H-1 proton, you can "walk" along the carbon backbone by identifying the cross-peak between H-1 and H-2, then H-2 and H-3, and so on.

  • Use TOCSY for Overlapping Regions: If there is significant signal overlap, a Total Correlation Spectroscopy (TOCSY) experiment can be very helpful. It shows correlations between all protons within a spin system. Irradiating the anomeric proton will reveal all the other protons belonging to that specific anomer.

  • Confirm with HSQC/HMBC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon it is directly attached to. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are 2-3 bonds away, which is useful for confirming assignments and identifying long-range connectivities.[2]

Data Presentation: Reference NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the α and β anomers of this compound in D₂O. Note that these values can be influenced by factors such as solvent, temperature, and pH, and should be used as a reference guide.

Atomα-D-Ribopyranosylamine ¹H Chemical Shift (ppm)α-D-Ribopyranosylamine ¹³C Chemical Shift (ppm)β-D-Ribopyranosylamine ¹H Chemical Shift (ppm)β-D-Ribopyranosylamine ¹³C Chemical Shift (ppm)
1~4.8 - 5.0 (d, J ≈ 2-4 Hz)~85 - 88~4.4 - 4.6 (d, J ≈ 8-10 Hz)~88 - 91
2~3.5 - 3.7~70 - 73~3.2 - 3.4~72 - 75
3~3.6 - 3.8~68 - 71~3.4 - 3.6~70 - 73
4~3.7 - 3.9~66 - 69~3.5 - 3.7~68 - 71
5a~3.8 - 4.0~62 - 65~3.9 - 4.1~64 - 67
5e~3.6 - 3.8~3.3 - 3.5

Experimental Protocols

Protocol for ¹H and 2D NMR of this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9%).

    • For referencing, a small amount of a suitable internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Use a pulse program that includes solvent suppression (e.g., presaturation) to attenuate the residual HOD signal.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (COSY, HSQC):

    • COSY: Acquire a standard gradient-enhanced COSY (gCOSY) experiment to establish ¹H-¹H correlations.

    • HSQC: Acquire a standard gradient-enhanced HSQC (gHSQC) experiment to determine ¹H-¹³C one-bond correlations. This will require setting up the ¹³C channel of the spectrometer.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.

    • Perform a Fourier transform.

    • Phase the resulting spectrum carefully.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative populations of the anomers.

Visualizations

troubleshooting_workflow start Start: NMR Spectrum Acquired check_quality Check Spectrum Quality: - Baseline Flat? - Peaks Sharp? start->check_quality complex_spectrum Spectrum is Complex (More peaks than expected) check_quality->complex_spectrum Good Quality poor_quality Poor Quality Spectrum check_quality->poor_quality Poor Quality anomer_equilibrium Recognize Anomeric Equilibrium: - α/β Pyranose - Furanose forms complex_spectrum->anomer_equilibrium Yes assign_anomers Distinguish Anomers anomer_equilibrium->assign_anomers h1_analysis Analyze Anomeric Protons (H-1): - Chemical Shift (α > β) - Coupling Constant (³J_H1,H2 β > α) assign_anomers->h1_analysis assign_ring Assign Ring Protons h1_analysis->assign_ring cosy Run 2D COSY: 'Walk' from H-1 to H-2, H-3, etc. assign_ring->cosy tocsy Run 2D TOCSY: Identify all protons in each anomer's spin system cosy->tocsy If overlap hsqc_hmbc Run 2D HSQC/HMBC: Correlate ¹H and ¹³C, confirm assignments cosy->hsqc_hmbc tocsy->hsqc_hmbc end Peak Assignment Complete hsqc_hmbc->end troubleshoot_quality Troubleshoot: - Re-prepare sample (dissolution, filter) - Check solvent suppression - Consider temperature change - Check for paramagnetic impurities poor_quality->troubleshoot_quality troubleshoot_quality->start Re-acquire

Caption: Troubleshooting workflow for this compound NMR peak assignments.

anomeric_equilibrium alpha_pyranose α-D-Ribopyranose open_chain Open-Chain Form (Aldehyde) alpha_pyranose->open_chain beta_pyranose β-D-Ribopyranose open_chain->beta_pyranose furanose Furanose Forms (α and β) open_chain->furanose

Caption: Equilibrium of this compound anomers in solution.

References

improving the stability of D-Ribopyranosylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribopyranosylamine. Our goal is to help you improve the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sugar amine, a derivative of D-ribose. In aqueous solutions, it is susceptible to degradation, primarily through hydrolysis, which can impact experimental results, reduce product potency, and affect the overall reliability of your research. Understanding and controlling its stability is crucial for consistent and accurate outcomes.

Q2: What are the main degradation pathways for this compound in solution?

The primary degradation pathway for this compound in solution is hydrolysis, where the amino group is cleaved, reverting the molecule to D-ribose and ammonia. This process is often preceded by mutarotation, an equilibrium between the α and β anomers of the pyranose ring, and can also involve ring-opening to form an unstable imine intermediate.

Q3: What are the key factors that influence the stability of this compound?

Several factors can significantly impact the stability of this compound in solution:

  • pH: This is one of the most critical factors. Glycosylamines like this compound are known to be most unstable in the pH range of 4 to 7.[1] They exhibit greater stability in strongly acidic or alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Buffer System: The choice of buffer can influence the rate of degradation. It is essential to select a buffer system that minimizes catalysis of the hydrolysis reaction.

  • Water Activity: As hydrolysis is a reaction with water, reducing the water content of the solvent system can improve stability.

  • Presence of Other Reagents: Oxidizing agents or other reactive species in the solution can also contribute to degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound in solution.

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. Hydrolysis due to suboptimal pH. Adjust the pH of the solution to be either strongly acidic (pH < 3) or alkaline (pH > 8) to minimize the rate of hydrolysis. Avoid the pH range of 4-7 where glycosylamines are particularly unstable.[1]
Elevated storage or experimental temperature. Store this compound solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C). Perform experiments at the lowest temperature compatible with the protocol.
Inappropriate buffer system. Screen different buffer systems (e.g., phosphate (B84403), borate, citrate) at the desired pH to identify one that does not accelerate degradation.
Inconsistent results between experimental runs. Variability in solution preparation and storage. Prepare fresh solutions of this compound for each experiment. If storage is necessary, ensure consistent pH, temperature, and use of a validated storage buffer. Consider using aprotic solvents if compatible with the experimental design to minimize hydrolysis.
Formation of unknown peaks in HPLC analysis. Degradation of this compound. The primary degradation product is D-ribose. Develop a stability-indicating HPLC method that can separate this compound from D-ribose and other potential byproducts.
Difficulty in dissolving this compound. Hygroscopic nature of the solid compound. Store solid this compound in a desiccator to prevent moisture absorption.[1] Use of co-solvents may be necessary, but their impact on stability should be evaluated.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis Rate of a Glycosylamine at 25°C

pHApparent First-Order Rate Constant (k, hr⁻¹) (Illustrative)Half-life (t½, hours) (Illustrative)
2.00.005138.6
4.00.1504.6
5.00.2502.8
6.00.1803.9
7.00.1006.9
9.00.01069.3
11.00.002346.6

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to identify degradation products and determine the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradant, D-ribose.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugars and sugar amines. A C18 column with an appropriate mobile phase can also be explored.

  • Mobile Phase:

    • For HILIC: A gradient of acetonitrile (B52724) and water with a small amount of a buffer salt (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is a good starting point. For example, a gradient from 90% acetonitrile to 50% acetonitrile.

    • For C18: An aqueous mobile phase with a buffer (e.g., phosphate buffer at a pH where the compound is stable) may be effective.

  • Detector: A Refractive Index (RI) detector is commonly used for sugars and their derivatives. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can also be used for higher sensitivity and specificity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

degradation_pathway cluster_equilibrium Anomeric Equilibrium β-D-Ribopyranosylamine β-D-Ribopyranosylamine Imine (Schiff Base) Imine (Schiff Base) β-D-Ribopyranosylamine->Imine (Schiff Base) Ring Opening α-D-Ribopyranosylamine α-D-Ribopyranosylamine β-D-Ribopyranosylamine->α-D-Ribopyranosylamine Mutarotation D-Ribose + NH3 D-Ribose + NH3 Imine (Schiff Base)->D-Ribose + NH3 Hydrolysis α-D-Ribopyranosylamine->Imine (Schiff Base) Ring Opening

This compound Degradation Pathway

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Prepare this compound Stock Solution Prepare this compound Stock Solution Incubate under different stress conditions Incubate under different stress conditions Prepare this compound Stock Solution->Incubate under different stress conditions Prepare Stress Agents (Acid, Base, Oxidant) Prepare Stress Agents (Acid, Base, Oxidant) Prepare Stress Agents (Acid, Base, Oxidant)->Incubate under different stress conditions Collect samples at various time points Collect samples at various time points Incubate under different stress conditions->Collect samples at various time points Neutralize and Dilute Samples Neutralize and Dilute Samples Collect samples at various time points->Neutralize and Dilute Samples Analyze by Stability-Indicating HPLC Analyze by Stability-Indicating HPLC Neutralize and Dilute Samples->Analyze by Stability-Indicating HPLC Identify and Quantify Degradants Identify and Quantify Degradants Analyze by Stability-Indicating HPLC->Identify and Quantify Degradants Determine Degradation Kinetics and Pathways Determine Degradation Kinetics and Pathways Identify and Quantify Degradants->Determine Degradation Kinetics and Pathways

Forced Degradation Study Workflow

troubleshooting_logic start Instability Observed? ph_check Is pH between 4 and 7? start->ph_check Yes solution_stable Solution Stable start->solution_stable No temp_check Is temperature elevated? ph_check->temp_check No adjust_ph Adjust pH to < 3 or > 8 ph_check->adjust_ph Yes buffer_check Buffer System Optimized? temp_check->buffer_check No lower_temp Lower storage/reaction temperature temp_check->lower_temp Yes buffer_check->solution_stable Yes screen_buffers Screen alternative buffer systems buffer_check->screen_buffers No adjust_ph->temp_check lower_temp->buffer_check screen_buffers->solution_stable

Troubleshooting Logic for Instability

References

Technical Support Center: D-Ribose Glycosylamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the side reactions encountered during glycosylamine formation using D-ribose. It includes frequently asked questions for a foundational understanding and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the formation of glycosylamines from D-ribose?

A1: The primary side reactions are part of the Maillard reaction cascade.[1][2] The initial formation of the N-glycoside (a Schiff base) is reversible. However, this intermediate can undergo an irreversible rearrangement to form a more stable Amadori product.[3][4] This Amadori product is a key intermediate that can then proceed through a complex series of reactions, including oxidation, dehydration, and cyclization, to form numerous compounds, collectively known as Advanced Glycation End-products (AGEs).[2][4][5]

Q2: What is the Amadori rearrangement?

A2: The Amadori rearrangement is the acid or base-catalyzed isomerization of the initially formed N-glycoside of an aldose (like D-ribose) into a 1-amino-1-deoxy-ketose, known as the Amadori product.[4] The formation of the initial glycosylamine (an imine) is generally reversible, but after the Amadori rearrangement, the amine is fixed irreversibly, pulling the equilibrium away from the desired glycosylamine and toward subsequent degradation pathways.[4]

Q3: Why is D-ribose more reactive in glycation reactions compared to other sugars like D-glucose?

A3: D-ribose is one of the most reactive reducing sugars in glycation reactions.[6][7] This high reactivity is largely attributed to the higher proportion of its open-chain (acyclic) form in solution compared to other sugars like glucose.[3][8] The open-chain form exposes the aldehyde group, which is necessary for the initial reaction with the amine to form the glycosylamine.[2] Studies have shown that the glycation of proteins with D-ribose is significantly faster and can result in a higher yield of glycated products compared to D-glucose under similar conditions.[6][9]

Q4: What are Advanced Glycation End-products (AGEs) and why are they problematic?

A4: Advanced Glycation End-products (AGEs) are a complex and heterogeneous group of compounds formed from the non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or DNA.[1] They are the final products of the Maillard reaction. In an experimental context, AGEs are problematic because they represent a diverse collection of impurities. Many AGEs are yellow-brown and fluorescent, leading to discoloration of the reaction mixture and interfering with analytical characterization.[5][10] Their formation consumes the Amadori product, further reducing the potential yield of the desired glycosylamine.[11]

Q5: What are the observable consequences of these side reactions in my experiment?

A5: The most common consequences include:

  • Browning: The reaction mixture may turn yellow to dark brown due to the formation of nitrogenous polymers called melanoidins.[10]

  • Low Yield: The desired glycosylamine is an intermediate that is consumed by the irreversible Amadori rearrangement, leading to lower-than-expected yields.[4]

  • Product Impurity: A complex mixture of side products (AGEs) is generated, complicating the purification of the target glycosylamine.[12]

  • Fluorescence: The sample may exhibit autofluorescence, which can interfere with certain analytical techniques.[5]

  • Aggregation: When working with proteins or peptides, the glycation process can lead to conformational changes and the formation of aggregates.[6][13]

Troubleshooting Guide

Problem: My reaction mixture is turning brown and the yield of the desired glycosylamine is low.

This is a classic sign that the Maillard reaction is progressing to form AGEs at a significant rate. The key is to control the reaction conditions to favor the formation of the initial glycosylamine over its subsequent rearrangement and degradation.

Troubleshooting Workflow

G cluster_0 Troubleshooting Low Yield & Browning start Problem: Low Yield / Browning Observed cause Likely Cause: Amadori Rearrangement & AGE Formation Dominating start->cause Identify diag Diagnostic Step: Analyze reaction kinetics. Monitor browning (A420) or fluorescence (Ex/Em ~370/440 nm) cause->diag Confirm sol Corrective Actions: - Lower Reaction Temperature - Adjust pH (often to be less basic) - Reduce Reaction Time - Decrease Reactant Concentration - Use an Inert Atmosphere (e.g., N2) diag->sol Implement

Caption: Troubleshooting workflow for browning and low yield issues.

Corrective Actions:

ParameterIssueRecommended ActionRationale
Temperature High temperatures accelerate all reaction steps, especially the later stages of the Maillard reaction.[12]Reduce the reaction temperature. Perform reactions at room temperature or below if kinetics allow.Slows the rate of the Amadori rearrangement and subsequent degradation pathways more significantly than the initial glycosylamine formation.
pH The reaction is often pH-dependent. While the initial amine attack is favored by deprotonated amines (higher pH), the overall degradation can also be pH-sensitive.[3][10]Optimize the pH. The ideal pH is often a compromise, typically ranging from neutral to slightly basic (pH 7-8).[11]Balances the rate of the desired initial reaction against the rates of side reactions.
Reaction Time The formation of Amadori products and AGEs is time-dependent.[2]Monitor the reaction closely and stop it once the maximum concentration of the desired glycosylamine is reached, before significant degradation occurs.Prevents the accumulation of downstream side products.
Concentration High concentrations of reactants can accelerate side reactions.Use the lowest effective concentrations of D-ribose and the amine.Reduces the probability of intermolecular reactions that lead to complex AGEs.
Atmosphere Oxygen can participate in the later stages of the Maillard reaction, particularly in oxidative steps leading to certain AGEs.[3][14]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative pathways that contribute to the formation of a wider range of side products.

Quantitative Data & Experimental Protocols

Data Summary

Table 1: Comparative Reactivity of D-Ribose in Glycation

SugarRelative Rate of GlycationObservationSource
D-Ribose Very HighGlycation of bovine serum albumin (BSA) with D-ribose was the most rapid compared to xylose, glucose, and fructose.[6][6]
D-Glucose LowThe yield of glycated human serum albumin (HSA) with D-ribose was at least two-fold higher than with D-glucose over a 2-week incubation.[9][9]

Table 2: Stability of D-Ribose in Neutral Solution

TemperatureHalf-life at pH 7.0
100 °C73 minutes
0 °C44 years
Data from Larralde et al. (1995) suggest that D-ribose is unstable at elevated temperatures even without an amine present, which can contribute to the complexity of reaction mixtures.[15]
Experimental Protocols

Protocol 1: General Method for D-Ribose Glycosylamine Synthesis

This protocol provides a starting point for the synthesis of a simple glycosylamine. Optimization of time, temperature, and stoichiometry is critical.

  • Reactant Preparation: Dissolve the amine-containing compound in a suitable solvent (e.g., methanol, pyridine, or water).

  • Reaction Initiation: Add D-ribose to the solution (typically 1.0 to 1.2 molar equivalents).

  • Incubation: Stir the reaction mixture at a controlled temperature (start with room temperature).

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the consumption of starting materials and formation of the product.

  • Work-up: Once the reaction has reached the optimal point (maximum product, minimal browning), stop the reaction. The work-up procedure will be specific to the product but may involve solvent evaporation, precipitation, or extraction.

  • Purification: Purify the target glycosylamine immediately using techniques like flash chromatography or recrystallization to separate it from unreacted starting materials and side products.

Protocol 2: Monitoring Advanced Glycation End-product (AGE) Formation

This protocol is for tracking the progression of the primary side reaction.

  • Sample Preparation: Prepare a reaction mixture containing your protein or peptide of interest (e.g., 10 mg/mL BSA) and D-ribose (e.g., 10 mg/mL) in a phosphate (B84403) buffer (0.1 M, pH 7.4) with a preservative like sodium azide (B81097) (0.02%).[7]

  • Incubation: Incubate the mixture in a sealed, sterile container at 37°C.[7] Prepare a control sample without D-ribose.

  • Time Points: At regular intervals (e.g., every 24-48 hours for several weeks), withdraw an aliquot from the reaction and control samples.

  • Fluorescence Measurement: Dilute the aliquot in the same phosphate buffer. Measure the fluorescence intensity using a spectrofluorometer. A common setting for AGEs is an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Data Analysis: Plot the fluorescence intensity against time. A significant, time-dependent increase in fluorescence in the D-ribose sample compared to the control indicates the formation of fluorescent AGEs.[7]

Visual Guides

Reaction Pathways

G R D-Ribose + Amine (R-NH2) SB N-Glycosylamine (Schiff Base) R->SB Condensation (Desired, Reversible) SB->R Hydrolysis AP Amadori Product (1-amino-1-deoxy-ketose) SB->AP Amadori Rearrangement (Side Reaction, Irreversible) AGEs Advanced Glycation End-products (AGEs) (e.g., Melanoidins) AP->AGEs Degradation / Oxidation (Further Side Reactions)

Caption: Main vs. side reaction pathways in glycosylamine formation.

Influencing Factors

G SR Rate of Side Reactions Temp Temperature Temp->SR Increases Time Reaction Time Time->SR Increases pH pH pH->SR Modulates Conc Concentration Conc->SR Increases O2 Oxygen O2->SR Promotes Oxidative Steps

Caption: Key experimental factors influencing side reaction rates.

References

Technical Support Center: D-Ribopyranosylamine Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of D-Ribopyranosylamine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: this compound is a polar molecule. Based on the principle of "like dissolves like," polar solvents are generally the most suitable for its recrystallization. It is known to be slightly soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1] A common and effective method for recrystallizing similar amino sugars, such as D-Glucosamine, involves dissolving the crude product in a minimum amount of hot water, followed by the addition of a less polar solvent like ethanol (B145695) to induce precipitation of pure crystals.[2] Therefore, a water-ethanol solvent system is a highly recommended starting point.

Q2: My this compound sample is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving your crude this compound in the hot solvent (e.g., water), a small amount of activated charcoal is added, and the solution is briefly heated.[2] The charcoal adsorbs the colored impurities. A hot gravity filtration is then necessary to remove the charcoal before allowing the solution to cool and crystallize.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. After crystallization at room temperature, cooling the flask in an ice bath can further decrease the solubility of your product and increase the yield.

Q4: What should I do if no crystals form upon cooling?

A4: If crystals do not form, your solution may be too dilute or supersaturated. Try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.

  • Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the solute and then allow it to cool again.

  • Add an Anti-Solvent: If you used a single solvent, you can try adding a small amount of a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool again.

Q5: The recrystallized product appears oily or as a gum. What went wrong?

A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, causing it to come out of solution above its melting point. To resolve this, add more of the hot solvent to the mixture to ensure the compound remains dissolved at a temperature below its melting point, and then allow it to cool slowly. The presence of significant impurities can also lower the melting point and contribute to oiling out.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is too dilute. - Supersaturation. - Cooling too rapidly.- Boil off some solvent to concentrate the solution. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly.
Poor Crystal Yield - Too much solvent was used. - Incomplete precipitation.- Use the minimum amount of hot solvent to dissolve the crude product. - Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[2]
Oily Product ("Oiling Out") - Solute is coming out of solution above its melting point. - High concentration of impurities.- Reheat the mixture and add more hot solvent to decrease the saturation point. - Consider a preliminary purification step if impurities are substantial.
Crystals are very fine or powdery - Solution cooled too quickly, leading to rapid nucleation.- Allow the solution to cool slowly and undisturbed on the benchtop before moving to an ice bath.

Solvent Selection Data

The selection of an appropriate solvent is critical for successful recrystallization. This compound is a polar compound, and the following table provides a general guide to solvent suitability.

SolventPolaritySuitability for Dissolving (Hot)Suitability for Crystallizing (Cold)Notes
WaterHighGoodPoor (Slightly Soluble)[1]Excellent as the primary solvent in a mixed-solvent system.
EthanolMedium-HighModerateGoodOften used as the "anti-solvent" with water to induce crystallization.[2]
MethanolHighGoodModerateCan be a good single solvent or used in a mixed system.
IsopropanolMediumPoorExcellentMay be a good anti-solvent.
Dimethyl Sulfoxide (DMSO)HighGood (Slightly Soluble)[1]PoorHigh boiling point can make it difficult to remove from crystals.
AcetoneMediumPoorExcellentMay be a suitable anti-solvent.

Experimental Protocol: Recrystallization of this compound using a Water-Ethanol System

This protocol is adapted from a general procedure for the recrystallization of amino sugars.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and gently heating (e.g., on a hot plate) until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight). Swirl the flask and gently heat for 5-10 minutes.

  • Hot Gravity Filtration (if charcoal was added): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once cooled, slowly add ethanol dropwise with gentle swirling. Continue adding ethanol until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature to allow for the slow growth of well-defined crystals. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Process Flow Diagrams

Solvent_Selection_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot water start->dissolve is_colored Is the solution colored? dissolve->is_colored decolorize Add activated charcoal and heat is_colored->decolorize Yes add_ethanol Add ethanol until cloudy is_colored->add_ethanol No hot_filtration Hot gravity filtration decolorize->hot_filtration hot_filtration->add_ethanol cool_slowly Cool slowly to room temperature add_ethanol->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold ethanol vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out scratch Scratch flask no_crystals->scratch Try First min_solvent Use minimum hot solvent low_yield->min_solvent add_solvent Add more hot solvent oiling_out->add_solvent seed Add seed crystal scratch->seed If still no crystals concentrate Concentrate solution seed->concentrate Last Resort ice_cool Cool in ice bath min_solvent->ice_cool slow_cool Ensure slow cooling add_solvent->slow_cool

Caption: Troubleshooting logic for common recrystallization issues.

References

dealing with hygroscopic nature of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of D-Ribopyranosylamine. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is a hygroscopic substance, which means it readily absorbs moisture from the surrounding atmosphere. This can lead to physical and chemical changes in the material, impacting its quality and performance in experiments.

Q2: What are the visible signs of moisture absorption in this compound?

A2: Exposure to humidity can cause the fine powder to clump, form a paste-like substance, or even completely dissolve into a syrup-like liquid. These physical changes are indicators that the compound has absorbed a significant amount of water.

Q3: How does moisture absorption affect the accuracy of my experiments?

A3: Moisture absorption can significantly impact experimental accuracy in several ways:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to the use of less this compound than intended.

  • Altered Concentration: When preparing solutions, the presence of water will lead to a lower final concentration of the active compound than calculated.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and efficacy of the compound.

Q4: How should I store this compound to prevent moisture absorption?

A4: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container. It is highly recommended to store it in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate) or within a controlled low-humidity environment such as a glove box. For long-term storage, keep it at -20°C under an inert atmosphere.

Q5: Can I dry this compound if it has been exposed to moisture?

A5: While it may be possible to dry the compound by placing it under a high vacuum, this may not remove all the absorbed water, especially if it has formed hydrates. Gently heating is generally not recommended as it may cause degradation. The most reliable approach is to prevent moisture exposure from the outset. If you suspect moisture contamination, it is best to use a fresh, unopened vial for critical experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Inaccurate weighing due to moisture absorption.Weigh the compound in a controlled, low-humidity environment (e.g., a glove box). If a glove box is unavailable, weigh it quickly and immediately prepare the solution.
Degradation of the compound due to prolonged exposure to moisture.Use a fresh vial of this compound. Ensure proper storage conditions are maintained.
The weighed mass of this compound increases on the balance. The compound is actively absorbing moisture from the air during weighing.Minimize the time the container is open. Use a weighing vessel with a small opening. Consider weighing into a pre-tared, sealed vial.
The compound appears clumpy, sticky, or has turned into a syrup. Significant moisture absorption has occurred due to improper storage or handling.The compound is likely compromised. It is strongly advised to discard the affected material and use a new, properly stored batch.
Difficulty in transferring the compound from the container. The compound has become sticky due to moisture absorption.Handle the compound in a dry environment. If clumping is minor, a dry spatula can be used. For significant stickiness, the material is likely unusable.

Experimental Protocols

Protocol 1: Weighing this compound

Objective: To accurately weigh this compound while minimizing moisture absorption.

Methodology:

  • Preparation:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation. This is especially important when removing it from -20°C storage.

    • Prepare all necessary equipment (spatula, weighing paper/boat, receiving vessel) in a dry environment.

  • Weighing in a Glove Box (Recommended):

    • Transfer the sealed container, balance, and all necessary tools into a glove box with a controlled low-humidity atmosphere (e.g., flushed with dry nitrogen or argon).

    • Once the atmosphere is dry, open the container and quickly weigh the desired amount of this compound.

    • Immediately transfer the weighed compound to a sealed reaction vessel or dissolve it in the appropriate solvent within the glove box.

    • Tightly reseal the main container of this compound.

  • Weighing without a Glove Box (Alternative):

    • If a glove box is not available, work quickly in an area with the lowest possible humidity.

    • Have a pre-tared, sealable container ready.

    • Open the this compound container, swiftly remove the approximate amount needed, and close the main container immediately.

    • Add the compound to your tared container, seal it, and record the weight. The change in weight will be your most accurate measurement.

    • Alternatively, weigh the compound on weighing paper and immediately transfer it to your solvent or reaction vessel. Be aware that some moisture absorption is inevitable with this method.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound of a known concentration.

Methodology:

  • Solvent Preparation: Use a dry, anhydrous solvent appropriate for your experiment.

  • Weighing: Following Protocol 1, accurately weigh the required amount of this compound.

  • Dissolution:

    • Immediately add the weighed this compound to the vessel containing the anhydrous solvent.

    • Seal the vessel and agitate (e.g., by stirring or vortexing) until the compound is fully dissolved.

  • Storage: Store the resulting solution in a tightly sealed container, protected from light and moisture. If necessary, store at low temperatures as recommended for the stability of the solution.

Visualized Workflows and Logic

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_weighing Weighing (Controlled Environment) cluster_dissolution Dissolution storage Store this compound at -20°C in a sealed container within a desiccator equilibrate Equilibrate container to room temperature before opening storage->equilibrate 1. prepare_tools Prepare dry glassware and tools equilibrate->prepare_tools 2. weigh Weigh desired amount in a glove box or very low humidity area prepare_tools->weigh 3. dissolve Immediately dissolve in anhydrous solvent weigh->dissolve 4. seal Tightly seal the solution container dissolve->seal 5.

Caption: Recommended workflow for handling this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_compound Inspect this compound: Clumpy, sticky, or liquid? start->check_compound yes_compromised Compound is compromised. Discard and use a new vial. check_compound->yes_compromised Yes no_looks_ok Compound appears normal. Review handling procedures. check_compound->no_looks_ok No check_weighing Was weighing performed in a controlled (dry) environment? no_looks_ok->check_weighing yes_weighing_ok Weighing procedure is likely not the issue. Investigate other experimental variables. check_weighing->yes_weighing_ok Yes no_weighing_issue Inaccurate mass is the likely cause. Implement proper weighing protocol (glove box or rapid weighing). check_weighing->no_weighing_issue No

Technical Support Center: Optimization of Reaction Conditions for Glycosylamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of glycosylamines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of glycosylamine formation?

Glycosylamine formation is the initial step in the Maillard reaction and involves a nucleophilic attack by an amino group on the carbonyl group of a reducing sugar.[1][2][3] The reaction begins when the cyclic form of the sugar opens to expose its reactive aldehyde or ketone group.[4][5][6] The amine then reacts with this carbonyl group to form an unstable imine (or Schiff base), which is in equilibrium with the more stable cyclic α and β glycosylamine anomers.[4][5] This process is reversible.[4]

Q2: What are the most critical parameters influencing the success of glycosylamine synthesis?

The formation and stability of glycosylamines are highly sensitive to several factors:

  • pH: The reaction kinetics and equilibrium concentrations are strongly pH-dependent, with studies often focusing on the acidic to neutral range (pH 1-6).[4] The rate of hydrolysis is also highly sensitive to acidity.[7]

  • Temperature: Higher temperatures can accelerate the reaction but also promote undesirable side reactions like the Amadori rearrangement and subsequent Maillard browning.[2][3][8]

  • Reactants: The type of reducing sugar and amine significantly impacts the reaction. Sugars with a higher proportion of the open-chain aldehydic form are more reactive.[4] Primary amines are generally more reactive than secondary amines.[9]

  • Solvent: Traditional syntheses use polar solvents, but modern, environmentally friendly approaches include solventless conditions promoted by mechanical milling or microwave irradiation.[10]

Q3: What are the common side reactions, and how can they be minimized?

The primary side reaction is the Amadori rearrangement , where the unstable glycosylamine rearranges to form a more stable ketosamine (an Amadori product).[1][5][11] This is an intermediate step in the Maillard reaction cascade, which can lead to the formation of brown nitrogenous polymers known as melanoidins.[1][6]

  • Minimization Strategies:

    • Control Temperature: Avoid excessively high temperatures or prolonged heating.[2]

    • Control pH: The Amadori rearrangement is promoted by weak acids.[5] Careful pH control is essential.

    • Limit Reaction Time: Monitor the reaction and stop it once sufficient product has formed to prevent further degradation.

Other potential side products include diglycosylamines and glycosylcarbamates , especially when using ammonium (B1175870) hydrogencarbonate.[11]

Q4: How can I monitor the progress of the reaction and characterize the final product?

Several analytical techniques are suitable for monitoring the reaction and characterizing the glycosylamine product:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a stability-indicating method used to study reaction kinetics.[4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring.[10]

  • Mass Spectrometry (MS): LC-MS is effective for identifying the reaction products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are used for detailed structural identification, including distinguishing between α and β anomers.[4][5]

  • Capillary Electrophoresis (CE): This technique can be used to analyze the reaction mixture.[11]

Experimental Workflow and Logic Diagrams

A typical workflow for glycosylamine synthesis involves careful selection of reactants and conditions, followed by reaction monitoring, product isolation, and characterization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Select Reducing Sugar & Amine reagents Choose Solvent & Aminating Agent (e.g., NH4HCO3) start->reagents conditions Set Reaction Conditions (Temp, pH, Time) reagents->conditions method Choose Method: - Conventional Heating - Microwave - Ball Milling conditions->method monitor Monitor Progress (TLC, HPLC) method->monitor quench Quench Reaction monitor->quench workup Work-up / Extraction quench->workup purify Purification (Crystallization, Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: General experimental workflow for glycosylamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during glycosylamine synthesis in a question-and-answer format.

G start Problem: Low or No Yield q1 Is the amine appropriate? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Use primary amine. Secondary amines are less reactive. q1->a1_no No q2 Is the reaction pH optimal? a1_yes->q2 a2_yes Check Temperature & Time q2->a2_yes Yes a2_no Adjust pH. Kinetics are pH-dependent (typically 1-6). Consider buffer. q2->a2_no No q3 Is temperature too low or reaction time too short? a2_yes->q3 a3_yes Increase temp/time cautiously. Consider microwave or milling. q3->a3_yes Yes a3_no Check for hydrolysis. q3->a3_no No q4 Is product hydrolyzing during reaction or work-up? a3_no->q4 a4_yes Avoid acidic conditions. Work-up at neutral/higher pH. Consider derivatization. q4->a4_yes Yes a4_no Consult literature for specific sugar/amine combination. q4->a4_no No

Caption: Troubleshooting logic for low glycosylamine yield.

Q: My reaction is turning brown. What is happening and how can I prevent it? A: Browning is a classic sign of the Maillard reaction cascade, which occurs after the initial glycosylamine formation.[1][4] It is often caused by excessive heat or prolonged reaction times. To prevent this, try lowering the reaction temperature, reducing the reaction time, or using a milder synthetic method like mechanosynthesis if available.[10]

Q: I see multiple spots on my TLC/peaks in my HPLC. What are they? A: Multiple products are common. These can include:

  • Anomers: The α and β forms of the glycosylamine product.[4]

  • Starting Materials: Unreacted sugar and amine.

  • Side Products: Amadori rearrangement products, diglycosylamines, or other degradation products.[5][11] Careful purification by column chromatography or crystallization is necessary to isolate the desired product.

Q: My product seems to disappear during purification. Why? A: Glycosylamines can be labile and prone to hydrolysis, especially under acidic conditions.[7] If you are using silica (B1680970) gel chromatography, the acidic nature of the silica can sometimes cause decomposition. Consider using a neutralized silica gel or an alternative purification method like crystallization from a non-acidic solvent system.

Data Summary Tables

Table 1: Effect of Reaction Parameters on Glycosylamine Synthesis

ParameterConditionEffect on Yield/RateNotesReference(s)
Temperature Increasing TemperatureGenerally increases reaction rate.High temperatures (>60°C) can significantly increase browning and side reactions.[2][8]
Solvent WaterEffective, especially with ammonium carbamate.Can lead to hydrolysis issues depending on pH and stability.[8]
MethanolCommonly used polar solvent.Can be effective for microwave-assisted synthesis.[8][10]
Solvent-free (Ball Milling)High yields, environmentally friendly.Requires specialized equipment; purification can be simpler.[9][10]
Aminating Agent Ammonium CarbamateOften preferred, leading to high yields.[8]
Ammonium BicarbonateCommonly used, effective.Can lead to glycosylcarbamate by-products.[11][12]

Table 2: Relative Reactivity of Different Amines

Amine TypeExample(s)General ReactivityNotesReference(s)
Primary Alkylamines Octylamine, DodecylamineExcellentReactions often proceed in high yields.[9]
Primary Arylamines Aniline, 4-AminoanilineGood to HighElectron-donating groups increase reactivity.[9]
Hindered/E-deficient Arylamines 2-IodoanilineVery Low / No ReactionSteric hindrance and electron-withdrawing groups significantly reduce reactivity.[9]
Secondary Amines DioctylamineVery Low / Trace ProductGenerally not reactive enough under typical conditions due to steric hindrance and lower nucleophilicity.[9]

Key Experimental Protocols

Protocol 1: Synthesis using Ammonium Bicarbonate in Aqueous Ammonia (B1221849)

This method is suitable for the synthesis of simple glycosylamines.

  • Dissolution: Dissolve the reducing sugar (e.g., glucose, 1 equivalent) and ammonium bicarbonate (1 equivalent) in a concentrated aqueous ammonia solution.[12]

  • Reaction: Heat the solution in a sealed vessel at approximately 40-45°C for 24-48 hours.[12]

  • Monitoring: Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ammonia and water. The resulting product can often be used directly or lyophilized for storage.[12]

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

This protocol accelerates the reaction significantly.[8]

  • Preparation: In a microwave-safe vessel, combine the carbohydrate (e.g., 1 equivalent of L-fucose at 10 mg/mL), the aminating agent (e.g., ammonium carbamate), and the chosen solvent (e.g., methanol).[8]

  • Reaction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 60°C) for a specified time (e.g., 15-60 minutes).[8]

  • Monitoring: Check for the disappearance of starting material via TLC.

  • Work-up: After cooling, filter the reaction mixture and evaporate the solvent under vacuum.

  • Purification: Purify the resulting residue by silica gel column chromatography.

Protocol 3: Solventless Mechanosynthesis (Ball Milling)

This is an environmentally friendly method that often results in high yields.[9][10]

  • Preparation: Place the reducing sugar (e.g., L-rhamnose, 1 equivalent), the primary amine (1.1 equivalents), and a grinding-aid agent (if the amine is not a solid, e.g., silica gel) into a milling jar with grinding balls.[10]

  • Reaction: Mill the mixture at high speed (e.g., 600 rpm) for 1-3 hours. The reaction progress can be monitored by taking small samples and analyzing with TLC.[10]

  • Work-up: After the reaction, dissolve the contents of the jar in a suitable solvent (e.g., methanol).

  • Purification: Filter the mixture through a pad of silica gel to remove the grinding agent and any polar impurities. Evaporate the solvent to yield the glycosylamine product.[10]

References

removal of unreacted ammonia from D-Ribopyranosylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of unreacted ammonia (B1221849) during the synthesis of D-Ribopyranosylamine.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted ammonia from the this compound synthesis reaction?

A1: Complete removal of unreacted ammonia is critical for several reasons:

  • Accurate Yield Determination: Residual ammonia can inflate the perceived yield of the product.

  • Downstream Reactions: Ammonia can interfere with subsequent chemical modifications of the this compound.

  • Product Stability: The basic nature of ammonia can potentially lead to degradation of the sugar product over time, especially during storage or further processing.[1]

  • Crystallization and Purification: The presence of impurities like ammonia can hinder the crystallization of the final product and complicate purification by chromatography.

Q2: What are the most common methods for removing excess ammonia from the reaction mixture?

A2: The most common methods leverage the basicity and volatility of ammonia:

  • Acidic Wash (Aqueous Workup): Washing the reaction mixture with a dilute acid solution converts ammonia (NH₃) into its non-volatile ammonium (B1175870) salt (NH₄⁺), which is highly soluble in water and can be easily separated in an aqueous layer.[2][3]

  • Co-evaporation with a Solvent: Ammonia can be removed by repeated evaporation of the reaction mixture with a non-reactive solvent. This is particularly effective for removing trace amounts of ammonia.

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture can help to drive off the volatile ammonia gas.[2]

  • Vacuum Application: Applying a vacuum to the reaction vessel can lower the boiling point of ammonia and facilitate its removal.

Q3: Can I use heat to remove the ammonia?

A3: While gentle heating can increase the volatility of ammonia, excessive heat should be avoided. This compound, being a carbohydrate derivative, is susceptible to degradation and caramelization at elevated temperatures, especially in the presence of residual acids or bases.[1]

Troubleshooting Guide

Issue 1: An emulsion forms during the acidic wash (aqueous workup).

  • Question: I'm trying to remove ammonia by washing with dilute HCl, but a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

  • Answer: Emulsion formation is a common issue when dealing with polar molecules like sugar derivatives. Here are a few troubleshooting steps:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Issue 2: The final product has a brownish tint after ammonia removal.

  • Question: After removing the ammonia and concentrating the product, it has a brown color. What could be the cause and how can I prevent it?

  • Answer: A brownish tint often indicates product degradation, likely due to caramelization of the sugar.[1] This can be caused by:

    • Excessive Heat: As mentioned in the FAQs, avoid high temperatures during evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).

    • Prolonged Exposure to Acid or Base: Ensure that the acidic wash is followed by a wash with a neutral solution (like water or brine) to remove any residual acid. Similarly, do not let the reaction mixture stand for extended periods in the presence of excess ammonia before workup.

Issue 3: I can still smell ammonia in my product after evaporation.

  • Question: I've evaporated the solvent, but the product still has a distinct ammonia odor. How can I remove these last traces?

  • Answer: Removing the final traces of ammonia can be challenging. Here are some effective techniques:

    • Co-evaporation: Dissolve the product in a suitable solvent (e.g., methanol (B129727), ethanol, or toluene) and re-evaporate. Repeat this process 2-3 times. The solvent vapors will help to carry away the residual ammonia.

    • High Vacuum: Place the product under a high vacuum for several hours. This is often effective at removing volatile impurities.

    • Inert Gas Stream: Gently pass a stream of dry nitrogen or argon over the surface of the product while it is under vacuum.

Data Presentation

Method Principle Advantages Disadvantages Qualitative Efficiency
Acidic Wash Neutralization of basic ammonia to form a water-soluble ammonium salt.[2][3]Highly effective for bulk ammonia removal; relatively fast.May require subsequent neutralization and drying steps; risk of emulsion formation.High
Co-evaporation Removal of volatile ammonia along with a solvent.Good for removing trace amounts of ammonia; non-reactive.Can be time-consuming; requires multiple cycles for complete removal.Medium to High
Inert Gas Sparging Volatilization of ammonia by passing an inert gas through the mixture.[2]Gentle method that avoids heat; can be done at room temperature.May not be sufficient for large amounts of ammonia; can be slow.Medium
Vacuum Application Lowering the boiling point of ammonia to facilitate evaporation.Effective and straightforward.May not be sufficient for complete removal on its own; requires a good vacuum source.Medium

Experimental Protocols

Protocol 1: Removal of Unreacted Ammonia by Acidic Wash
  • Initial Quenching: Cool the reaction mixture in an ice bath.

  • Solvent Addition: If the reaction was performed in a solvent like methanol, it may be necessary to first remove it by rotary evaporation. If the product is not soluble in a non-polar organic solvent, this method may not be suitable. If it is, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, dilute (e.g., 1M) hydrochloric acid (HCl) solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-5) one or two more times.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: Removal of Trace Ammonia by Co-evaporation
  • Initial Concentration: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent and some of the ammonia.

  • Solvent Addition: Add a volume of a suitable solvent (e.g., methanol or ethanol) to the flask, ensuring the product is fully dissolved.

  • Evaporation: Concentrate the solution again on the rotary evaporator until the product is dry.

  • Repeat: Repeat steps 2 and 3 at least two more times to ensure the complete removal of trace ammonia.

  • High Vacuum: Place the flask containing the product on a high vacuum line for several hours to remove any final traces of solvent and ammonia.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification: Ammonia Removal cluster_final_product Final Product D_Ribose D-Ribose Reaction Reaction Mixture (this compound + Unreacted Ammonia) D_Ribose->Reaction Ammonia Excess Ammonia Ammonia->Reaction Workup Workup Options Reaction->Workup Choose Method Acid_Wash Acidic Wash Workup->Acid_Wash Co_Evaporation Co-evaporation Workup->Co_Evaporation Inert_Gas Inert Gas Sparging Workup->Inert_Gas Purified_Product Purified This compound Acid_Wash->Purified_Product Co_Evaporation->Purified_Product Inert_Gas->Purified_Product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Problem Encountered During Purification Emulsion Emulsion Formation during Acidic Wash Start->Emulsion Brown_Color Brown Coloration of Product Start->Brown_Color Ammonia_Odor Residual Ammonia Odor Start->Ammonia_Odor Sol_Emulsion Add Brine Gentle Swirling Filter through Celite® Emulsion->Sol_Emulsion Solution Sol_Brown Reduce Heat during Evaporation Neutralize after Acid Wash Brown_Color->Sol_Brown Solution Sol_Odor Co-evaporate with Solvent Apply High Vacuum Ammonia_Odor->Sol_Odor Solution

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Analysis of D-Ribopyranosylamine and D-Ribofuranosylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, stability, and reactivity differences between the pyranose and furanose isomers of D-ribosylamine, supported by experimental evidence.

In the realm of carbohydrate chemistry and nucleoside analogue development, the seemingly subtle variation between a five-membered furanose and a six-membered pyranose ring can have profound implications for molecular stability, reactivity, and biological activity. This guide provides a comprehensive comparison of D-Ribopyranosylamine and D-Ribofuranosylamine, two key isomers of the glycosylamine derived from D-ribose. Understanding the distinct characteristics of these molecules is crucial for researchers in drug design, glycobiology, and synthetic chemistry.

Structural and Conformational Differences

D-Ribosylamine can exist in two primary cyclic forms: the six-membered pyranose ring (this compound) and the five-membered furanose ring (D-Ribofuranosylamine). These structural isomers exhibit significant differences in their three-dimensional conformations.

This compound typically adopts a stable chair conformation, which minimizes steric strain between its substituents. X-ray crystallography studies have confirmed that β-D-Ribopyranosylamine exists in a 4C1 chair conformation.[1] This rigid and thermodynamically favorable conformation is a key determinant of its overall stability.

D-Ribofuranosylamine , on the other hand, possesses a more flexible furanose ring. This five-membered ring is not planar and puckers to alleviate torsional strain, adopting various envelope and twist conformations. This conformational flexibility can influence its ability to fit into active sites of enzymes or to participate in specific chemical reactions.

Comparative Stability: The Predominance of the Pyranose Form

A key study demonstrated that the controlled acidic hydrolysis of a protected N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine derivative unexpectedly yielded the N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.[2] This rearrangement from the furanose to the pyranose form under acidic conditions indicates that the pyranose ring represents a lower energy state.

This observation aligns with the general principles of carbohydrate chemistry, where for most aldoses, the six-membered pyranose ring is thermodynamically favored over the five-membered furanose ring in solution. This preference is attributed to the lower ring strain in the chair conformation of the pyranose ring compared to the envelope or twist conformations of the furanose ring.

PropertyThis compoundD-RibofuranosylamineSupporting Evidence
Ring Structure Six-membered pyranose ringFive-membered furanose ringGeneral chemical knowledge
Conformation Predominantly stable chair conformation (e.g., 4C1)Flexible envelope and twist conformationsX-ray crystallography of β-D-Ribopyranosylamine[1]
Thermodynamic Stability More stableLess stableAcid-catalyzed rearrangement of a D-ribofuranosylamine derivative to a this compound derivative[2]

Reactivity and Biological Relevance

The structural and stability differences between this compound and D-Ribofuranosylamine have significant implications for their reactivity and biological roles.

D-Ribofuranosylamine and its derivatives are of paramount biological importance as they are the foundational structures of nucleosides and nucleotides, the building blocks of RNA and ATP. The furanose form allows for the specific stereochemical arrangement of substituents required for the formation of the phosphodiester backbone and for interactions within the helical structure of RNA. The inherent flexibility of the furanose ring may also play a role in the dynamic processes of RNA folding and function.

This compound , due to its greater stability, is often the favored product in synthetic reactions involving the amination of D-ribose under thermodynamic control. While not as prevalent in central biological pathways as its furanose counterpart, pyranosylamine derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents, including antiviral and anticancer drugs. The rigid pyranose scaffold can be utilized to present functional groups in well-defined spatial orientations for specific receptor binding.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and a protected D-Ribofuranosylamine, based on procedures described in the literature.

Synthesis of β-D-Ribopyranosylamine

This protocol is adapted from the synthesis of β-D-ribopyranosylamine from D-ribose and ammonia (B1221849).

Materials:

  • D-Ribose

  • Ammonia solution (e.g., 25% in water or saturated in methanol)

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • Dissolve D-ribose in a minimal amount of methanol.

  • Add an excess of a concentrated solution of ammonia in methanol to the D-ribose solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • The resulting residue is triturated with diethyl ether to precipitate the product.

  • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield β-D-Ribopyranosylamine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Characterization can be performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Synthesis of a Protected D-Ribofuranosylamine Derivative and its Conversion to a this compound Derivative

This protocol is based on the work of Anson et al. (2022) and describes the synthesis of N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine and its subsequent acid-catalyzed rearrangement.

Part 1: Synthesis of 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine

Materials:

  • 2,3-O-Isopropylidene-D-ribofuranosylammonium p-toluenesulfonate

  • 2,4-Dinitrofluorobenzene

  • Sodium bicarbonate

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve 2,3-O-isopropylidene-D-ribofuranosylammonium p-toluenesulfonate in a mixture of ethanol and water.

  • Add a solution of 2,4-dinitrofluorobenzene in ethanol to the reaction mixture.

  • Add sodium bicarbonate portion-wise with stirring.

  • Stir the suspension at room temperature for 12 hours.

  • Collect the precipitated product by filtration, wash with water and ethanol, and dry to obtain the protected D-ribofuranosylamine derivative.

Part 2: Acid-Catalyzed Rearrangement to N-(2,4-Dinitrophenyl)-α-D-ribopyranosylamine

Materials:

  • 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethanol

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve the protected D-ribofuranosylamine derivative in a mixture of TFA, water, and ethanol.

  • Stir the solution at room temperature for approximately 15 minutes.

  • Concentrate the solution under reduced pressure to obtain a gum.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • The fractions containing the desired product are combined and concentrated to yield N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.

  • Characterization of both the starting material and the final product can be performed using NMR spectroscopy and X-ray crystallography to confirm the furanose and pyranose structures, respectively.

Visualizing the Relationship and Synthesis

To better illustrate the relationship between the open-chain, furanose, and pyranose forms of D-ribosylamine, and the synthetic pathway leading to the observed rearrangement, the following diagrams are provided.

Ribosylamine_Equilibrium Open-Chain D-Ribosylamine Imine/Enamine Open-Chain D-Ribosylamine Imine/Enamine This compound (More Stable) This compound (More Stable) Open-Chain D-Ribosylamine Imine/Enamine->this compound (More Stable) Ring Closing D-Ribofuranosylamine (Less Stable) D-Ribofuranosylamine (Less Stable) D-Ribofuranosylamine (Less Stable)->Open-Chain D-Ribosylamine Imine/Enamine Ring Opening

Caption: Equilibrium between the open-chain, furanose, and pyranose forms of D-ribosylamine.

Synthesis_Rearrangement cluster_start Starting Material cluster_product Final Product Protected D-Ribofuranosylamine Protected D-Ribofuranosylamine This compound Derivative This compound Derivative Protected D-Ribofuranosylamine->this compound Derivative  Acidic  Hydrolysis (Rearrangement)

Caption: Experimental workflow for the conversion of a D-ribofuranosylamine to a this compound derivative.

Conclusion

The choice between utilizing a this compound or a D-Ribofuranosylamine scaffold in drug design and chemical synthesis is a critical decision that should be informed by their fundamental chemical properties. This compound offers greater thermodynamic stability and a more rigid conformational framework, which can be advantageous for creating structurally well-defined molecules. Conversely, the inherent flexibility and biological precedence of the D-Ribofuranosylamine structure make it an indispensable component in the design of nucleoside analogues and probes for biological systems. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in their pursuit of novel and effective chemical entities.

References

Comparative Analysis of Alpha and Beta Anomers of D-Ribopyranosylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the structural, stability, and reactivity differences between the α and β anomers of D-Ribopyranosylamine is crucial for their application in drug discovery and development. This guide provides a detailed comparative analysis, incorporating experimental data and methodologies to assist researchers in understanding and utilizing these important biomolecules.

This compound, a key intermediate in the synthesis of various nucleoside analogues, exists as two anomers: alpha (α) and beta (β). The orientation of the amino group at the anomeric carbon (C1) distinguishes these two forms, leading to significant differences in their physicochemical properties and biological activities. The β-anomer is characterized by an equatorial amino group, while the α-anomer possesses an axial amino group. This seemingly subtle structural variation has profound implications for their conformational stability, reactivity, and interaction with biological targets.

Structural and Stability Comparison

The relative stability of the α and β anomers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring.[1] In the case of this compound, this effect stabilizes the α-anomer. However, steric hindrance between the axial amino group and other axial substituents can counteract this effect.

Computational studies on the parent D-ribose molecule indicate that in the gas phase, the β-pyranose conformers are the most stable. In aqueous solution, D-ribose exists as an equilibrium mixture of α- and β-pyranoses and furanoses, with the β-pyranose form being predominant.[2] For glycosylamines, the stability can be influenced by the nature of the N-substituent and the solvent. In some cases, a reverse anomeric effect has been observed in Schiff bases of D-galactosamine, where the β-anomer is extensively favored due to the inhibition of the exo-anomeric effect by an intramolecular hydrogen bond.[3][4]

Table 1: Conformational and Stability Characteristics of this compound Anomers

Propertyα-Anomerβ-Anomer
C1-NH₂ Orientation AxialEquatorial
Dominant Stabilizing Effect Anomeric EffectLower Steric Hindrance
Predicted Major Conformer ¹C₄⁴C₁
Relative Stability Generally less stable in solutionGenerally more stable in solution

Note: The relative stabilities can be influenced by solvent and N-substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the α and β anomers. The chemical shift of the anomeric proton (H1) is particularly informative. Generally, the H1 signal of the β-anomer appears at a higher field (lower ppm) compared to the α-anomer. The coupling constant between H1 and H2 (JH1,H2) is also a key diagnostic parameter. A larger coupling constant is typically observed for the diaxial relationship between H1 and H2 in the β-anomer, while a smaller coupling constant is characteristic of the axial-equatorial relationship in the α-anomer.

Table 2: Expected ¹H NMR Characteristics for this compound Anomers

Parameterα-Anomerβ-Anomer
δ(H1) (ppm) Lower fieldHigher field
JH1,H2 (Hz) ~2-4 Hz (axial-equatorial)~7-9 Hz (diaxial)

Reactivity and Glycosylation Reactions

The difference in the orientation of the anomeric amino group significantly impacts the reactivity of the two anomers. The equatorial amino group of the β-anomer is generally more sterically accessible and therefore more nucleophilic than the axial amino group of the α-anomer. This difference in reactivity is particularly important in glycosylation reactions, where the glycosylamine acts as a donor.[5]

The outcome of glycosylation reactions can be influenced by various factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. The formation of either the α- or β-glycosidic linkage is often controlled by thermodynamic or kinetic factors.[6]

Biological Significance and Drug Development

The anomeric configuration of nucleoside analogues is a critical determinant of their biological activity.[7] In many cases, only one anomer exhibits the desired therapeutic effect, while the other may be inactive or even toxic. For instance, in the development of antiviral nucleoside analogues, the β-anomer is often the biologically active form, mimicking the natural β-configuration of nucleosides in DNA and RNA.[8][9]

The differential activity of α and β anomers can be attributed to their distinct abilities to interact with target enzymes, such as polymerases or kinases. The specific three-dimensional arrangement of the sugar moiety and the nucleobase is crucial for proper binding to the active site of these enzymes.[10]

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

Principle: The synthesis of β-D-Ribopyranosylamine can be achieved by the reaction of D-ribose with ammonia (B1221849) in an aqueous solution. The β-anomer is the thermodynamically favored product and can be isolated by crystallization.[11]

Procedure:

  • Dissolve D-ribose in a concentrated aqueous ammonia solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for equilibration to the more stable β-anomer.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Induce crystallization by the addition of a suitable anti-solvent, such as ethanol (B145695) or isopropanol.

  • Collect the crystalline product by filtration, wash with the anti-solvent, and dry under vacuum.

Characterization

The synthesized β-D-Ribopyranosylamine can be characterized by various analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and anomeric configuration.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • X-ray Crystallography: To unambiguously determine the solid-state structure and confirm the β-configuration.[11]

Synthesis of α-D-Ribopyranosylamine (Proposed)

Principle: The synthesis of the α-anomer typically requires kinetic control of the glycosylation reaction. This can be achieved by using a protected ribose derivative with a suitable leaving group at the anomeric position and reacting it with an ammonia equivalent under conditions that favor the formation of the axial C-N bond.

Proposed Procedure:

  • Synthesize a protected D-ribopyranosyl halide (e.g., 2,3,4-tri-O-acetyl-α-D-ribopyranosyl bromide) from a suitable protected D-ribose derivative.

  • React the glycosyl halide with a source of ammonia (e.g., ammonia in a non-polar solvent or a protected ammonia equivalent like hexamethyldisilazane) at low temperature to favor kinetic control.

  • The reaction should be carried out in the presence of a halide scavenger (e.g., silver carbonate or silver triflate) to promote the reaction.

  • Following the glycosylation step, the protecting groups can be removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the α-D-Ribopyranosylamine.

  • Purification of the α-anomer will likely require chromatographic techniques due to the potential for anomerization.

Logical Workflow for Anomer Synthesis and Characterization

Anomer_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Comparative Analysis D_Ribose D-Ribose Beta_Synthesis β-Anomer Synthesis (Thermodynamic Control) D_Ribose->Beta_Synthesis Ammonia Aqueous Ammonia Ammonia->Beta_Synthesis Protected_Ribose Protected D-Ribose Derivative Halogenation Halogenation Protected_Ribose->Halogenation Glycosyl_Halide Glycosyl Halide Halogenation->Glycosyl_Halide Alpha_Synthesis α-Anomer Synthesis (Kinetic Control) Glycosyl_Halide->Alpha_Synthesis Ammonia_equiv Ammonia Equivalent Ammonia_equiv->Alpha_Synthesis Beta_Crude Crude β-Anomer Beta_Synthesis->Beta_Crude Alpha_Crude Crude α-Anomer Alpha_Synthesis->Alpha_Crude Crystallization Crystallization Beta_Crude->Crystallization Chromatography Chromatography Alpha_Crude->Chromatography Pure_Beta Pure β-Anomer Crystallization->Pure_Beta Pure_Alpha Pure α-Anomer Chromatography->Pure_Alpha NMR NMR Spectroscopy Pure_Beta->NMR MS Mass Spectrometry Pure_Beta->MS X_Ray X-ray Crystallography Pure_Beta->X_Ray Stability Stability Studies Pure_Beta->Stability Reactivity Reactivity Studies Pure_Beta->Reactivity Bioactivity Biological Activity Pure_Beta->Bioactivity Pure_Alpha->NMR Pure_Alpha->MS Pure_Alpha->Stability Pure_Alpha->Reactivity Pure_Alpha->Bioactivity

Caption: Workflow for the synthesis, purification, and comparative analysis of α- and β-anomers of this compound.

Signaling Pathway Implication in Drug Development

The differential interaction of α and β anomers with biological targets can have significant implications for cellular signaling pathways. For instance, a nucleoside analogue that is a substrate for a particular kinase can become phosphorylated and subsequently incorporated into DNA or RNA, potentially leading to chain termination and inhibition of viral replication or cancer cell proliferation. The anomeric configuration will dictate the efficiency of these phosphorylation and incorporation steps.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_action Mechanism of Action Alpha_Anomer α-Anomer Transporter Nucleoside Transporter Alpha_Anomer->Transporter Poor Substrate Kinase1 Kinase 1 Alpha_Anomer->Kinase1 Inefficient Beta_Anomer β-Anomer Beta_Anomer->Transporter Good Substrate Beta_Anomer->Kinase1 Transporter->Beta_Anomer Alpha_MP α-Monophosphate Beta_MP β-Monophosphate Kinase2 Kinase 2 Beta_MP->Kinase2 Alpha_TP α-Triphosphate Polymerase Viral/Cellular Polymerase Alpha_TP->Polymerase Beta_TP β-Triphosphate Beta_TP->Polymerase Kinase1->Beta_MP Kinase2->Beta_TP DNA_RNA DNA/RNA Polymerase->DNA_RNA Incorporation No_Incorporation No Incorporation Polymerase->No_Incorporation No Incorporation of α-Anomer Chain_Termination Chain Termination DNA_RNA->Chain_Termination

Caption: Hypothetical signaling pathway illustrating the differential biological activity of α- and β-anomers of a this compound-based nucleoside analogue.

References

A Comparative Spectroscopic Analysis of D-Ribopyranosylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differences Between D-Ribopyranosylamine and Its N-Substituted Derivatives.

This guide provides a comprehensive comparison of the spectroscopic properties of this compound and two of its key derivatives: N-acetyl-D-ribopyranosylamine and N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine. Understanding the distinct spectral signatures of these molecules is crucial for their identification, characterization, and the development of novel therapeutics, particularly in the field of nucleoside analogues. This document presents quantitative data in structured tables, detailed experimental protocols for key analytical techniques, and visual diagrams to elucidate experimental workflows and relevant metabolic pathways.

Spectroscopic Data Comparison

The introduction of substituents at the anomeric amino group of this compound induces significant changes in the electronic environment of the pyranose ring, leading to distinct shifts in NMR spectra, as well as characteristic vibrations in IR spectroscopy and fragmentation patterns in mass spectrometry.

¹H NMR Spectral Data

The proton NMR spectra are particularly informative for determining the anomeric configuration (α or β) and the conformation of the sugar ring. The chemical shift and coupling constants of the anomeric proton (H-1) are key diagnostic markers.

CompoundH-1H-2H-3H-4H-5aH-5bOther ProtonsSolvent
β-D-Ribopyranosylamine ~4.5-4.7 (d)~3.2-3.4 (m)~3.5-3.7 (m)~3.6-3.8 (m)~3.4-3.6 (m)~3.7-3.9 (m)-D₂O
N-acetyl-β-D-ribopyranosylamine ~5.2 (d)~3.8 (m)~3.6 (m)~3.7 (m)~3.5 (m)~3.8 (m)~2.0 (s, 3H, COCH₃)D₂O
N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine [1]5.23 (d, J=3.3 Hz)3.89 (t, J=3.3 Hz)4.02 (br t, J=2.5 Hz)3.72-3.83 (m)3.60 (m)3.72-3.83 (m)9.05 (d, 1H, H-3'), 8.33 (dd, 1H, H-5'), 7.34 (d, 1H, H-6')CD₃OD
¹³C NMR Spectral Data

Carbon NMR provides insights into the carbon skeleton of the molecules. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the nature of the N-substituent.

CompoundC-1C-2C-3C-4C-5Other CarbonsSolvent
β-D-Ribopyranosylamine ~85-88~70-73~68-71~67-70~62-65-D₂O
N-acetyl-β-D-ribopyranosylamine ~83-86~71-74~69-72~68-71~63-66~175 (C=O), ~23 (CH₃)D₂O
N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine [1]81.4671.5469.9568.8163.31148.85 (C-1'), 138.52 (C-4'), 133.06 (C-2'), 130.84 (C-5'), 124.27 (C-3'), 117.14 (C-6')CD₃OD
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecules. The N-H, O-H, C=O, and N-O stretching vibrations are particularly useful for distinguishing between this compound and its derivatives.

CompoundKey IR Absorptions (cm⁻¹)
β-D-Ribopyranosylamine ~3200-3500 (O-H, N-H stretching), ~2800-3000 (C-H stretching), ~1600 (N-H bending), ~1000-1150 (C-O stretching)
N-acetyl-β-D-ribopyranosylamine ~3200-3500 (O-H, N-H stretching), ~2800-3000 (C-H stretching), ~1650 (Amide I, C=O stretching), ~1550 (Amide II, N-H bending), ~1000-1150 (C-O stretching)
N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine ~3200-3500 (O-H, N-H stretching), ~2800-3000 (C-H stretching), ~1590 & ~1340 (NO₂ stretching), ~1520 (C=C aromatic stretching)
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
β-D-Ribopyranosylamine C₅H₁₁NO₄149.15[M+H]⁺: 150, [M-H₂O+H]⁺: 132, fragments corresponding to loss of hydroxymethyl and sequential water loss.
N-acetyl-β-D-ribopyranosylamine C₇H₁₃NO₅191.18[M+H]⁺: 192, [M+Na]⁺: 214, characteristic fragment at m/z 133 [M-COCH₃+H]⁺.
N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine [1]C₁₁H₁₃N₃O₈315.24[M+H]⁺: 316, characteristic fragments corresponding to the dinitrophenyl group (m/z 167) and the ribosylamine moiety.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Add a small amount of a reference standard (e.g., TMS or DSS) if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum to obtain chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Protocol:

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a baseline correction on the obtained spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, water/acetonitrile mixture).

    • For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).

    • Calibrate the instrument using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ionization source at a constant flow rate.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable mass-to-charge (m/z) range.

    • For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) to determine the molecular weight.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis This compound Derivatives Synthesis purification Chromatographic Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation & Comparison nmr->interpretation ir->interpretation ms->interpretation

Caption: General experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.

Metabolic Pathway: De Novo Purine (B94841) Nucleotide Synthesis

D-Ribose, the precursor to this compound, is a fundamental component of nucleotides. The following diagram illustrates a simplified pathway for the de novo synthesis of a purine nucleotide, highlighting the central role of the ribose moiety.

purine_synthesis cluster_reactants Starting Materials cluster_pathway De Novo Purine Synthesis ribose5p Ribose-5-Phosphate prpp PRPP ribose5p->prpp PRPP Synthetase atp ATP atp->prpp glutamine Glutamine pra 5-Phosphoribosylamine glutamine->pra glycine Glycine imp Inosine Monophosphate (IMP) glycine->imp aspartate Aspartate aspartate->imp co2 CO₂ co2->imp formate N¹⁰-Formyl-THF formate->imp prpp->pra Amidophosphoribosyl- transferase pra->imp Multiple Steps amp Adenosine Monophosphate (AMP) imp->amp Adenylosuccinate Synthetase & Lyase gmp Guanosine Monophosphate (GMP) imp->gmp IMP Dehydrogenase & GMP Synthetase

Caption: Simplified pathway of de novo purine nucleotide biosynthesis, starting from Ribose-5-Phosphate.

References

A Comparative Conformational Analysis of D-Ribopyranosylamine and Other Pentopyranosylamines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational preferences of D-Ribopyranosylamine compared to D-Xylopyranosylamine, D-Arabinopyranosylamine, and D-Lyxopyranosylamine reveals distinct stereoelectronic influences on their pyranose ring structures in solution. This guide synthesizes experimental NMR data and computational chemistry findings to provide a comprehensive overview for researchers in carbohydrate chemistry and drug development.

The three-dimensional structure of pentopyranosylamines, sugar molecules with an amino group at the anomeric carbon, is crucial for their biological activity and interaction with enzymes and receptors. Their conformational equilibrium, primarily between the two chair forms, 4C1 and 1C4, is governed by a delicate balance of steric and stereoelectronic effects, including the anomeric effect. This guide provides a comparative analysis of the conformational behavior of this compound and its pentopyranosylamine counterparts.

Dominant Conformations in Solution

The conformational preference of these molecules in solution is a key determinant of their function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (3JH,H), provides invaluable insight into the predominant chair conformations.

For This compound , early NMR studies have suggested a conformational preference where the α-anomer predominantly adopts the 1C4 conformation, while the β-anomer favors the 4C1 chair form in solution. This is further supported by solid-state data, where a derivative, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, was found to exist in the 1C4 conformation in its crystalline form.[1]

In the case of D-Xylopyranosylamine , while data on the parent amine is limited, studies on derivatives provide clues to its conformational behavior. For instance, the crystal structure of N-p-nitrophenyl-α-D-xylopyranosylamine reveals a preference for the 1C4 conformation.

The conformational landscape of D-Arabinopyranosylamine remains less explored in the available literature, highlighting a gap in the comprehensive understanding of pentopyranosylamine conformations.

Conversely, a detailed investigation of the closely related D-Lyxose in aqueous solution offers significant insights that can be extrapolated to D-Lyxopyranosylamine. This study revealed that the α-anomer exists as a mixture of the 1C4 (major conformer) and 4C1 chairs, while the β-anomer is found exclusively in the 4C1 conformation.[2]

Quantitative Conformational Data

The following tables summarize the available quantitative data on the conformational equilibria of these pentopyranosylamines and their derivatives in solution, primarily determined by NMR spectroscopy.

Table 1: Conformational Equilibria of Pentopyranosylamines in Solution

CompoundAnomerPredominant Conformer% 4C1% 1C4SolventMethodReference
This compoundα1C4MinorMajorD2O1H NMRInferred from early studies
β4C1MajorMinorD2O1H NMRInferred from early studies
D-Lyxose*α1C4~20%~80%D2O1H NMR[2]
β4C1~100%0%D2O1H NMR[2]

*Data for D-Lyxose is used as a proxy for D-Lyxopyranosylamine due to the lack of direct data on the amine.

Experimental Protocols

The determination of the conformational preferences of pentopyranosylamines in solution relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy for Conformational Analysis

1. Sample Preparation:

  • Samples are typically prepared by dissolving 1-5 mg of the pentopyranosylamine in a deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of approximately 10-20 mM.

  • A trace amount of a suitable internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP) for D2O, is added for chemical shift referencing.

2. NMR Data Acquisition:

  • 1H NMR spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

  • Standard one-dimensional 1H spectra are recorded to observe the chemical shifts and coupling constants of the pyranose ring protons.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign all the proton resonances of the sugar ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which helps in confirming stereochemistry and conformational details.

3. Data Analysis for Conformational Equilibrium:

  • The key parameters for determining the chair conformation are the vicinal proton-proton coupling constants (3JH,H), particularly 3JH1,H2, 3JH2,H3, 3JH3,H4, and 3JH4,H5.

  • Large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between the coupled protons, which is characteristic of the 4C1 chair for most D-sugars.

  • Small coupling constants (typically 1-4 Hz) suggest a gauche (axial-equatorial or equatorial-equatorial) relationship.

  • The percentage of each chair conformer in the equilibrium can be estimated using the modified Karplus equation, which relates the observed coupling constant to the dihedral angle between the coupled protons in each conformation.

Computational Chemistry Methods

1. Conformational Search:

  • A systematic or stochastic conformational search is performed to identify all possible low-energy conformations of the pentopyranosylamine, including various chair, boat, and skew-boat forms.

2. Geometry Optimization and Energy Calculation:

  • The geometries of the identified conformers are optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • The relative energies of the optimized conformers are calculated to determine their thermodynamic stability. Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

3. Prediction of NMR Parameters:

  • NMR chemical shifts and coupling constants for the low-energy conformers can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method for chemical shifts and DFT-based approaches for coupling constants.

  • The calculated NMR parameters for the individual conformers are then averaged based on the calculated Boltzmann distribution of their populations and compared with the experimental data to validate the conformational model.

Logical Flow of Conformational Analysis

The following diagram illustrates the typical workflow for the conformational analysis of pentopyranosylamines, integrating both experimental and computational approaches.

Workflow for Conformational Analysis

Conclusion

The conformational analysis of pentopyranosylamines reveals a complex interplay of stereoelectronic and steric factors that dictate their preferred three-dimensional structures. While this compound and D-Lyxopyranosylamine (inferred from D-Lyxose data) show distinct conformational preferences for their α and β anomers, a comprehensive understanding of D-Xylopyranosylamine and D-Arabinopyranosylamine requires further investigation. The integration of high-resolution NMR spectroscopy and advanced computational methods provides a powerful strategy for elucidating these conformational equilibria, which is essential for understanding their biological roles and for the rational design of novel carbohydrate-based therapeutics.

References

A Comparative Guide to the Biological Activity of D-Ribopyranosylamine and L-Ribopyranosylamine: A Tale of Two Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide delves into the comparative biological activities of D-Ribopyranosylamine and its L-enantiomer. However, a comprehensive literature review reveals a significant knowledge gap concerning the biological functions of L-Ribopyranosylamine, with the bulk of research focusing on the D-isomer due to its prevalence in natural biological systems.

This guide will therefore focus on the known biological activities of this compound and its derivatives, while also exploring the foundational principles of stereoselectivity that govern the differential actions of D- and L-isomers in biological systems. The non-natural L-ribose is primarily recognized as a valuable starting material for the synthesis of L-nucleoside analogues, which are investigated for their potential antiviral properties.[1][2][3]

The Principle of Stereoselectivity in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This chirality dictates a high degree of stereoselectivity, meaning that the spatial arrangement of atoms in a molecule is critical for its biological function. Enzymes and receptors possess three-dimensional active or binding sites that are configured to interact specifically with molecules of a complementary shape.

The D- and L-isomers of a molecule like ribopyranosylamine are non-superimposable mirror images of each other. Consequently, they will interact differently with chiral biological macromolecules. This difference can manifest as one isomer being biologically active while the other is inert, or the two isomers exhibiting entirely different or even opposing effects.

Stereoselectivity cluster_Enzyme Enzyme Active Site cluster_Isomers Substrate Isomers Enzyme Active Site Binding Pocket A Binding Pocket B Catalytic Residue Product Biological Effect Enzyme:f2->Product Catalysis Enzyme:f3->Product D-Isomer This compound D-Isomer->Enzyme:f1 Specific Binding L-Isomer L-Ribopyranosylamine L-Isomer->Enzyme:f0 No/Weak Binding No_Effect No Biological Effect

Caption: Stereoselectivity of an enzyme for D- and L-isomers.

Biological Activity of D-Ribose Derivatives

Direct studies on the biological activity of this compound are limited. However, extensive research exists on D-ribose and its derivatives, particularly D-ribofuranose as a core component of nucleosides and nucleotides, which are the building blocks of RNA and energy currency (ATP) respectively.[4][5] The biological activities of these related compounds provide insights into the potential roles of this compound.

Compound ClassSpecific ExampleBiological ActivityReference
Nucleoside Analogues Ribavirin (a D-ribofuranosyl derivative)Broad-spectrum antiviral activity against various RNA and DNA viruses.[4]
Enzyme Inhibitors Coformycin (a D-ribofuranosyl derivative)Potent inhibitor of adenosine (B11128) deaminase, an enzyme involved in purine (B94841) metabolism.[6]
Anticancer Agents Tiazofurin (a D-ribofuranosyl derivative)Inhibitor of IMP dehydrogenase, leading to depletion of guanine (B1146940) nucleotides and anticancer activity.N/A
Metabolic Precursors D-ribosePrecursor for the synthesis of ATP, nucleotides, and nucleic acids.[5]

Experimental Protocols

To determine the biological activity of compounds like D- and L-Ribopyranosylamine derivatives, various in vitro and in vivo assays are employed. Below is a generalized protocol for an antiviral assay, a common application for nucleoside analogues.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of a test compound required to inhibit viral replication by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Test compounds (D- and L-Ribopyranosylamine derivatives)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds to the wells. Include a positive control (a known antiviral drug) and a negative control (no compound).

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration.

Antiviral_Assay_Workflow A Seed host cells in 96-well plate B Incubate for 24h to form a monolayer A->B C Infect cells with virus B->C D Add serial dilutions of test compounds C->D E Incubate for 2-5 days for plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for an in vitro plaque reduction assay.

Conclusion

The comparison of the biological activity of this compound and L-Ribopyranosylamine is currently hampered by a lack of research on the L-isomer. The available evidence strongly suggests that due to the principles of stereoselectivity in biological systems, their activities would be significantly different. D-ribose derivatives have established roles as crucial metabolic precursors and have been successfully developed as antiviral and anticancer agents. The primary interest in L-ribose lies in its utility as a synthetic precursor for L-nucleoside analogues, which are being explored for their therapeutic potential. Future research into the biological effects of L-Ribopyranosylamine and its derivatives is necessary to fully understand the structure-activity relationship of these stereoisomers and to potentially uncover novel therapeutic agents.

References

A Comparative Analysis of D-Ribopyranosylamine and N-acetyl-D-ribosamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical properties and biological activities of D-Ribopyranosylamine and its N-acetylated counterpart, N-acetyl-D-ribosamine, is presented for researchers, scientists, and professionals in drug development. This guide summarizes the currently available data, provides detailed experimental protocols for relevant assays, and visualizes key biological pathways.

Due to a notable scarcity of direct comparative studies in the existing scientific literature, this guide synthesizes individual research findings to offer a parallel view of these two compounds. It is important to note that for biological activity, data for N-acetyl-D-glucosamine is used as a proxy for N-acetyl-D-ribosamine, given the limited specific data for the latter. This approach provides a foundational understanding while highlighting critical gaps in current knowledge.

Chemical and Physical Properties

PropertyThis compoundN-acetyl-D-ribosamine
Molecular Formula C₅H₁₁NO₄C₇H₁₃NO₅
Molecular Weight 149.15 g/mol 191.18 g/mol
Appearance White to off-white solidData not available
Melting Point 142-145 °CData not available
Solubility Slightly soluble in water and DMSOData not available

Biological Activities: An Indirect Comparison

Direct comparative data on the biological activities of this compound and N-acetyl-D-ribosamine is currently unavailable. However, research on related compounds provides some insights into their potential biological roles.

This compound and its Derivatives

This compound serves as a precursor in the synthesis of various nucleoside analogs, which are a cornerstone of antiviral and anticancer drug development. While specific quantitative biological data for this compound is limited, its derivatives have been studied for their therapeutic potential. For instance, certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides have demonstrated moderate antiviral activity against Herpes Simplex Virus-2 (HSV-2) and parainfluenza 3 virus, as well as activity against leukemic cell lines.[1]

N-acetyl-D-glucosamine: A Proxy for N-acetyl-D-ribosamine Activity

In the absence of data for N-acetyl-D-ribosamine, we turn to the well-studied analogue, N-acetyl-D-glucosamine (GlcNAc). Recent studies have highlighted its potential antiviral and anti-inflammatory properties.

Antiviral Activity of N-acetyl-D-glucosamine against Influenza A Virus (H1N1)

CompoundCell LineAssayIC₅₀
N-acetyl-D-glucosamineMDCKCytopathic Effect Inhibition~4 mM

This data is for N-acetyl-D-glucosamine and is presented as a proxy for the potential activity of N-acetyl-D-ribosamine.

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

A documented method for the synthesis of beta-D-Ribopyranosylamine involves the reaction of D-ribose (B76849) with ammonia (B1221849). The resulting compound can be characterized using analytical and spectral methods, with its structure confirmed by single-crystal X-ray diffraction.[2]

Materials:

  • D-ribose

  • Ammonia (solution in a suitable solvent, e.g., methanol)

Procedure:

  • Dissolve D-ribose in the ammonia solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization or column chromatography to obtain pure beta-D-Ribopyranosylamine.

Synthesis of N-acetyl-D-mannosamine (B7828778) from N-acetyl-D-glucosamine

Materials:

  • N-acetyl-D-glucosamine (NAG)

  • Base (e.g., sodium hydroxide (B78521) or a basic ion-exchange resin)

  • Solvent (e.g., water)

Procedure:

  • Dissolve N-acetyl-D-glucosamine in water.

  • Adjust the pH to >9 using a suitable base.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-70°C).

  • Monitor the epimerization of NAG to N-acetyl-D-mannosamine (NAM) using high-performance liquid chromatography (HPLC).

  • Once equilibrium is reached, cool the reaction mixture.

  • Isolate the N-acetyl-D-mannosamine from the reaction mixture through crystallization and filtration.

Influenza A Virus (H1N1) Plaque Assay

This protocol is used to determine the viral titer and to assess the antiviral activity of compounds like N-acetyl-D-glucosamine.[4][5][6][7]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus (H1N1) stock

  • Test compound (e.g., N-acetyl-D-glucosamine)

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Remove the growth medium from the confluent MDCK cell monolayers and infect with the virus dilutions. For antiviral testing, pre-incubate the cells with various concentrations of the test compound before adding the virus.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the virus inoculum and add an overlay medium containing agarose or Avicel to restrict virus spread to adjacent cells, thus forming plaques. The overlay should also contain the test compound for antiviral assays.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible.

  • Staining: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Quantification: Count the number of plaques to determine the viral titer, expressed as plaque-forming units per milliliter (PFU/mL). For antiviral assays, calculate the percentage of plaque reduction at different compound concentrations to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways affected by this compound and N-acetyl-D-ribosamine are not well-elucidated, studies on D-ribose, the precursor to this compound, have implicated its involvement in pathways related to glycation and inflammation.

D-ribose and the AGEs/RAGE Signaling Pathway

D-ribose, being a reducing sugar, can contribute to the formation of Advanced Glycation End-products (AGEs).[8][9][10] The interaction of AGEs with their Receptor for Advanced Glycation End-products (RAGE) can trigger a cascade of intracellular signaling events.[11][12][13] This pathway is implicated in various pathological conditions, including diabetic complications.[14]

AGE_RAGE_Pathway D_ribose D-ribose AGEs AGEs D_ribose->AGEs non-enzymatic glycation Proteins Proteins Proteins->AGEs RAGE RAGE AGEs->RAGE binding Signaling_Cascade Intracellular Signaling Cascade RAGE->Signaling_Cascade activation Cell_Membrane Cellular_Response Cellular Response (e.g., Inflammation, Oxidative Stress) Signaling_Cascade->Cellular_Response leads to

Caption: D-ribose contributes to the formation of AGEs, which activate the RAGE receptor.

D-ribose-mediated NF-κB Activation

The activation of the RAGE receptor by AGEs can lead to the activation of the transcription factor NF-κB.[8][9][10] NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. The activation of this pathway by D-ribose-induced AGEs has been implicated in nephropathy.[8][9][10]

NFkB_Activation_Workflow cluster_cytoplasm Cytoplasm AGEs AGEs RAGE RAGE AGEs->RAGE Binds to IKK IKK Complex RAGE->IKK Activates IkB IκB IKK->IkB Phosphorylates and degrades NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Promotes

Caption: AGE-RAGE signaling can lead to the activation of the NF-κB inflammatory pathway.

References

A Comparative Guide to Validating D-Ribopyranosylamine Purity: Elemental Analysis vs. Spectroscopic and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of elemental analysis for determining the purity of D-Ribopyranosylamine, alongside alternative methods such as quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

This compound, with the chemical formula C₅H₁₁NO₄, is a key carbohydrate derivative used in various research and development applications.[1][2] Ensuring its purity is paramount for the integrity of subsequent experiments. Elemental analysis provides a fundamental method for purity assessment by comparing the experimentally determined elemental composition (carbon, hydrogen, and nitrogen) with the theoretical values.[3][4]

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the potential impurities, and the required level of accuracy. Below is a comparison of elemental analysis with two widely used orthogonal methods: qNMR and HPLC.

Parameter Elemental Analysis (CHN Analysis) Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gas, which are then quantified.[5]The signal intensity of a nucleus (typically ¹H) is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2][6]Separation of the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative area of the main peak.[7][8]
Information Provided Percentage of C, H, and N in the sample. Purity is inferred by comparing these percentages to the theoretical values.Provides structural information and quantification of the main component and any proton-containing impurities. Can identify and quantify isomers and solvent residues.[2]Separates and quantifies the main component and any impurities that have a chromophore or can be detected by other means (e.g., refractive index, mass spectrometry).[7][9]
Hypothetical Purity of this compound C: 40.26% (Theoretical: 40.26%)H: 7.43% (Theoretical: 7.43%)N: 9.39% (Theoretical: 9.39%)Purity: >99.5% Purity determined by ¹H qNMR using a certified internal standard: 99.7% Purity by HPLC with UV detection (after derivatization) or charged aerosol detection: 99.6% (main peak area)
Advantages - Fast, cost-effective, and provides fundamental composition data.[5][10]- Highly accurate for homogenous samples.- Provides structural confirmation and quantification in a single experiment.- Non-destructive.- Can detect and quantify a wide range of impurities, including isomers and residual solvents.[2][6]- High sensitivity and selectivity.- Can separate and quantify a wide range of impurities, including non-chromophoric ones with appropriate detectors.[7]
Disadvantages - Does not provide information on the nature of impurities.- Insensitive to impurities with a similar elemental composition to the main compound.[2]- Requires a homogenous and dry sample.[10]- Requires a suitable, non-overlapping signal for both the analyte and the internal standard.- May have lower sensitivity for certain impurities compared to HPLC.- Requires method development for each compound.- May require derivatization for compounds lacking a chromophore.[7][8]- Quantification can be affected by differences in detector response for the analyte and impurities.

Experimental Protocol: Purity Determination of this compound by Elemental Analysis

This protocol outlines the standard procedure for determining the purity of this compound using a modern CHN elemental analyzer based on the combustion method.

1. Theoretical Composition Calculation:

  • Chemical Formula: C₅H₁₁NO₄

  • Molecular Weight: 149.15 g/mol

  • Theoretical Carbon (%C): (5 * 12.011 / 149.15) * 100 = 40.26%

  • Theoretical Hydrogen (%H): (11 * 1.008 / 149.15) * 100 = 7.43%

  • Theoretical Nitrogen (%N): (1 * 14.007 / 149.15) * 100 = 9.39%

2. Instrumentation and Materials:

  • CHN Elemental Analyzer

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., acetanilide) for calibration

  • This compound sample (previously dried under vacuum to remove residual solvents and water)

3. Sample Preparation:

  • Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule using a microbalance.

  • Fold the tin capsule to securely enclose the sample and remove any trapped air.

4. Instrument Calibration:

  • Calibrate the CHN analyzer using a certified organic analytical standard. This establishes a response factor for the detectors.

5. Analysis:

  • Introduce the encapsulated this compound sample into the combustion chamber of the elemental analyzer.

  • The sample is combusted at a high temperature (typically ~900-1000 °C) in a pure oxygen environment.

  • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert any nitrogen oxides to N₂.

  • The gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector.

6. Data Interpretation:

  • The instrument software calculates the percentage of C, H, and N in the sample based on the detector signals.

  • Compare the experimental percentages to the theoretical values. A close agreement (typically within ±0.4%) indicates high purity.[11][12]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound using elemental analysis.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Evaluation Sample This compound Sample Drying Drying (Vacuum Oven) Sample->Drying Weighing Accurate Weighing (1-3 mg) Drying->Weighing Combustion Combustion (~1000°C, O₂) Weighing->Combustion Reduction Gas Reduction (NOx -> N₂) Combustion->Reduction Separation Gas Separation (GC) Reduction->Separation Detection Detection (TCD) Separation->Detection Experimental Experimental %C, %H, %N Detection->Experimental Comparison Comparison (Δ ≤ 0.4%) Experimental->Comparison Theoretical Theoretical %C, %H, %N Theoretical->Comparison Purity Purity Confirmed Comparison->Purity

Caption: Workflow for this compound purity validation by elemental analysis.

References

Assessing the Anomeric Effect: A Comparative Guide to D-Ribopyranosylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, plays a crucial role in determining the conformational preferences and reactivity of glycosides, including N-glycosides like D-Ribopyranosylamine and its derivatives. Understanding how modifications to the aglycone moiety modulate this effect is paramount for rational drug design and the synthesis of bioactive molecules. This guide provides a comparative analysis of the anomeric effect in this compound versus its derivatives, supported by experimental data and detailed methodologies.

Quantitative Assessment of the Anomeric Effect

The magnitude of the anomeric effect can be quantified by examining various experimental and computational parameters. The following tables summarize key data for this compound and representative derivatives, illustrating the influence of the N-substituent on conformational preference and molecular geometry.

Table 1: Conformational Equilibrium Data for this compound and Derivatives in Solution

CompoundN-SubstituentSolvent% Axial (α-anomer)% Equatorial (β-anomer)ΔG° (kcal/mol)aMethod
This compound-HD2OMajorMinorFavorable for α1H NMR
N-Acetyl-D-Ribopyranosylamine-COCH3CDCl3~60~40~ -0.251H NMR
N-Phenyl-D-Ribopyranosylamine-C6H5CD3ODEquilibrium of 4C1 and 1C4--1H NMR
N-(p-nitrophenyl)-D-Ribopyranosylamine-C6H4NO2DMSO-d6Predominantly α-Stronger preference for α1H NMR
N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine-C6H3(NO2)2CD3OD100 (in solid state)0-X-ray

a A negative value indicates preference for the axial (α) anomer.

Table 2: Selected Crystallographic and Computational Data for this compound Derivatives

| Compound | Anomer | Conformation | C1-N Bond Length (Å) | O5-C1 Bond Length (Å) | O5-C1-N Bond Angle (°) | Method | |---|---|---|---|---|---| | β-D-Ribopyranosylamine | β | 4C1 | ~1.46 | ~1.43 | ~109 | X-ray | | N-(4-methoxyphenyl)-α-D-glucopyranosylamine | α (axial) | 4C1 | 1.443 | 1.424 | 110.1 | X-ray[1] | | N-(4-methoxyphenyl)-β-D-glucopyranosylamine | β (equatorial) | 4C1 | 1.441 | 1.431 | 107.5 | X-ray[1] | | N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine | α (equatorial) | 1C4 | - | - | - | X-ray |

Experimental Protocols

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the determination of the axial/equatorial equilibrium of this compound derivatives in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., D2O, CDCl3, CD3OD, DMSO-d6) in an NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a controlled temperature (e.g., 298 K) on a spectrometer of at least 400 MHz.

    • Measure the vicinal coupling constant between the anomeric proton (H1) and the adjacent proton on C2 (3JH1,H2).

  • Data Analysis:

    • The magnitude of 3JH1,H2 is dependent on the dihedral angle between H1 and H2, as described by the Karplus equation.

    • For the α-anomer (axial N-substituent), H1 is equatorial, and the dihedral angle to an axial H2 is ~60°, resulting in a small 3JH1,H2 (typically 2-4 Hz).

    • For the β-anomer (equatorial N-substituent), H1 is axial, and the dihedral angle to an axial H2 is ~180°, leading to a large 3JH1,H2 (typically 8-10 Hz).

    • The observed coupling constant (Jobs) is a weighted average of the coupling constants of the two conformers: Jobs = xaxial * Jaxial + xequatorial * Jequatorial.

    • By using theoretical or model compound values for Jaxial and Jequatorial, the mole fractions (x) of the axial and equatorial conformers can be determined.

  • Calculation of Free Energy Difference: The Gibbs free energy difference (ΔG°) between the two conformers can be calculated using the equation: ΔG° = -RT ln(Keq), where Keq = [axial]/[equatorial].

Structural Determination by Single-Crystal X-ray Diffraction

This protocol describes the determination of the solid-state conformation and precise geometric parameters of this compound derivatives.

Methodology:

  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy.

  • Data Analysis:

    • Analyze the final refined structure to determine:

      • The conformation of the pyranose ring (e.g., 4C1 or 1C4 chair).

      • The orientation of the N-substituent (axial or equatorial).

      • Precise bond lengths (e.g., C1-N, O5-C1) and bond angles (e.g., O5-C1-N).

Visualizing the Anomeric Effect and its Assessment

Anomeric_Effect_Factors Anomeric_Effect Anomeric Effect (Preference for Axial Substituent) Axial_Preference Axial Conformer Stabilized Anomeric_Effect->Axial_Preference Hyperconjugation n -> σ* Hyperconjugation (Stereoelectronic) Hyperconjugation->Anomeric_Effect Favors Steric_Hindrance Steric Hindrance (1,3-Diaxial Interactions) Steric_Hindrance->Anomeric_Effect Opposes Dipole_Dipole Dipole-Dipole Repulsion (Electrostatic) Dipole_Dipole->Anomeric_Effect Contributes to Solvent_Effects Solvation Solvent_Effects->Hyperconjugation Can modulate Solvent_Effects->Dipole_Dipole Substituent_Effects N-Substituent (Electronic & Steric Properties) Substituent_Effects->Hyperconjugation Substituent_Effects->Steric_Hindrance

Caption: Factors influencing the anomeric effect in D-Ribopyranosylamines.

Anomeric_Effect_Workflow Start Start: This compound or Derivative Synthesis Synthesis of Derivatives (e.g., N-acetylation, N-arylation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C, J-coupling) Purification->NMR_Analysis Xray_Analysis Single-Crystal X-ray Diffraction Purification->Xray_Analysis Computational_Analysis Computational Chemistry (DFT) (Energy Calculations, NBO Analysis) Purification->Computational_Analysis Conformational_Equilibrium Determine Conformational Equilibrium (Axial/Equatorial Ratio, ΔG°) NMR_Analysis->Conformational_Equilibrium Geometric_Parameters Determine Geometric Parameters (Bond Lengths, Bond Angles) Xray_Analysis->Geometric_Parameters Computational_Analysis->Geometric_Parameters Electronic_Effects Analyze Electronic Effects (Stabilization Energies) Computational_Analysis->Electronic_Effects Comparison Comparative Assessment of Anomeric Effect Conformational_Equilibrium->Comparison Geometric_Parameters->Comparison Electronic_Effects->Comparison

Caption: Workflow for assessing the anomeric effect.

Discussion

The anomeric effect in this compound and its derivatives is a delicate balance of several factors. The parent compound, this compound, exhibits a preference for the α-anomer, where the amino group is in the axial position. This preference is attributed to the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen (O5) and the antibonding σ* orbital of the axial C1-N bond.

Introducing an N-substituent significantly modulates this effect:

  • Electron-withdrawing groups (e.g., acetyl, p-nitrophenyl, 2,4-dinitrophenyl) on the nitrogen atom are expected to increase the magnitude of the anomeric effect. By withdrawing electron density from the nitrogen, they lower the energy of the C1-N σ* orbital, making it a better acceptor for the lone pair electrons of the ring oxygen. This results in a stronger preference for the axial conformation of the N-substituent. In the case of the bulky 2,4-dinitrophenyl derivative, the molecule adopts a 1C4 conformation in the solid state to accommodate the substituent in an equatorial-like position, highlighting the interplay with steric factors.

  • Electron-donating groups (e.g., alkyl groups) on the nitrogen atom would be expected to decrease the anomeric effect by increasing the energy of the C1-N σ* orbital.

  • Steric bulk of the N-substituent can counteract the anomeric effect. A large substituent will experience significant 1,3-diaxial steric strain in the axial position, which can overcome the stereoelectronic stabilization and favor the equatorial conformation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of D-Ribopyranosylamine, ensuring the protection of personnel and the environment.

I. Understanding the Hazard Profile

Key Safety Considerations:

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][3]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

II. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to comply with general laboratory chemical waste guidelines.

Step 1: Waste Segregation Proper segregation is the first critical step in chemical waste management.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Incompatible wastes must not be stored in the same container or in close proximity.[4]

  • Collect this compound waste in a dedicated, properly labeled waste container.

Step 2: Container Selection and Labeling The choice of container and accurate labeling are essential for safety and compliance.

  • Use a sturdy, leak-proof container made of a material compatible with amines. Glass containers are generally a safe choice.[4]

  • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Ensure the label also indicates the date when the first waste was added to the container.

Step 3: Waste Accumulation and Storage Follow these guidelines for the temporary storage of this compound waste within the laboratory.

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[5]

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Do not fill the waste container to more than 75% of its capacity to allow for expansion.[4]

Step 4: Final Disposal Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[4][6]

  • Contact your institution's EHS office to schedule a pickup for your properly labeled hazardous waste container.

  • Follow all institutional procedures for waste pickup and documentation.

III. Quantitative Data Summary

As specific quantitative exposure limits or disposal thresholds for this compound are not available, the following table provides general guidelines for laboratory chemical waste management.

ParameterGuidelineSource Citation
Waste Container Fill Level Do not exceed 75% of the container's total capacity.[4]
Satellite Accumulation Area (SAA) Limit (Laboratory) Do not accumulate more than 25 gallons of chemical waste in total per laboratory.[5]
Drain Disposal pH Range (for approved substances) pH between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous substances.[6]

Note: The drain disposal guideline is provided for context and does not apply to this compound.

IV. Experimental Workflow for Disposal

The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

A Start: this compound Waste Generated B Is the waste container properly labeled and segregated? A->B C No B->C If No D Yes B->D If Yes E Correctly label and segregate the waste container. C->E F Store waste in a designated Satellite Accumulation Area (SAA). D->F E->B G Is the container less than 75% full? F->G H No G->H If No I Yes G->I If Yes J Request waste pickup from EHS. H->J K Continue to accumulate waste safely. I->K L End: Waste properly disposed. J->L

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling D-Ribopyranosylamine, offering procedural, step-by-step guidance to support your operational needs and build a foundation of trust in your laboratory practices.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Face shieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Nitrile glovesShould be worn to prevent skin contact. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory coatA standard lab coat is required to protect street clothing from contamination.
Protective clothingFor larger scale operations or when significant exposure is possible, chemical-resistant aprons or suits may be necessary.
Respiratory Protection NIOSH-approved respiratorRequired when working in areas with inadequate ventilation or when the material is in a fine powder form that can be easily inhaled. The type of respirator should be selected based on a risk assessment of the specific procedure.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound is described as a white to off-white solid that is hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is under an inert atmosphere at -20°C in a freezer.[1]

Handling and Use

All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[2] Avoid the formation of dust during handling.[2] Good industrial hygiene and safety practices should be followed, including washing hands thoroughly after handling and before eating, drinking, or smoking.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste. Avoid releasing the chemical into the environment.

Experimental Protocol: Synthesis of a Nucleoside Analogue using a Glycosylamine

The following is a representative, detailed experimental protocol for the synthesis of a nucleoside analogue, adapted from general procedures for glycosylamine reactions. This protocol is for illustrative purposes and should be adapted and optimized for specific research objectives.

Objective: To synthesize an N-substituted nucleoside analogue from this compound.

Materials:

Procedure:

  • Preparation of Reactants:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

    • Dissolve the heterocyclic base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Silylation of the Heterocyclic Base:

    • Add a silylating agent (e.g., hexamethyldisilazane) to the solution of the heterocyclic base.

    • Heat the mixture to reflux and stir for 2-4 hours until the base is fully silylated.

    • Cool the reaction mixture to room temperature.

  • Glycosylation Reaction:

    • In a separate flask, dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Add the solution of the silylated heterocyclic base to the this compound solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the Lewis acid catalyst to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding the quenching solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using the specified eluent.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

Emergency Procedures: First Aid

In the event of exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visualizing the Workflow: From Lab Bench to Waste Stream

To provide a clear, step-by-step visual guide for handling powdered chemicals like this compound, the following workflow diagram has been created.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh this compound B->C D Perform Experimental Procedure C->D E Decontaminate Workspace D->E F Segregate and Label Waste E->F G Dispose of Waste According to Regulations F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: This diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ribopyranosylamine
Reactant of Route 2
D-Ribopyranosylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.